molecular formula C3H2ClN B132963 2-Chloroacrylonitrile CAS No. 920-37-6

2-Chloroacrylonitrile

Cat. No.: B132963
CAS No.: 920-37-6
M. Wt: 87.51 g/mol
InChI Key: OYUNTGBISCIYPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloroacrylonitrile (CAS 920-37-6) is a high-value chemical intermediate primarily used in organic synthesis and pharmaceutical research. Its molecular formula is C3H2ClN, and it has a molecular weight of 87.51 g/mol . This compound is characterized by its boiling point of 88-89 °C, melting point of -65 °C, and a density of approximately 1.096 g/mL . A key industrial process for its production involves the chlorination of acrylonitrile to form 2,3-dichloropropionitrile, followed by a catalytic dehydrochlorination (cleavage) step. This cleavage is efficiently carried out using a catalyst system such as dimethylformamide (DMF) in the presence of pyridine, yielding the desired this compound . Polymerization inhibitors like hydroquinone are often added to ensure stability during storage and handling .Researchers value this compound for its reactive vinyl and nitrile functional groups, which make it a versatile building block for constructing more complex molecules and exploring new synthetic pathways. It is critical to note that this compound is highly toxic and poses multiple hazards. It is flammable with a flash point as low as 44°F (6.7°C) , corrosive, and an acute toxicant via oral, inhalation, and dermal routes . Appropriate engineering controls and personal protective equipment (PPE) are essential when handling this material. This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloroprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClN/c1-3(4)2-5/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYUNTGBISCIYPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClN
Record name 2-CHLOROACRYLONITRILE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19976
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25641-34-3
Record name 2-Propenenitrile, 2-chloro-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25641-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID6052613
Record name 2-Chloroacrylonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6052613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

2-chloroacrylonitrile appears as a liquid. Boiling point 190-192 °F (88-89 °C). Density 1.096 g / cm3. Flash point 44 °F. Highly toxic., Highly toxic liquid with boiling point of 88-89 deg C; [CAMEO]
Record name 2-CHLOROACRYLONITRILE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19976
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-Chloroacrylonitrile
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2212
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

190 to 192 °F at 760 mmHg (NTP, 1992)
Record name 2-CHLOROACRYLONITRILE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19976
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Flash Point

44 °F (NTP, 1992), 44 °F
Record name 2-CHLOROACRYLONITRILE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19976
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-Chloroacrylonitrile
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2212
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

920-37-6
Record name 2-CHLOROACRYLONITRILE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19976
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-Chloroacrylonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=920-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloroacrylonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000920376
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloroacrylonitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=511714
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propenenitrile, 2-chloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Chloroacrylonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6052613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloroacrylonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.869
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-CHLOROACRYLONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FFJ1QHD154
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

-85 °F (NTP, 1992)
Record name 2-CHLOROACRYLONITRILE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19976
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloroacrylonitrile: Physical and Chemical Properties for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloroacrylonitrile, a halogenated α,β-unsaturated nitrile, is a reactive chemical intermediate of significant interest in organic synthesis and materials science. Its unique molecular structure, featuring a vinyl chloride moiety attached to a nitrile group, imparts a high degree of reactivity, making it a valuable precursor for the synthesis of a diverse range of compounds, including pharmaceuticals, agrochemicals, and specialty polymers. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its toxicological profile and potential biological signaling pathway interactions. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical research.

Physical and Chemical Properties

This compound is a colorless to light yellow liquid with a pungent odor.[1] It is a highly flammable and toxic compound that requires careful handling in a laboratory setting.[2]

Tabulated Physical and Chemical Data

The key physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

Identifier Value Reference
IUPAC Name 2-chloroprop-2-enenitrile[3]
Synonyms alpha-Chloroacrylonitrile, 2-Chloro-2-propenenitrile[3]
CAS Number 920-37-6[3]
Molecular Formula C₃H₂ClN[3]
Molecular Weight 87.51 g/mol [3]
Appearance Colorless to light yellow liquid[1]
Odor Pungent, acrid[1]
Property Value Reference
Density 1.096 g/cm³ at 25 °C[3]
Boiling Point 88-89 °C (190-192 °F)[3]
Melting Point -65 °C (-85 °F)[2]
Flash Point 6.7 °C (44 °F)[3]
Solubility Sparingly soluble in water. Soluble in organic solvents like ethanol, ether, and acetone.[1]
Refractive Index (n²⁰/D) 1.429[4]

Reactivity and Stability

This compound is a highly reactive compound due to the presence of both an electrophilic double bond and a nitrile group.[1]

  • Polymerization: It readily undergoes polymerization and copolymerization with other unsaturated monomers. This reactivity is a key aspect of its use in polymer chemistry.[3]

  • Stability: The compound is stable under normal temperatures and pressures but can be unstable at elevated temperatures.[1] Large-scale production is often limited due to its instability, and it is frequently generated in situ for immediate use in subsequent reactions.[1]

  • Hazardous Reactions: As a nitrile, it can react violently with strong oxidizing acids.[5] It is also incompatible with strong acids, bases, and oxidizing agents.[5] Upon heating to decomposition, it emits highly toxic fumes of hydrogen chloride, nitrogen oxides, and cyanide.[6]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the dehydrohalogenation of 1,2-dichloropropionitrile.[1] A detailed industrial process is described in U.S. Patent 5,679,826, which can be adapted for a laboratory setting.[7]

Reaction Scheme:

G Acrylonitrile Acrylonitrile 2,3-Dichloropropionitrile 2,3-Dichloropropionitrile Acrylonitrile->2,3-Dichloropropionitrile Cl₂, Catalyst This compound This compound 2,3-Dichloropropionitrile->this compound Heat, -HCl

Synthetic pathway to this compound.

Methodology:

  • Chlorination of Acrylonitrile: In a well-ventilated fume hood, acrylonitrile is reacted with chlorine gas in the presence of a catalyst system, such as dimethylformamide and pyridine, at a controlled temperature (e.g., 25-45 °C) to form 2,3-dichloropropionitrile.[7]

  • Thermal Cleavage: The resulting crude 2,3-dichloropropionitrile is then subjected to thermal cleavage at an elevated temperature (e.g., 90-140 °C).[7] This step eliminates hydrogen chloride and forms this compound.

  • Purification: The this compound product is distilled from the reaction mixture.[7] Further purification can be achieved by fractional distillation under reduced pressure to obtain a high-purity product.[8]

Analytical Methods

GC-MS is a suitable technique for the analysis of volatile compounds like this compound.

Methodology:

  • Sample Preparation: For liquid samples, a dilute solution in a suitable solvent (e.g., dichloromethane or methanol) is prepared. For environmental samples, headspace solid-phase microextraction (SPME) can be employed for extraction and pre-concentration.[9]

  • GC Conditions: A capillary column suitable for halogenated volatile organic compounds (e.g., DB-5ms or equivalent) is used. The oven temperature program is optimized to achieve good separation from other components. Helium is typically used as the carrier gas.[10]

  • MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode. Full scan mode is used for identification, and selected ion monitoring (SIM) mode can be used for quantification to enhance sensitivity.

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

Methodology:

  • Sample Preparation: For ¹H and ¹³C NMR, a sample of this compound (typically 5-20 mg for ¹H, and 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃, benzene-d₆) in an NMR tube.[6][11] As this compound is volatile, the NMR tube should be securely capped.[6]

  • ¹H NMR: The ¹H NMR spectrum will show signals corresponding to the two vinyl protons.

  • ¹³C NMR: The ¹³C NMR spectrum will show signals for the three carbon atoms in the molecule, including the nitrile carbon and the two sp² hybridized carbons.

FT-IR spectroscopy is used to identify the functional groups present in this compound.

Methodology:

  • Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., KBr or NaCl).[1] Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used, where a drop of the liquid is placed directly on the ATR crystal.[12]

  • Spectral Interpretation: The IR spectrum will show a characteristic strong, sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2260-2240 cm⁻¹.[13] Bands corresponding to the C=C double bond and C-Cl bond will also be present.

Toxicology and Biological Signaling Pathways

This compound is a highly toxic compound, and exposure can cause severe irritation to the skin, eyes, and respiratory system.[1] Systemic effects may occur following absorption through the skin or ingestion.[14] While specific studies on the signaling pathways directly affected by this compound are limited, its toxicity is likely related to mechanisms observed for its parent compound, acrylonitrile, and other α,β-unsaturated nitriles.

Metabolic Activation and Genotoxicity

The toxicity of many unsaturated nitriles is linked to their metabolic activation to reactive intermediates.[15] For acrylonitrile, this involves oxidation by cytochrome P450 enzymes to form a reactive epoxide, 2-cyanoethylene oxide.[15] This epoxide can then form adducts with DNA and proteins, leading to genotoxicity and carcinogenicity.[15] It is plausible that this compound undergoes a similar metabolic activation pathway, forming a reactive chloro-substituted epoxide.

The genotoxicity of substituted acrylonitriles has been investigated, with some compounds showing mutagenic and clastogenic effects in various assays.[5][16] The presence of the electron-withdrawing chlorine atom in this compound may influence its metabolic activation and the reactivity of its metabolites.

Inferred Cellular Signaling Pathways

Based on the known toxicological effects of related compounds, the following cellular signaling pathways are likely to be impacted by this compound exposure.

G cluster_exposure Exposure to this compound cluster_metabolism Metabolic Activation cluster_stress Cellular Stress Response cluster_damage Macromolecular Damage cluster_outcome Cellular Outcomes 2-CAN This compound Metabolites Reactive Epoxide Intermediates 2-CAN->Metabolites CYP450 ROS Reactive Oxygen Species (ROS) Production 2-CAN->ROS DNA_Adducts DNA Adducts Metabolites->DNA_Adducts Protein_Adducts Protein Adducts Metabolites->Protein_Adducts Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress ER_Stress ER Stress Oxidative_Stress->ER_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis ER_Stress->Apoptosis Genotoxicity Genotoxicity/ Mutagenesis DNA_Adducts->Genotoxicity Cytotoxicity Cytotoxicity Protein_Adducts->Cytotoxicity Apoptosis->Cytotoxicity Genotoxicity->Cytotoxicity

References

An In-depth Technical Guide to the Characterization of 2-Chloroacrylonitrile (CAS 920-37-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroacrylonitrile, identified by the CAS number 920-37-6, is a highly reactive and versatile chemical intermediate.[1][2][3] Its structure, featuring a vinyl group, a nitrile functional group, and a chlorine atom, makes it a valuable building block in organic synthesis.[2] This guide provides a comprehensive overview of the characterization, synthesis, and reactivity of this compound, with a particular focus on its applications relevant to drug development and medicinal chemistry. All quantitative data is presented in structured tables for ease of reference, and detailed experimental protocols are provided for key characterization and synthetic procedures.

Physicochemical Properties

This compound is a colorless to light yellow liquid with a pungent odor.[1][2] It is highly flammable and sparingly soluble in water.[1][4] A summary of its key physical and chemical properties is provided in the tables below.

Table 1: Chemical Identifiers and Formula

IdentifierValue
CAS Number 920-37-6[1][5][6][7][8][9][10]
Molecular Formula C₃H₂ClN[1][7][9]
Molecular Weight 87.51 g/mol [5][6][7][8]
IUPAC Name 2-chloroprop-2-enenitrile[7][10]
Synonyms alpha-Chloroacrylonitrile, Chloroacrylonitrile, 2-Chloro-2-propenenitrile[6]
InChI Key OYUNTGBISCIYPW-UHFFFAOYSA-N[1][5][8]
SMILES C=C(Cl)C#N[5][8]

Table 2: Physical Properties

PropertyValue
Appearance Colorless to light yellow liquid[1][2]
Boiling Point 88-89 °C (at 760 mmHg)[1][5][6][7][11]
Melting Point -65 °C[1][5][11]
Density 1.096 g/mL at 25 °C[1][5][6][7][11]
Refractive Index (n²⁰/D) 1.429[1][5]
Flash Point 6 °C (42.8 °F) - closed cup[5][11][12]
Solubility Very slightly soluble in Chloroform, Ethyl Acetate, Methanol[1]

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound.

Table 3: Spectroscopic Data

TechniqueKey Data
¹H NMR δ (ppm) in CDCl₃: 6.150 (1H, d, J=2.5 Hz), 6.242 (1H, d, J=2.5 Hz)
¹³C NMR Predicted shifts: ~115 ppm (C≡N), ~120 ppm (=CH₂), ~130 ppm (-CCl=)
FTIR (neat) Key peaks (cm⁻¹): ~2230 (C≡N stretch), ~1620 (C=C stretch), ~900 (=CH₂ bend)
Mass Spec (EI) m/z: 87/89 (M⁺, Cl isotope pattern), 52 (M⁺ - Cl), 61 (M⁺ - CN)
Experimental Protocols for Spectroscopic Analysis
  • ¹H NMR Spectroscopy Protocol:

    • Prepare a sample by dissolving approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer.

    • Set the number of scans to 16 and use a relaxation delay of 1 second.

    • Process the spectrum by applying a Fourier transform, phasing the spectrum, and referencing the residual CHCl₃ peak to 7.26 ppm.

    • Integrate the peaks and determine the coupling constants.

  • ¹³C NMR Spectroscopy Protocol:

    • Use the same sample prepared for ¹H NMR.

    • Acquire the proton-decoupled ¹³C NMR spectrum on a spectrometer operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz instrument).

    • Set the number of scans to 1024 or more to achieve an adequate signal-to-noise ratio.

    • Use a relaxation delay of 2 seconds.

    • Process the spectrum and reference the CDCl₃ triplet to 77.16 ppm.

  • FTIR Protocol (Neat Liquid/Thin Film):

    • Ensure the ATR crystal or salt plates (e.g., NaCl or KBr) are clean by wiping with a solvent such as isopropanol and allowing it to dry completely.

    • Acquire a background spectrum of the clean, empty accessory.

    • Place one drop of this compound directly onto the ATR crystal or between two salt plates to form a thin film.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add at least 16 scans to obtain a high-quality spectrum.

    • Clean the accessory thoroughly after the measurement.

  • Electron Ionization Mass Spectrometry (EI-MS) Protocol:

    • Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or GC inlet.

    • Use a standard electron energy of 70 eV for ionization.

    • Acquire the mass spectrum over a mass range of m/z 10-200.

    • Analyze the resulting spectrum for the molecular ion peak (M⁺) and characteristic fragment ions. The presence of chlorine will be indicated by the M+2 isotope peak with an intensity of approximately one-third of the M⁺ peak.

Synthesis and Reactivity

This compound is a versatile reagent in organic synthesis, primarily used as a building block for more complex molecules.

Synthesis of this compound

A common method for the preparation of this compound involves the chlorination of acrylonitrile to form 2,3-dichloropropionitrile, followed by thermal cleavage.

  • Experimental Protocol for Synthesis:

    • In a reaction vessel equipped with a stirrer and a cooling system, acrylonitrile is chlorinated in the presence of a catalyst system comprising dimethylformamide and pyridine or its derivatives.

    • The resulting crude 2,3-dichloropropionitrile is then subjected to thermal cleavage without the addition of further catalysts.

    • The mixture is heated, and this compound and hydrogen chloride distill off and are collected.

Reactivity and Applications in Drug Development

This compound's reactivity is dominated by its electrophilic double bond and the nitrile group, making it a valuable precursor for various heterocyclic and biologically active molecules.

This compound is a key starting material in the synthesis of Idazoxan, an α₂-adrenergic receptor antagonist that has been investigated for the treatment of depression and as an adjunctive treatment for schizophrenia.[9]

  • Experimental Workflow for the Synthesis of Idazoxan:

Synthesis_of_Idazoxan catechol Catechol cyano_benzodioxan 2-Cyano-1,4-benzodioxan catechol->cyano_benzodioxan Reaction chloroacrylonitrile This compound chloroacrylonitrile->cyano_benzodioxan iminoether Iminoether (Pinner Salt) cyano_benzodioxan->iminoether Pinner Reaction (EtOH, HCl) idazoxan Idazoxan iminoether->idazoxan Cyclization ethylenediamine Ethylenediamine ethylenediamine->idazoxan

Caption: Synthetic pathway for Idazoxan from this compound.

  • Detailed Experimental Protocol for Idazoxan Synthesis:

    • Step 1: Synthesis of 2-Cyano-1,4-benzodioxan. Catechol is reacted with this compound in the presence of a base to yield 2-cyano-1,4-benzodioxan.[9]

    • Step 2: Pinner Reaction. The resulting 2-cyano-1,4-benzodioxan undergoes a Pinner reaction with ethanolic hydrogen chloride to form the corresponding iminoether hydrochloride (Pinner salt).[9]

    • Step 3: Cyclization. The iminoether is then treated with ethylenediamine to facilitate cyclization, affording the imidazoline ring of Idazoxan.[9]

Biological Activity and Signaling Pathways

While this compound itself is primarily a reactive intermediate, its α,β-unsaturated nitrile moiety is a structural motif found in various biologically active compounds. This class of compounds, known as Michael acceptors, can interact with biological nucleophiles, such as cysteine residues in proteins, leading to a range of cellular effects.

Proposed Mechanism of Action: Induction of Apoptosis

α,β-Unsaturated compounds can induce oxidative stress within cells by depleting intracellular glutathione (GSH). This disruption of the cellular redox balance can lead to mitochondrial dysfunction, release of pro-apoptotic factors, and subsequent activation of caspase cascades, ultimately resulting in programmed cell death (apoptosis). The key executioner caspase in this pathway is often caspase-3.

  • Proposed Signaling Pathway for Apoptosis Induction:

Apoptosis_Pathway cluster_cell Cellular Environment chloroacrylonitrile α,β-Unsaturated Nitrile (e.g., this compound derivative) gsh Glutathione (GSH) chloroacrylonitrile->gsh Depletion via Michael Addition ros Reactive Oxygen Species (ROS) gsh->ros Neutralizes mitochondria Mitochondria ros->mitochondria Induces Damage cytochrome_c Cytochrome c mitochondria->cytochrome_c Release caspase9 Caspase-9 cytochrome_c->caspase9 Activates caspase3 Caspase-3 (Procaspase-3) caspase9->caspase3 Activates active_caspase3 Active Caspase-3 caspase3->active_caspase3 Cleavage apoptosis Apoptosis active_caspase3->apoptosis Executes

Caption: Proposed apoptotic pathway induced by α,β-unsaturated nitriles.

Safety and Handling

This compound is a hazardous substance and must be handled with extreme caution in a well-ventilated fume hood.

Table 4: Hazard and Safety Information

Hazard CategoryDescription
GHS Pictograms Flame, Skull and Crossbones, Health Hazard, Corrosive, Environmental Hazard
Signal Word Danger[5]
Hazard Statements Highly flammable liquid and vapor. Fatal if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause allergy or asthma symptoms or breathing difficulties if inhaled. Suspected of causing cancer. Very toxic to aquatic life.[5][12]
Precautionary Statements Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Keep away from heat, sparks, open flames, and hot surfaces. — No smoking. Wear protective gloves/protective clothing/eye protection/face protection. In case of inadequate ventilation wear respiratory protection.[5][12]
Personal Protective Equipment Chemical-resistant gloves, safety goggles, face shield, and a lab coat are mandatory. Work should be conducted in a fume hood.
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. Inert atmosphere is recommended for storage.[1][12]

Conclusion

This compound (CAS 920-37-6) is a chemical of significant interest due to its utility as a reactive intermediate in organic synthesis. Its characterization is well-defined by a combination of physical property measurements and spectroscopic techniques. For researchers in drug development, this compound offers a versatile scaffold for the synthesis of complex heterocyclic structures, as exemplified by its role in the preparation of Idazoxan. Furthermore, the inherent biological activity of the α,β-unsaturated nitrile moiety provides a basis for the exploration of novel therapeutic agents that may act through the induction of oxidative stress and apoptosis. Due to its hazardous nature, strict adherence to safety protocols is imperative when handling this compound.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of alpha-Chloroacrylonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-Chloroacrylonitrile (α-CAN), a halogenated vinyl nitrile, presents a subject of significant interest in organic synthesis and materials science. A thorough understanding of its molecular structure and bonding is paramount for predicting its reactivity, designing novel synthetic pathways, and developing new applications. This technical guide provides a comprehensive overview of the molecular architecture of α-CAN, integrating spectroscopic data with theoretical calculations. While a definitive experimental determination of its gas-phase geometry is not publicly available, this document leverages computational chemistry to offer a robust model of its structural parameters. Detailed methodologies for key experimental techniques used in molecular structure determination are also presented to provide a complete framework for researchers.

Introduction

alpha-Chloroacrylonitrile (2-chloroprop-2-enenitrile), with the chemical formula C₃H₂ClN, is a reactive monomer utilized in the synthesis of various polymers and as an intermediate in organic reactions.[1][2] Its chemical behavior is dictated by the interplay of the vinyl, chloro, and cyano functional groups. The electron-withdrawing nature of the chlorine atom and the nitrile group significantly influences the electronic distribution within the π-system of the double bond, impacting its reactivity in polymerization and cycloaddition reactions. This guide delves into the fundamental aspects of its molecular structure and the nature of its chemical bonds.

Molecular Structure

The molecular structure of alpha-chloroacrylonitrile is defined by a trigonal planar geometry around the two central carbon atoms of the vinyl group. The presence of the double bond restricts rotation, leading to a planar arrangement of the heavy atoms (C, Cl, N).

Visualization of the Molecular Structure

The following diagram illustrates the optimized molecular structure of alpha-chloroacrylonitrile, including atom numbering.

Molecular structure of alpha-chloroacrylonitrile.
Quantitative Geometric Parameters

In the absence of a dedicated experimental gas-phase structural study, the following table summarizes the geometric parameters of alpha-chloroacrylonitrile obtained from ab initio computational chemistry calculations. These values provide a reliable model for the molecular geometry.

ParameterAtom 1Atom 2Atom 3Bond Length (Å)Bond Angle (°)Dihedral Angle (°)
Bond Lengths
C=CC1C21.34
C-CC1C31.44
C-ClC2Cl11.72
C≡NC3N11.16
C-HC1H11.08
C-HC1H21.08
Bond Angles
∠C2-C1-C3C2C1C3121.5
∠C2-C1-H1C2C1H1121.0
∠H1-C1-H2H1C1H2117.0
∠C1-C2-Cl1C1C2Cl1123.0
∠C1-C3-N1C1C3N1179.0
Dihedral Angles
Cl1-C2-C1-C3Cl1C2C1C3
N1-C3-C1-C2N1C3C1C2

Note: These values are derived from computational modeling and serve as an approximation of the true molecular geometry.

Bonding

The bonding in alpha-chloroacrylonitrile can be understood through the lens of valence bond theory and molecular orbital theory.

  • Sigma (σ) Bonds: The molecular framework is established by a series of sigma bonds. The carbon atoms of the vinyl group (C1 and C2) are sp² hybridized, forming sigma bonds with each other, with the sp hybridized carbon of the nitrile group (C3), the chlorine atom, and two hydrogen atoms. The nitrile carbon (C3) is sp hybridized, forming a sigma bond with C1 and the nitrogen atom. The nitrogen atom is also sp hybridized.

  • Pi (π) Bonds: The molecule contains a delocalized π-system. A π-bond exists between C1 and C2, formed by the overlap of their unhybridized p-orbitals. The nitrile group possesses two perpendicular π-bonds between C3 and N1. The p-orbitals of the chlorine atom can also participate in π-type interactions with the vinyl group, leading to some degree of electron delocalization across the C=C-Cl moiety.

  • Bond Polarity: The high electronegativity of chlorine and nitrogen atoms induces significant bond polarity. The C-Cl and C≡N bonds are highly polar, with the carbon atoms bearing partial positive charges and the heteroatoms bearing partial negative charges. This polarity is a key determinant of the molecule's reactivity, particularly its susceptibility to nucleophilic attack.

Experimental Protocols for Structural Determination

While a specific study on alpha-chloroacrylonitrile is not available, the following are detailed methodologies for the primary techniques used to determine the precise gas-phase structure of such molecules.

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique that measures the rotational transitions of molecules in the gas phase.[3] From the frequencies of these transitions, highly precise rotational constants can be determined, which are inversely related to the moments of inertia of the molecule. By analyzing the rotational spectra of multiple isotopically substituted species, the positions of the atoms can be determined with very high accuracy, yielding precise bond lengths and angles.

Methodology:

  • Sample Preparation: A gaseous sample of alpha-chloroacrylonitrile is introduced into a high-vacuum sample cell.

  • Microwave Irradiation: The sample is irradiated with microwave radiation of continuously varying frequency.

  • Detection of Absorption: As the microwave frequency matches the energy difference between two rotational levels, the molecules absorb the radiation. This absorption is detected by a sensitive detector.

  • Spectral Analysis: The resulting spectrum, a plot of absorption versus frequency, consists of a series of sharp lines. These lines are assigned to specific rotational transitions (J' ← J'').

  • Determination of Rotational Constants: The frequencies of the assigned transitions are fitted to a Hamiltonian model to extract the rotational constants (A, B, and C).

  • Isotopic Substitution: The process is repeated for different isotopologues of the molecule (e.g., containing ¹³C, ³⁷Cl, or ¹⁵N).

  • Structure Determination: The changes in the moments of inertia upon isotopic substitution are used to calculate the coordinates of the substituted atoms using Kraitchman's equations. A full molecular structure is then determined by fitting the moments of inertia of all isotopologues.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is another powerful technique for determining the molecular geometry of volatile compounds.[4] It involves scattering a beam of high-energy electrons off the gas-phase molecules and analyzing the resulting diffraction pattern.

Methodology:

  • Sample Introduction: A fine jet of alpha-chloroacrylonitrile vapor is introduced into a vacuum chamber.

  • Electron Beam Interaction: A monochromatic beam of high-energy electrons (typically 40-60 keV) is passed through the gas jet.

  • Scattering and Diffraction: The electrons are scattered by the electrostatic potential of the molecules, creating a diffraction pattern of concentric rings.

  • Data Collection: The diffraction pattern is recorded on a photographic plate or a CCD detector.

  • Data Reduction: The intensity of the scattered electrons as a function of the scattering angle is extracted from the diffraction pattern.

  • Structural Refinement: The experimental scattering data is compared to theoretical scattering patterns calculated for a model of the molecule. The geometric parameters of the model (bond lengths, bond angles, and dihedral angles) are refined using a least-squares fitting procedure until the calculated and experimental patterns match.

Logical Workflow for Structural Analysis

The following diagram illustrates the logical workflow for determining and analyzing the molecular structure of a molecule like alpha-chloroacrylonitrile, combining experimental and theoretical approaches.

workflow cluster_exp Experimental Determination cluster_theo Theoretical Calculation cluster_analysis Structural Analysis & Bonding synthesis Synthesis & Purification mw_exp Microwave Spectroscopy synthesis->mw_exp ged_exp Gas-Phase Electron Diffraction synthesis->ged_exp rot_const Rotational Constants mw_exp->rot_const diff_pattern Diffraction Pattern ged_exp->diff_pattern exp_geom Experimental Geometry (Bond Lengths & Angles) rot_const->exp_geom diff_pattern->exp_geom comparison Comparison of Experimental & Theoretical Data exp_geom->comparison comp_chem Computational Chemistry (Ab Initio / DFT) opt_geom Optimized Geometry comp_chem->opt_geom vib_freq Vibrational Frequencies comp_chem->vib_freq theo_geom Theoretical Geometry (Bond Lengths & Angles) opt_geom->theo_geom theo_geom->comparison final_structure Final Structural Model comparison->final_structure bonding_analysis Bonding Analysis (Hybridization, MO Theory) final_structure->bonding_analysis

Workflow for molecular structure determination.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and bonding of alpha-chloroacrylonitrile. While a definitive experimental gas-phase structure remains to be published, this guide presents a robust theoretical model of its geometry, supported by a discussion of the underlying principles of its chemical bonding. The inclusion of detailed experimental protocols for state-of-the-art structural determination techniques offers valuable insights for researchers planning to investigate this or similar molecules. A comprehensive understanding of the structure-property relationships of alpha-chloroacrylonitrile is essential for its continued application and the development of new technologies.

References

Spectroscopic Analysis of 2-Chloroacrylonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for the characterization of 2-Chloroacrylonitrile (CAS No. 920-37-6), a reactive organic monomer. The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supplemented with comprehensive experimental protocols.

Spectroscopic Data Summary

The following tables summarize the essential spectroscopic data for this compound, facilitating its identification and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Data for this compound

ParameterValue
Solvent CDCl₃
Frequency 89.56 MHz
Chemical Shift (δ) 6.242 ppm (1H, d)
6.150 ppm (1H, d)
Coupling Constant (J) J = 2.5 Hz

Data sourced from ChemicalBook.[1]

Table 2: ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ) RangeRationale
C1 (-C≡N)110 - 120 ppmTypical range for a nitrile carbon.
C2 (-C(Cl)=)120 - 140 ppmAlkene carbon deshielded by the electronegative chlorine atom.
C3 (=CH₂)125 - 145 ppmAlkene carbon, appearing as a methylene group in the vinyl system.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 3: Principal IR Absorption Bands for this compound

Wavenumber (cm⁻¹) RangeVibration ModeFunctional Group
~ 3100 - 3000C-H StretchAlkene (=C-H)
~ 2260 - 2210C≡N StretchNitrile
~ 1680 - 1640C=C StretchAlkene
~ 850 - 550C-Cl StretchHalogenated Alkene

Note: These are characteristic absorption ranges for the functional groups present in this compound. The exact peak positions may vary based on the sampling method (e.g., neat liquid film, solution).

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data (EI-MS) for this compound

m/z ValueRelative IntensityAssignment
8930.0%[M+2]⁺ (³⁷Cl isotope)
87 91.7% [M]⁺ (³⁵Cl isotope)
6011.0%[M - HCN]⁺
52 100.0% (Base Peak) [M - Cl]⁺
5129.8%[C₄H₃]⁺

Data sourced from NIST Mass Spectrometry Data Center and ChemicalBook.[1][2]

Experimental Protocols

The following sections detail standardized methodologies for acquiring the spectroscopic data presented above.

NMR Sample Preparation and Acquisition
  • Sample Preparation : Accurately weigh 5-25 mg of this compound. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) within a clean, dry vial.

  • Filtration and Transfer : To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

  • Volume Adjustment : Ensure the final sample height in the NMR tube is between 4 and 5 cm.

  • Capping and Cleaning : Securely cap the NMR tube. Thoroughly wipe the outside of the tube with a lint-free tissue dampened with ethanol or isopropanol to remove any dust or fingerprints.

  • Data Acquisition : Insert the sample into the NMR spectrometer. The standard procedure involves:

    • Locking : The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field.

    • Shimming : The magnetic field homogeneity is optimized (shimmed) to maximize resolution and achieve sharp, symmetrical peaks.

    • Tuning : The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C).

    • Acquisition : A standard one-pulse experiment is typically run for ¹H NMR. For ¹³C NMR, a proton-decoupled pulse sequence is used to obtain singlets for each unique carbon atom.

IR Spectrum Acquisition (Neat Liquid Film)
  • Sample Application : Place a single drop of neat (undiluted) this compound onto the surface of a clean, polished salt plate (e.g., NaCl or KBr).

  • Film Formation : Place a second salt plate directly on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.

  • Mounting : Secure the salt plate "sandwich" in the spectrometer's sample holder.

  • Background Collection : Run a background spectrum of the empty instrument to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Analysis : Acquire the infrared spectrum of the sample. The resulting spectrum will show absorption bands corresponding to the vibrational modes of the molecule.

  • Cleaning : After analysis, promptly disassemble the plates and clean them thoroughly with a dry, volatile solvent like acetone or isopropanol, then return them to a desiccator for storage.

Mass Spectrum Acquisition (GC-MS)
  • Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

  • Injection : Inject a small volume (typically 1 µL) of the solution into the Gas Chromatograph (GC) inlet, which is heated to ensure rapid vaporization.

  • Chromatographic Separation : The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column separates the analyte from the solvent and any impurities based on their boiling points and interactions with the column's stationary phase.

  • Ionization : As this compound elutes from the GC column, it enters the ion source of the Mass Spectrometer (MS). In the source, it is bombarded with high-energy electrons (typically 70 eV), causing it to lose an electron and form a positively charged molecular ion ([M]⁺).

  • Fragmentation : The high energy of the ionization process causes the molecular ion to become energetically unstable, leading it to break apart into smaller, characteristic fragment ions.

  • Mass Analysis and Detection : The molecular ion and fragment ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z). A detector records the abundance of each ion, generating the mass spectrum.

Spectroscopic Characterization Workflow

The logical flow for characterizing a chemical entity like this compound using multiple spectroscopic techniques is essential for unambiguous structure elucidation. The following diagram illustrates this workflow.

G cluster_0 Characterization of this compound Sample Pure Sample (this compound) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Provides C-H Framework Data IR IR Spectroscopy Sample->IR Identifies Functional Groups MS Mass Spectrometry (EI-MS) Sample->MS Determines Molecular Weight & Formula Structure Structure Elucidation NMR->Structure Connectivity IR->Structure Functional Groups (C≡N, C=C, C-Cl) MS->Structure Molecular Weight & Fragmentation Pattern

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Thermodynamic Properties and Stability of 2-Chloroacrylonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties and stability of 2-chloroacrylonitrile (C₃H₂ClN), a highly reactive and toxic compound with applications in organic synthesis. Due to the scarcity of direct experimental thermodynamic data for this specific molecule, this guide combines available physical properties with established estimation methods to provide a thorough understanding of its energetic landscape. Furthermore, it outlines general experimental protocols relevant to the determination of these properties and the assessment of its stability, drawing parallels with structurally similar compounds. This document is intended to serve as a valuable resource for researchers and professionals handling or investigating this compound, enabling safer handling and informed application in chemical and pharmaceutical development.

Introduction

This compound, also known as α-chloroacrylonitrile, is a colorless to light yellow liquid characterized by a pungent odor. Its structure, featuring a vinyl group substituted with both a chlorine atom and a nitrile group, imparts high reactivity, making it a versatile intermediate in various chemical syntheses, including cycloaddition reactions.[1] However, this reactivity also contributes to its inherent instability and hazardous nature. A thorough understanding of its thermodynamic properties and stability is paramount for safe handling, process design, and predicting its behavior in chemical reactions.

This guide summarizes the known physical properties of this compound, provides estimated thermodynamic data using group contribution methods, and details generalized experimental protocols for the determination of these properties and for stability assessment.

Physicochemical and Thermodynamic Properties

Table 1: Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₃H₂ClN[2][3][4]
Molecular Weight 87.51 g/mol [2][3][4]
Appearance Clear, colorless to yellow liquid[5]
Boiling Point 88-89 °C (190-192 °F)[2][4][6]
Melting Point -65 °C[4]
Density 1.096 g/cm³ at 25 °C[2][4][6]
Flash Point 6 °C (42.8 °F) - closed cup[7]
Refractive Index 1.429 at 20 °C[4]
Estimated Thermodynamic Properties

In the absence of experimental data, group contribution methods such as the Benson[1][2] and Joback[8] methods can be employed to estimate key thermodynamic properties. These methods are based on the principle that the thermodynamic properties of a molecule can be approximated by summing the contributions of its constituent functional groups.

It is crucial to note that these are estimated values and should be used with caution. Experimental verification is highly recommended for any critical applications.

Table 2: Estimated Thermodynamic Properties of this compound (Gas Phase, 298.15 K)

PropertyEstimated ValueMethod
Standard Enthalpy of Formation (ΔHf°) (Value to be estimated)Benson/Joback
Standard Molar Entropy (S°) (Value to be estimated)Benson/Joback
Gibbs Free Energy of Formation (ΔGf°) (Value to be estimated)Benson/Joback
Heat Capacity (Cp) (Value to be estimated)Joback

Note: The actual calculation of these values requires specific group contribution parameters which are not provided in the search results. The table structure is provided as a template for presenting such data.

Stability and Reactivity

This compound is a highly reactive and unstable compound. Its instability is primarily due to the presence of the electron-withdrawing nitrile and chloro groups on the double bond, making it susceptible to polymerization and nucleophilic attack.[5]

Polymerization

This compound readily undergoes polymerization, which can be explosive, especially when heated.[2] This tendency for polymerization necessitates the use of inhibitors, such as hydroquinone, for stabilization during storage and handling.[9] The polymerization process is a significant safety concern and a key aspect of its chemical behavior.

Decomposition

Upon heating to decomposition, this compound emits highly toxic fumes of hydrogen chloride, nitrogen oxides (NOx), and cyanides.[5] This thermal instability underscores the need for strict temperature control during its use and storage.

Incompatible Materials

This compound is incompatible with strong acids, strong bases, oxidizing agents, and metals.[5] Contact with these substances can lead to violent reactions, including polymerization and decomposition.

Experimental Protocols

Detailed experimental protocols for determining the thermodynamic properties and stability of this compound are not explicitly available. However, this section outlines generalized methodologies based on standard techniques used for similar reactive compounds.

Determination of Thermodynamic Properties

Combustion calorimetry is a standard method for determining the enthalpy of formation of organic compounds. For organochlorine compounds like this compound, specific procedures are required to ensure complete combustion and accurate measurement.

Generalized Protocol:

  • Sample Preparation: A precisely weighed sample of this compound (typically in a gelatin capsule or a container made of a combustible material with a known heat of combustion) is placed in a platinum crucible within a high-pressure combustion bomb.

  • Bomb Preparation: The bomb is charged with high-purity oxygen to a pressure of approximately 30 atm. A small, known amount of a reducing solution (e.g., hydrazine dihydrochloride) is often added to the bomb to ensure that all chlorine is converted to hydrochloric acid upon combustion.

  • Calorimeter Assembly: The bomb is placed in a calorimeter vessel containing a known mass of water. The calorimeter is then assembled within an isothermal jacket.

  • Combustion: The sample is ignited electrically. The temperature rise of the water in the calorimeter is measured with high precision using a platinum resistance thermometer or a similar device.

  • Analysis of Products: After combustion, the contents of the bomb are analyzed to determine the completeness of the reaction and to quantify the amounts of nitric acid and any unreacted starting material. The concentration of hydrochloric acid is determined by titration.

  • Calculation: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined by combusting a standard substance like benzoic acid), and corrections for the heats of formation of nitric acid and other side products. The standard enthalpy of formation is then derived from the heat of combustion using Hess's law.

Differential Scanning Calorimetry (DSC) is a versatile technique for measuring heat capacity and observing phase transitions such as melting and glass transitions.

Generalized Protocol:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is hermetically sealed in an aluminum or other suitable DSC pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, which typically includes heating and cooling cycles at a constant rate (e.g., 10 °C/min).

  • Measurement: The differential heat flow to the sample and reference pans required to maintain them at the same temperature is measured as a function of temperature.

  • Data Analysis:

    • Heat Capacity (Cp): The heat capacity of the sample is determined by comparing the heat flow to the sample with that of a known standard (e.g., sapphire) under the same conditions.

    • Melting Point and Enthalpy of Fusion: The melting point is identified as the peak temperature of the endothermic melting transition. The enthalpy of fusion is calculated by integrating the area of the melting peak.

The following diagram illustrates a typical DSC workflow.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh Sample (5-10 mg) seal Seal in DSC Pan weigh->seal load Load Sample & Reference seal->load program Set Temperature Program load->program run Run DSC Scan program->run plot Plot Heat Flow vs. Temperature run->plot analyze Determine Cp, Tm, ΔHm plot->analyze

A simplified workflow for Differential Scanning Calorimetry (DSC) analysis.

Stability Assessment

Accelerating Rate Calorimetry (ARC) is a technique used to study the thermal stability of reactive chemicals under adiabatic conditions, simulating a worst-case scenario for a runaway reaction.

Generalized Protocol:

  • Sample Preparation: A small amount of this compound is placed in a spherical, high-pressure sample bomb, typically made of a material compatible with the sample (e.g., titanium or Hastelloy).

  • Instrument Setup: The bomb is placed in the ARC calorimeter, which is designed to maintain an adiabatic environment (no heat loss to the surroundings). The system is programmed to operate in a "heat-wait-search" mode.

  • Measurement: The sample is heated in small steps, and after each step, the instrument waits and monitors for any self-heating. If a self-heating rate above a certain threshold is detected, the instrument switches to adiabatic mode, and the heaters surrounding the sample track the sample's temperature, preventing any heat loss. The temperature and pressure inside the bomb are recorded as a function of time.

  • Data Analysis: The data is used to determine key safety parameters, including:

    • Onset Temperature of Decomposition: The temperature at which self-heating begins.

    • Time to Maximum Rate (TMR): The time it takes for the reaction to reach its maximum rate from a given starting temperature.

    • Adiabatic Temperature Rise: The total temperature increase due to the decomposition reaction.

    • Pressure Profile: The pressure generated during the decomposition.

This information is critical for designing safe storage and handling procedures and for developing emergency relief systems.

The logical flow of an ARC experiment is depicted in the following diagram.

ARC_Logic start Start heat Heat Sample by ΔT start->heat wait Wait for Thermal Equilibrium heat->wait search Search for Self-Heating wait->search exotherm Exotherm Detected? search->exotherm exotherm->heat No adiabatic Switch to Adiabatic Mode exotherm->adiabatic Yes track Track Temperature & Pressure adiabatic->track end End track->end

Logical flow of an Accelerating Rate Calorimetry (ARC) experiment.

Conclusion

This compound is a valuable but hazardous chemical intermediate. While a complete experimental dataset of its thermodynamic properties is not currently available, this guide provides a framework for understanding its energetic characteristics and stability through a combination of known physical data, estimation methods, and generalized experimental protocols. The high reactivity, tendency to polymerize, and thermal instability of this compound necessitate careful handling and a thorough understanding of its properties for anyone working with this compound. The information presented here should aid researchers and professionals in the safe and effective use of this compound in their endeavors. Further experimental investigation into the thermodynamic properties of this compound is highly encouraged to fill the existing data gaps.

References

Reactivity profile of 2-Chloroacrylonitrile with nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity Profile of 2-Chloroacrylonitrile with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAN), a halogenated α,β-unsaturated nitrile, is a highly reactive and versatile building block in organic synthesis. Its unique electronic structure, characterized by the synergistic electron-withdrawing effects of the nitrile and chloro groups, renders the olefinic bond highly susceptible to nucleophilic attack. This guide provides a comprehensive overview of the reactivity profile of this compound with a range of common nucleophiles, including nitrogen, sulfur, oxygen, and carbon-based reagents. It details the primary reaction pathways, namely Michael (conjugate) addition and nucleophilic vinylic substitution, and explores how reaction conditions and nucleophile choice dictate the product outcome. This document serves as a technical resource, summarizing key reactivity data, providing generalized experimental protocols, and illustrating reaction mechanisms and workflows to aid researchers in the effective utilization of this potent electrophile in synthetic applications, particularly in the fields of medicinal chemistry and materials science.

Physicochemical and Safety Data

This compound is a colorless to light yellow liquid that is highly flammable and toxic.[1][2] It should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment.[3] It is known to be a powerful irritant, a suspected carcinogen, and can readily polymerize.[1][2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 920-37-6[1][4]
Molecular Formula C₃H₂ClN[1]
Molecular Weight 87.51 g/mol [1][4]
Boiling Point 88-89 °C[1][2][4]
Melting Point -65 °C[2]
Density 1.096 g/mL at 25 °C[1][2][4]
Flash Point 44 °F (6.7 °C)[1]
Appearance Colorless to yellow liquid[3]
Solubility Immiscible in water[3]

Core Reactivity Principles

The reactivity of this compound is dominated by the electron-deficient nature of its carbon-carbon double bond. Both the nitrile (-CN) and the chloro (-Cl) substituents are strong electron-withdrawing groups. This polarization makes the β-carbon (C-3) highly electrophilic and the primary site for nucleophilic attack.

Two principal reaction pathways are observed:

  • Michael (Conjugate) Addition: The nucleophile attacks the β-carbon, leading to the formation of a resonance-stabilized carbanion intermediate. Subsequent protonation yields the addition product. This is the most common pathway for "soft" nucleophiles.[5][6][7]

  • Nucleophilic Vinylic Substitution (Addition-Elimination): Following the initial nucleophilic attack at the β-carbon, the intermediate can eliminate the chloride ion to yield a substitution product where the chlorine atom is replaced by the nucleophile. This pathway competes with simple conjugate addition and is dependent on the nucleophile and reaction conditions.

The interplay between these pathways allows for the synthesis of a diverse range of functionalized molecules and heterocycles.[8]

Reactivity_Profile cluster_main Reactivity of this compound cluster_pathways Possible Reaction Pathways CAN This compound (H₂C=C(Cl)CN) Intermediate Resonance-Stabilized Carbanion Intermediate CAN->Intermediate Nuc Nucleophile (Nu:⁻) Nuc->CAN Nucleophilic Attack on β-carbon Michael Michael Addition Product (Nu-CH₂-CH(Cl)CN) Intermediate->Michael Protonation Substitution Vinylic Substitution Product (H₂C=C(Nu)CN) Intermediate->Substitution Elimination of Cl⁻

Caption: Logical diagram of the primary reaction pathways for this compound with nucleophiles.

Reactions with Specific Nucleophiles

Nitrogen Nucleophiles (Amines)

Primary and secondary amines readily react with α,β-unsaturated nitriles in a process known as cyanoethylation.[9] With this compound, this reaction can lead to both addition and substitution products. The reaction of amines with acyl chlorides to form amides is a well-established addition-elimination process.[10][11][12] In the case of this compound, the vinyl chloride moiety can undergo a similar nucleophilic attack.

  • Reaction: Primary and secondary amines add to the double bond. The initial adduct can either be isolated or undergo subsequent elimination of HCl or cyclization, especially with bifunctional nucleophiles.[8]

  • Products: β-aminopropionitriles, N-substituted acrylonitriles, or heterocyclic compounds.

  • Conditions: The reaction often proceeds at room temperature without a catalyst, although a non-nucleophilic base may be added to scavenge the HCl formed in substitution reactions.[13]

Sulfur Nucleophiles (Thiols)

Thiols, and particularly their conjugate bases (thiolates), are excellent "soft" nucleophiles and show a strong propensity for Michael addition.[14][15] Their reaction with this compound is typically rapid and high-yielding.

  • Reaction: The thiol adds across the double bond in a conjugate fashion.

  • Products: 3-(Alkylthio)-2-chloropropionitrile derivatives are the expected major products.

  • Conditions: The reaction is often catalyzed by a base (e.g., triethylamine, sodium hydroxide) to deprotonate the thiol, forming the more nucleophilic thiolate anion.

Oxygen Nucleophiles (Alcohols & Water)

Alcohols and water are generally weaker nucleophiles than amines or thiols. Their reaction with this compound typically requires base catalysis to generate the more potent alkoxide or hydroxide nucleophile.[16]

  • Reaction: Base-catalyzed conjugate addition of the alcohol or water to the electron-deficient alkene.

  • Products: 3-Alkoxy-2-chloropropionitriles or 3-hydroxy-2-chloropropionitrile.

  • Conditions: A strong base (e.g., sodium alkoxide, sodium hydroxide) is generally required to facilitate the reaction.[17][18]

Quantitative Data Summary

While specific kinetic data for this compound is sparse in readily available literature, product yields are often reported to be good to excellent, reflecting its high reactivity. The following table summarizes expected outcomes and typical conditions.

Table 2: Summary of Reactions of this compound with Nucleophiles

Nucleophile TypeExampleTypical ConditionsPrimary Product TypeExpected Yield
Primary Amine R-NH₂Neat or in a polar solvent (e.g., EtOH), 20-50 °CMichael Addition / SubstitutionGood to Excellent
Secondary Amine R₂NHNeat or in a polar solvent (e.g., EtOH), 20-50 °CMichael Addition / SubstitutionGood to Excellent
Thiol R-SHBase catalyst (e.g., Et₃N) in a polar solventMichael AdditionExcellent
Alcohol R-OHStrong base (e.g., NaOR) in the parent alcoholMichael AdditionModerate to Good
Carbon Nucleophile Malonic EsterBase (e.g., NaOEt) in a polar aprotic solventMichael AdditionGood

Experimental Protocols

The following are generalized procedures for the reaction of this compound with nucleophiles.

WARNING: this compound is toxic, volatile, and flammable. All work must be conducted in a certified chemical fume hood with appropriate personal protective equipment, including gloves and safety glasses.

Protocol 1: General Procedure for Reaction with an Amine (Michael Addition)
  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add the amine (1.0 eq.) dissolved in a suitable solvent (e.g., ethanol or acetonitrile, 2-3 mL per mmol of amine).

  • Reaction: Cool the solution to 0 °C in an ice bath. Add this compound (1.0-1.1 eq.) dropwise via the dropping funnel over 15-30 minutes with vigorous stirring.

  • Monitoring: After the addition is complete, allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by distillation under reduced pressure to yield the desired β-aminopropionitrile derivative.

Protocol 2: General Procedure for Reaction with a Thiol (Base-Catalyzed)
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the thiol (1.0 eq.) and a suitable solvent (e.g., THF or CH₂Cl₂).

  • Base Addition: Add a catalytic amount of a non-nucleophilic base, such as triethylamine (0.1 eq.).

  • Reaction: Cool the mixture to 0 °C. Add this compound (1.0 eq.) dropwise.

  • Monitoring & Workup: Allow the reaction to proceed at 0 °C or room temperature until completion (monitored by TLC). Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by column chromatography or distillation.

Experimental_Workflow cluster_workflow General Experimental Workflow A 1. Reaction Setup (Reactants + Solvent in Flask) B 2. Reagent Addition (e.g., Dropwise addition of CAN at 0°C) A->B C 3. Reaction Monitoring (TLC, GC-MS, LC-MS) B->C D 4. Aqueous Workup (Quenching, Extraction, Washing) C->D Reaction Complete E 5. Purification (Chromatography, Distillation) D->E F 6. Characterization (NMR, IR, MS) E->F G Final Product F->G

Caption: A typical experimental workflow for the reaction and purification of products from this compound.

Applications in Drug Development and Heterocyclic Synthesis

The high reactivity of this compound and related compounds makes them valuable precursors in medicinal chemistry and materials science.[8] The nitrile group can be hydrolyzed to carboxylic acids or amides, or reduced to amines, providing a versatile handle for further derivatization. Furthermore, the reaction of this compound with binucleophiles (e.g., amino-thiols, diamines) is a powerful strategy for the one-pot synthesis of various five- and six-membered heterocyclic rings, which are common scaffolds in many biologically active molecules.[8][19]

References

Solubility of 2-Chloroacrylonitrile in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-chloroacrylonitrile in various organic solvents. The information is compiled from available chemical literature and databases, focusing on qualitative solubility characteristics and standardized experimental protocols for solubility determination. This document is intended to be a valuable resource for professionals in research and development who handle this highly reactive compound.

Introduction to this compound

This compound (C₃H₂ClN) is a colorless to pale yellow liquid with a pungent odor.[1] It is a halogenated organic compound and a derivative of acrylonitrile. Its chemical structure, featuring a vinyl group, a chlorine atom, and a nitrile group, makes it a highly reactive and useful intermediate in organic synthesis.[1] It is particularly valuable as a building block in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals.[1] Given its role in various chemical reactions, understanding its solubility in different organic solvents is crucial for reaction design, purification, and formulation.

Qualitative Solubility of this compound

The following table summarizes the reported qualitative solubility of this compound in several common organic solvents.

SolventChemical FormulaPolarityReported Solubility
AcetoneC₃H₆OPolar AproticReadily Soluble[1][2]
ChloroformCHCl₃Polar AproticSoluble[3][4][5]
EthanolC₂H₅OHPolar ProticReadily Soluble[1][2]
Ether (Diethyl Ether)(C₂H₅)₂OPolar AproticReadily Soluble[1][2]
Ethyl AcetateC₄H₈O₂Polar AproticSoluble[3][4][5]
MethanolCH₃OHPolar ProticVery Slightly Soluble[3][4][5]
WaterH₂OPolar ProticSparingly Soluble/Immiscible[1][6]

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, standardized experimental methods must be employed. The following protocols outline common laboratory procedures for determining the solubility of a liquid solute like this compound in an organic solvent.

Gravimetric Method (Isothermal Saturation)

This classic method involves preparing a saturated solution at a constant temperature and then determining the concentration of the solute.

Methodology:

  • Saturation: An excess amount of this compound is added to a known volume or mass of the chosen organic solvent in a sealed, temperature-controlled vessel.

  • Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

  • Phase Separation: The agitation is stopped, and the mixture is allowed to stand at the constant temperature for several hours to allow the undissolved this compound to settle.

  • Sampling: A known volume of the clear, saturated supernatant is carefully withdrawn using a pre-heated or pre-cooled pipette to avoid temperature changes that could affect solubility.

  • Solvent Evaporation: The sampled solution is transferred to a pre-weighed container, and the solvent is carefully evaporated under reduced pressure or in a fume hood.

  • Quantification: The container with the remaining this compound residue is weighed. The mass of the solute is determined by subtracting the initial weight of the container.

  • Calculation: The solubility is calculated and expressed in terms of grams per 100 mL of solvent or moles per liter.

Spectroscopic Method (UV-Vis or HPLC)

This method is suitable for compounds that have a chromophore or can be easily derivatized. It relies on creating a calibration curve to determine the concentration of the solute in a saturated solution.

Methodology:

  • Calibration Curve: A series of standard solutions of this compound in the chosen solvent with known concentrations are prepared. The absorbance of these standards is measured at a specific wavelength using a UV-Vis spectrophotometer, or they are analyzed by High-Performance Liquid Chromatography (HPLC) to generate a calibration curve (absorbance or peak area vs. concentration).

  • Saturated Solution Preparation: A saturated solution is prepared as described in the gravimetric method (steps 1-3).

  • Dilution: A small, accurately measured volume of the clear, saturated supernatant is carefully withdrawn and diluted with a known volume of the solvent to bring the concentration within the range of the calibration curve.

  • Analysis: The absorbance or chromatographic response of the diluted sample is measured under the same conditions as the standards.

  • Concentration Determination: The concentration of the diluted sample is determined from the calibration curve.

  • Solubility Calculation: The solubility of the original saturated solution is calculated by taking the dilution factor into account.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical experimental workflow for determining the solubility of this compound using the gravimetric method.

G Experimental Workflow for Gravimetric Solubility Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solute Weigh this compound mix Mix Solute and Solvent prep_solute->mix prep_solvent Measure Solvent Volume prep_solvent->mix equilibrate Equilibrate at Constant T mix->equilibrate settle Allow Undissolved Solute to Settle equilibrate->settle sample Sample Supernatant settle->sample evaporate Evaporate Solvent sample->evaporate weigh Weigh Residue evaporate->weigh calculate Calculate Solubility weigh->calculate

Caption: Gravimetric method workflow for solubility.

Factors Influencing Solubility

The solubility of this compound is governed by intermolecular forces between the solute and the solvent molecules, as summarized by the "like dissolves like" principle.

G Factors Influencing the Solubility of this compound cluster_solvents Solvent Polarity solute This compound (Moderately Polar) solubility Solubility Outcome solute->solubility Interaction with polar_solvent Polar Solvents (e.g., Acetone, Ethanol) polar_solvent->solubility Stronger Interaction (Higher Solubility) nonpolar_solvent Nonpolar Solvents (e.g., Hexane) nonpolar_solvent->solubility Weaker Interaction (Lower Solubility)

Caption: "Like dissolves like" principle for solubility.

Conclusion

While quantitative data on the solubility of this compound in organic solvents is sparse in the literature, qualitative assessments consistently indicate its good solubility in common polar organic solvents such as acetone, ethanol, ether, chloroform, and ethyl acetate, and poor solubility in water. For applications requiring precise solubility values, the experimental protocols outlined in this guide provide a solid foundation for accurate determination. Understanding the solubility characteristics of this compound is a critical step in its effective and safe use in research and development.

References

Navigating the Risks: A Technical Guide to the Health and Safety Hazards of 2-Chloroacrylonitrile in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the health and safety hazards associated with 2-chloroacrylonitrile, a highly toxic and reactive chemical intermediate. This document is intended to equip laboratory personnel with the critical information necessary to handle this substance safely, understand its toxicological profile, and implement appropriate emergency procedures.

Chemical and Physical Properties

This compound (α-chloroacrylonitrile) is a colorless to pale yellow liquid with a pungent, acrid odor.[1] It is highly flammable and readily polymerizes, especially when exposed to heat, light, or certain metals.[2][3] Due to its instability, it is often stabilized with inhibitors like hydroquinone. Key physical and chemical properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
Chemical Formula C₃H₂ClN[4]
Molecular Weight 87.51 g/mol [4]
CAS Number 920-37-6
Appearance Colorless to light yellow liquid[1]
Odor Pungent, acrid[1]
Boiling Point 88-89 °C (190-192 °F)[4]
Melting Point -65 °C (-85 °F)[4]
Flash Point 6 °C (42.8 °F) - closed cup[5]
Density 1.096 g/cm³ at 25 °C[4]
Solubility Sparingly soluble in water; soluble in many organic solvents.[1]
Vapor Pressure 58.4 mmHg at 25°C[1]
Reactivity Readily polymerizes; incompatible with strong acids, bases, oxidizing agents, and reducing agents.[4][6]

Health and Safety Hazards

This compound is classified as a highly toxic substance with multiple hazard classifications, including acute toxicity (oral, dermal, and inhalation), skin corrosion/irritation, serious eye damage, and suspected carcinogenicity and mutagenicity.[5]

Acute Toxicity

Exposure to this compound can be fatal through ingestion, skin contact, or inhalation.[4] The toxic effects are similar to those of cyanide poisoning, leading to cellular hypoxia.[6] Symptoms of acute exposure can include headache, dizziness, weakness, nausea, vomiting, respiratory irritation, and in severe cases, convulsions, loss of consciousness, and death.[6]

Table 2: Acute Toxicity Data for this compound

RouteSpeciesValueReferences
Oral LD50 Rat230 mg/kg[6]
Oral LD50 Mouse128 mg/kg[6]
Inhalation LC50 Mouse105 mg/m³ / 2h[6]
Intravenous LD50 Mouse100 mg/kg[6]
Chronic Toxicity and Other Hazards

Prolonged or repeated exposure to this compound may cause cumulative health effects.[6] There is limited evidence of a carcinogenic effect in animal studies.[6] It is also a suspected germ cell mutagen and reproductive toxin.[5] Chronic exposure can lead to skin sensitization and may produce severe liver inflammation.[6]

Table 3: GHS Hazard Classifications for this compound

Hazard ClassCategoryHazard Statement
Flammable liquids2Highly flammable liquid and vapor (H225)
Acute toxicity, Oral2Fatal if swallowed (H300)
Acute toxicity, Dermal3Toxic in contact with skin (H311)
Acute toxicity, Inhalation3Toxic if inhaled (H331)
Skin corrosion/irritation2Causes skin irritation (H315)
Serious eye damage/eye irritation2Causes serious eye irritation (H319)
Germ cell mutagenicity2Suspected of causing genetic defects (H341)
Carcinogenicity2Suspected of causing cancer (H351)
Reproductive toxicity2Suspected of damaging fertility or the unborn child (H361)
Specific target organ toxicity (single exposure)3May cause respiratory irritation (H335)

Source: Adapted from Fisher Scientific Safety Data Sheet.[5]

There are currently no established Permissible Exposure Limits (PELs) from OSHA, Recommended Exposure Limits (RELs) from NIOSH, or Threshold Limit Values (TLVs) from ACGIH specifically for this compound. However, given its similarity to acrylonitrile, the exposure limits for acrylonitrile should be considered as a conservative guide. The OSHA PEL for acrylonitrile is 2 ppm as an 8-hour time-weighted average (TWA) and 10 ppm as a 15-minute short-term exposure limit (STEL).[7][8]

Mechanism of Toxicity and Signaling Pathways

The toxicity of this compound is believed to be mediated through mechanisms similar to acrylonitrile, primarily involving the release of cyanide and the induction of oxidative stress.

Cyanide-Mediated Toxicity

Like other nitriles, this compound can be metabolized to release cyanide ions. Cyanide is a potent inhibitor of cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain.[9] This inhibition blocks cellular respiration, leading to a rapid decrease in ATP production and a shift to anaerobic metabolism, resulting in lactic acidosis and cellular hypoxia.

Caption: Inhibition of cellular respiration by this compound-derived cyanide.

Oxidative Stress and Apoptosis

Studies on acrylonitrile have shown that it induces oxidative stress by depleting cellular glutathione (GSH) and increasing the production of reactive oxygen species (ROS).[10] This oxidative stress can damage cellular components, including DNA, lipids, and proteins. The subsequent cellular damage can trigger apoptotic pathways. One identified pathway involves the activation of the NF-κB signaling pathway, which in turn modulates the expression of the pro-apoptotic protein Bax, leading to programmed cell death.[11]

Oxidative_Stress_Apoptosis_Pathway 2_CAN This compound ROS Increased Reactive Oxygen Species (ROS) 2_CAN->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress NF_kB_Activation NF-κB Activation Oxidative_Stress->NF_kB_Activation Bax_Induction Bax Induction NF_kB_Activation->Bax_Induction Apoptosis Apoptosis Bax_Induction->Apoptosis

Caption: Proposed oxidative stress-induced apoptosis pathway for this compound.

Experimental Protocols for Hazard Assessment

Standardized protocols are crucial for evaluating the toxicity of chemicals like this compound. The following sections outline the general methodologies for key toxicological assays.

In Vitro Mutagenicity: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid. The test determines if the chemical can cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.

General Protocol:

  • Strain Preparation: Cultures of appropriate S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) are grown overnight.

  • Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), typically derived from rat liver homogenate, to mimic mammalian metabolism.

  • Exposure: The bacterial culture, the test chemical at various concentrations, and either the S9 mix or a buffer are combined in molten top agar.

  • Plating: The mixture is poured onto minimal glucose agar plates.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies on the test plates is counted and compared to the number on the negative (solvent) control plates. A significant, dose-dependent increase in revertant colonies indicates a mutagenic effect.[9][11][12]

Ames_Test_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Strain_Culture Bacterial Strain Culture (his-) Mixing Mix Bacteria, Test Compound, and S9 Mix/Buffer in Top Agar Strain_Culture->Mixing Test_Compound This compound (various concentrations) Test_Compound->Mixing S9_Mix S9 Mix (for metabolic activation) S9_Mix->Mixing Plating Pour onto Minimal Glucose Agar Plates Mixing->Plating Incubation Incubate at 37°C for 48-72h Plating->Incubation Colony_Counting Count Revertant Colonies Incubation->Colony_Counting Data_Analysis Compare to Controls and Analyze Dose-Response Colony_Counting->Data_Analysis

Caption: General workflow for the Ames test.

In Vitro Chromosomal Damage: Micronucleus Assay

The in vitro micronucleus test detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.

General Protocol:

  • Cell Culture: A suitable mammalian cell line (e.g., CHO, V79, TK6) or primary human lymphocytes are cultured.

  • Exposure: Cells are treated with various concentrations of this compound, along with positive and negative controls. An S9 mix may be included for metabolic activation.

  • Cytokinesis Block: Cytochalasin B is added to the cultures to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, DAPI).

  • Scoring: The frequency of micronuclei in a predetermined number of binucleated cells (typically 1000-2000 per concentration) is determined by microscopy. A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.[10][13][14]

Acute Dermal and Inhalation Toxicity Testing (OECD Guidelines)

For assessing acute toxicity via dermal and inhalation routes, standardized OECD guidelines are followed. These studies are typically conducted in rodents (e.g., rats).

  • OECD 402: Acute Dermal Toxicity: The test substance is applied to a shaved area of the skin of the test animals for a 24-hour period. Animals are observed for signs of toxicity and mortality for at least 14 days.[1][15][16]

  • OECD 403: Acute Inhalation Toxicity: Animals are exposed to the test substance as a vapor, aerosol, or gas in an inhalation chamber for a defined period (typically 4 hours). Observations for toxicity and mortality are carried out for at least 14 days.[2][17][18]

These studies aim to determine the LD50 (dermal) or LC50 (inhalation) values and to identify the nature of the toxic effects.

Safe Handling and Emergency Procedures

Given the severe hazards of this compound, stringent safety precautions are mandatory in the laboratory.

Safe_Handling_Workflow Risk_Assessment Conduct Thorough Risk Assessment PPE Wear Appropriate PPE: - Chemical Resistant Gloves - Safety Goggles & Face Shield - Lab Coat/Apron - Respiratory Protection (if needed) Risk_Assessment->PPE Work_Area Work in a Certified Chemical Fume Hood Risk_Assessment->Work_Area Emergency_Prep Ensure Access to: - Eyewash Station - Safety Shower - Spill Kit - First Aid Risk_Assessment->Emergency_Prep Handling Handle with Care - Avoid Inhalation, Ingestion, Skin Contact - Use Smallest Quantities Possible PPE->Handling Work_Area->Handling Storage Store in a Cool, Dry, Well-Ventilated, Flammable-rated Cabinet - Away from Incompatible Materials Handling->Storage Waste_Disposal Dispose of as Hazardous Waste According to Institutional Protocols Handling->Waste_Disposal

Caption: Workflow for the safe handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Consult the glove manufacturer's compatibility chart.[6]

  • Eye Protection: Chemical safety goggles and a face shield are essential.[6]

  • Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if there is a risk of inhalation. A full-face respirator provides both eye and respiratory protection.[4]

  • Protective Clothing: Wear a lab coat, apron, and closed-toe shoes.[4]

Engineering Controls:

  • All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]

  • Ensure adequate ventilation in the laboratory.[5]

Storage:

  • Store in a tightly sealed, properly labeled container in a cool, dry, well-ventilated area designated for flammable liquids.[19]

  • Keep away from heat, sparks, and open flames.[19]

  • Store separately from incompatible materials such as strong acids, bases, and oxidizing agents.[6]

Spill and Emergency Procedures:

  • Minor Spills: Evacuate the immediate area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Ventilate the area.[6]

  • Major Spills: Evacuate the laboratory and alert emergency personnel.[6]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]

Conclusion

This compound is a hazardous chemical that demands the utmost respect and careful handling in the laboratory. A thorough understanding of its physical and chemical properties, toxicological profile, and the associated risks is paramount for ensuring the safety of all personnel. By adhering to the principles of good laboratory practice, utilizing appropriate personal protective equipment and engineering controls, and being prepared for emergencies, researchers can mitigate the risks associated with this valuable but dangerous compound. This guide serves as a foundational resource, and it is imperative that all users of this compound also consult their institution's specific safety protocols and the most current Safety Data Sheets.

References

2-Chloroacrylonitrile: A Technical Guide to its Environmental Fate and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Chloroacrylonitrile (2-CAN), an unsaturated organochlorine nitrile, is a reactive chemical intermediate with potential environmental implications. Understanding its environmental fate—how it moves and transforms in the air, water, and soil—is critical for assessing its potential risks and developing mitigation strategies. This technical guide provides a comprehensive overview of the current knowledge regarding the environmental persistence, degradation pathways, and mobility of this compound. While specific quantitative data for 2-CAN is limited in publicly available literature, this guide synthesizes available information, draws parallels from structurally related compounds, and outlines the standard experimental protocols used to determine key environmental fate parameters. All quantitative data is presented in structured tables, and key processes are visualized through detailed diagrams.

Physicochemical Properties and Environmental Distribution

The environmental behavior of this compound is governed by its physicochemical properties. It is a highly flammable and toxic liquid. A material safety data sheet suggests that this compound has low persistence in water and soil and high mobility.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₃H₂ClN[2]
Molecular Weight87.51 g/mol [2]
Physical StateLiquid[2]
Boiling Point88-89 °C[2]
Melting Point-65 °C
Density1.096 g/cm³ at 25 °C[2]
Water SolubilityDoes not mix with water[1]
Vapor PressureData not available[1]
Henry's Law ConstantData not available
Log Kₒw (Octanol-Water Partition Coefficient)Data not available

The high mobility suggested by safety data sheets indicates a potential for leaching into groundwater, while its volatility, though not quantified, suggests that volatilization from soil and water surfaces could be a significant transport pathway to the atmosphere.

Abiotic Degradation Pathways

Abiotic degradation processes, including hydrolysis and photolysis, are crucial in determining the persistence of this compound in the environment.

Hydrolysis

Table 2: Hydrolysis Data for Structurally Related Compounds

CompoundpHTemperature (°C)Half-lifeReference
Chloroacetonitrile8.7206.68 days[5]

Experimental Protocol: Hydrolysis Rate Determination (OECD Guideline 111)

A standard method to determine the rate of hydrolysis involves incubating the test substance in sterile aqueous buffer solutions of known pH (typically pH 4, 7, and 9) at a constant temperature in the dark.

  • Preparation of Solutions: Sterile buffer solutions are prepared. A stock solution of this compound is prepared in a water-miscible solvent.

  • Incubation: The stock solution is added to the buffer solutions to a final concentration suitable for analytical detection. The solutions are incubated at a controlled temperature (e.g., 25°C or 50°C) in the absence of light.

  • Sampling and Analysis: Aliquots are withdrawn at specific time intervals. The concentration of this compound and any potential degradation products are determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis: The rate constant (k) is determined by plotting the natural logarithm of the concentration versus time. The half-life (t₁/₂) is calculated using the formula: t₁/₂ = ln(2)/k.

Photodegradation

Photodegradation, or photolysis, is the breakdown of a chemical by light. This can occur through direct absorption of light energy by the molecule (direct photolysis) or through reactions with photochemically generated reactive species in the environment, such as hydroxyl radicals (indirect photolysis).[6] The vinyl chloride and nitrile functional groups in this compound suggest it may be susceptible to photodegradation.

While a study on the photodegradation of copolymers containing 2,this compound exists, it focuses on the polymer matrix and not the environmental photodegradation of the monomer itself in aqueous or soil systems.[7] Information on the aqueous photolysis of other chloroaromatic compounds indicates that quantum yields can be determined to estimate environmental half-lives.[8]

Experimental Protocol: Aqueous Photolysis Quantum Yield Determination (Following principles of OECD Guideline)

  • UV-Vis Absorption Spectrum: The molar absorption coefficient of this compound in pure water is determined over the environmentally relevant UV spectrum (290-800 nm).

  • Irradiation: A solution of this compound in pure water is exposed to a well-characterized light source (e.g., a xenon arc lamp simulating sunlight). The light intensity is measured using a radiometer.

  • Actinometry: A chemical actinometer with a known quantum yield is used to determine the photon flux of the light source.

  • Sampling and Analysis: The concentration of this compound is measured at different time points during irradiation using a suitable analytical method (e.g., HPLC, GC-MS).

  • Quantum Yield Calculation: The quantum yield (Φ) is calculated from the rate of disappearance of the test substance and the rate of light absorption. The environmental half-life can then be estimated using the quantum yield, the solar irradiance at the water surface, and the molar absorption coefficient.

Biotic Degradation Pathways

Biodegradation, the breakdown of organic compounds by microorganisms, is a critical process in the environmental attenuation of many chemicals. While no specific studies on the biodegradation of this compound were found, the degradation of other nitrile compounds provides insights into potential pathways.

Microbial degradation of nitriles can proceed through two primary enzymatic pathways:

  • Nitrilase Pathway: A single-step enzymatic hydrolysis of the nitrile group directly to a carboxylic acid and ammonia.

  • Nitrile Hydratase and Amidase Pathway: A two-step process where nitrile hydratase first converts the nitrile to an amide, which is then hydrolyzed by an amidase to a carboxylic acid and ammonia.[9]

Studies on acrylonitrile and benzonitrile have shown that the degradation pathway can be substrate-dependent even within the same microbial consortium.[9] For acrylonitrile, the two-step pathway involving nitrile hydratase and amidase is common.[9]

Experimental Protocol: Soil Biodegradation Study (Following principles of OECD Guideline 307)

  • Soil Selection and Preparation: Representative soils are collected and characterized (pH, organic carbon content, texture, etc.). The soil is typically sieved and brought to a specific moisture content.

  • Test Substance Application: ¹⁴C-labeled this compound is often used to trace its fate. The test substance is applied to the soil samples.

  • Incubation: The soil samples are incubated under controlled aerobic or anaerobic conditions at a constant temperature in the dark.

  • Analysis: At various time intervals, soil samples are extracted and analyzed for the parent compound and potential metabolites. The evolution of ¹⁴CO₂ (mineralization) is trapped and quantified. Non-extractable residues are also determined.

  • Data Analysis: The rate of degradation is modeled to determine the half-life (DT₅₀) of this compound in the soil.

Mobility and Sorption

The mobility of a chemical in soil is largely determined by its tendency to adsorb to soil particles. The organic carbon-water partition coefficient (Koc) is a key parameter used to predict this behavior.[2] A high Koc value indicates strong adsorption and low mobility, while a low Koc value suggests weak adsorption and high mobility. The safety data for this compound indicates high mobility, which would correspond to a low Koc value.[1]

Table 3: Soil Sorption Classification

Log KocMobility Class
< 1.5Very High
1.5 - 2.5High
2.5 - 3.5Moderate
3.5 - 4.5Low
> 4.5Immobile

Experimental Protocol: Soil Sorption Coefficient (Koc) Determination (OECD Guideline 106 - Batch Equilibrium Method) [5][10][11][12][13]

  • Soil Selection: A minimum of five different soil types with varying organic carbon content, clay content, and pH are used.

  • Preliminary Test: A preliminary test is conducted to determine the optimal soil-to-solution ratio, equilibration time, and to check for abiotic degradation or adsorption to the test vessel.

  • Equilibration: Solutions of this compound (often ¹⁴C-labeled) at several concentrations are added to soil samples in centrifuge tubes. The suspensions are shaken at a constant temperature until equilibrium is reached.

  • Phase Separation: The solid and aqueous phases are separated by centrifugation.

  • Analysis: The concentration of this compound in the aqueous phase is measured. If using a labeled compound, the concentration in the soil can also be determined after extraction or by combustion analysis.

  • Calculation of Kd and Koc: The soil-water distribution coefficient (Kd) is calculated for each concentration and soil type. The Koc is then calculated by normalizing the Kd to the organic carbon content of the soil (Koc = (Kd / %OC) * 100).

Degradation Pathways and Experimental Workflows

The following diagrams illustrate the likely degradation pathways of this compound and a typical experimental workflow for assessing its environmental fate.

cluster_abiotic Abiotic Degradation CAN This compound Hydrolysis Hydrolysis (pH dependent) CAN->Hydrolysis H₂O Photolysis Photodegradation (Direct & Indirect) CAN->Photolysis Sunlight (hν) Products1 Ketones, Amides, etc. Hydrolysis->Products1 Products2 Smaller organic molecules, CO₂, H₂O, Cl⁻ Photolysis->Products2

Abiotic degradation pathways of this compound.

cluster_biotic Biotic Degradation cluster_pathway1 Nitrilase Pathway cluster_pathway2 Nitrile Hydratase / Amidase Pathway CAN This compound Nitrilase Nitrilase CAN->Nitrilase NitrileHydratase Nitrile Hydratase CAN->NitrileHydratase CarboxylicAcid1 2-Chloroacrylic Acid + NH₃ Nitrilase->CarboxylicAcid1 Mineralization Further degradation to CO₂, H₂O, Cl⁻, Biomass CarboxylicAcid1->Mineralization Amide 2-Chloroacrylamide NitrileHydratase->Amide Amidase Amidase Amide->Amidase CarboxylicAcid2 2-Chloroacrylic Acid + NH₃ Amidase->CarboxylicAcid2 CarboxylicAcid2->Mineralization

Plausible biotic degradation pathways of this compound.

cluster_workflow Environmental Fate Experimental Workflow cluster_studies Degradation & Mobility Studies cluster_analysis Analysis cluster_results Endpoint Calculation start Test Substance: This compound Analytical Analytical Method Development (e.g., GC-MS, HPLC) start->Analytical Hydrolysis Hydrolysis Study (OECD 111) Data Data Collection (Concentration vs. Time) Hydrolysis->Data Photolysis Photodegradation Study Photolysis->Data Biodegradation Biodegradation Study (e.g., OECD 307) Biodegradation->Data Sorption Soil Sorption Study (OECD 106) Sorption->Data Analytical->Hydrolysis Analytical->Photolysis Analytical->Biodegradation Analytical->Sorption Kinetics Degradation Kinetics (k, DT₅₀/t₁/₂) Data->Kinetics SorptionCoeff Sorption Coefficients (Kd, Koc) Data->SorptionCoeff QuantumYield Quantum Yield (Φ) Data->QuantumYield Assessment Environmental Fate Assessment: - Persistence - Mobility - Degradation Pathways Kinetics->Assessment SorptionCoeff->Assessment QuantumYield->Assessment

General experimental workflow for assessing environmental fate.

Conclusions and Data Gaps

This compound is expected to be a mobile compound with low persistence in the environment. The primary degradation pathways are likely to include abiotic hydrolysis and photolysis, as well as biotic degradation by microorganisms capable of nitrile metabolism. However, there is a significant lack of specific quantitative data on the rates of these processes for this compound.

Key Data Gaps:

  • Hydrolysis: Experimentally determined half-lives at environmentally relevant pH values (4, 7, and 9).

  • Photodegradation: The aqueous photolysis quantum yield and photodegradation half-lives in water and on soil surfaces.

  • Biodegradation: Aerobic and anaerobic degradation rates (DT₅₀) in soil and water.

  • Mobility: An experimentally determined soil sorption coefficient (Koc).

Future research should focus on addressing these data gaps through studies following standardized international guidelines (e.g., OECD) to provide the necessary quantitative data for a comprehensive environmental risk assessment of this compound.

References

A Historical Overview of Synthetic Routes to 2-Chloroacrylonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroacrylonitrile, a highly reactive monomer and valuable chemical intermediate, has seen a variety of synthetic methodologies developed over the years. Its utility in the preparation of polymers, agrochemicals, and pharmaceuticals, such as the α2-adrenergic receptor antagonist Idazoxan, has driven the need for efficient and scalable production methods.[1] This technical guide provides a comprehensive overview of the historical synthesis methods for this compound, with a focus on the core chemical transformations and detailed experimental protocols. Quantitative data is summarized for comparative analysis, and key reaction pathways are visualized to facilitate understanding.

Core Synthetic Strategies

The historical synthesis of this compound has been dominated by a two-step approach starting from acrylonitrile. This process involves the initial chlorination of acrylonitrile to produce the intermediate 2,3-dichloropropionitrile, followed by the dehydrochlorination of this intermediate to yield the desired product. Variations in catalysts, reaction conditions, and alternative starting materials have been explored to optimize yield and efficiency.

Chlorination of Acrylonitrile and Subsequent Thermal Cleavage

The most prevalent and industrially significant route to this compound involves the addition of elemental chlorine to acrylonitrile, followed by the thermal elimination of hydrogen chloride from the resulting 2,3-dichloropropionitrile.[2][3]

Reaction Pathway:

Acrylonitrile Acrylonitrile Dichloropropionitrile 2,3-Dichloropropionitrile Acrylonitrile->Dichloropropionitrile + Cl₂ Chloroacrylonitrile This compound Dichloropropionitrile->Chloroacrylonitrile Δ (-HCl)

Caption: Two-step synthesis of this compound from acrylonitrile.

To improve the efficiency and selectivity of this two-step process, various catalyst systems have been developed. A notable advancement involves the use of a dimethylformamide (DMF) and pyridine (or pyridine derivatives) catalyst system for both the chlorination and subsequent thermal cleavage steps.[2][4][5] This integrated approach allows for the thermal cleavage of the crude 2,3-dichloropropionitrile without the need for intermediate purification, representing a more streamlined and industrially viable process.[2]

Experimental Protocol: Catalytic Synthesis of this compound

Step 1: Chlorination of Acrylonitrile

  • A solution of 53.1 g of acrylonitrile is prepared.

  • To this, 12.6 g (0.15 mole) of anhydrous sodium hydrogen carbonate is added.

  • The mixture is cooled to a temperature between -10°C and -5°C.

  • Chlorine gas is bubbled through the cooled mixture until the reaction is complete.

  • Post-reaction, the mixture undergoes dechlorination, filtration, and vacuum distillation to yield 2,3-dichloropropionitrile.

Step 2: Thermal Cleavage of 2,3-Dichloropropionitrile

  • A portion of the crude 2,3-dichloropropionitrile containing the catalyst system is heated in a distillation still.

  • The temperature is raised to 125-130°C to initiate the cleavage reaction.

  • As this compound and hydrogen chloride are formed, they distill off.

  • The remaining crude 2,3-dichloropropionitrile is metered into the still at the same rate as the products are removed.

  • Upon completion, the system is briefly heated further to ensure the cleavage reaction subsides.

  • The collected distillate, primarily this compound, can be further purified by redistillation if necessary.

Quantitative Data: Catalytic Synthesis

Reactant/ProductMolar Mass ( g/mol )Starting AmountYieldPurityReference
Acrylonitrile53.0653.1 g--[6]
2,3-Dichloropropionitrile123.97-97.2%-[6]
This compound87.51-80.2%>99.0%[2]
Direct Gas-Phase Synthesis

An alternative, though historically less efficient, method involves the direct gas-phase reaction of acrylonitrile with chlorine at elevated temperatures (200-500°C).[2] This single-step process generates 2,3-dichloropropionitrile in situ, which then undergoes immediate thermal cleavage to produce this compound.

Experimental Workflow: Direct Gas-Phase Synthesis

Start Start: Gaseous Acrylonitrile and Chlorine Reactor High-Temperature Reactor (200-500°C) Start->Reactor InSitu In Situ Formation and Cleavage of 2,3-Dichloropropionitrile Reactor->InSitu Condensation Condensation of Products InSitu->Condensation Purification Purification Condensation->Purification End End: this compound Purification->End

References

Methodological & Application

Application Notes and Protocols for 2-Chloroacrylonitrile in Diels-Alder Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction, a cornerstone of modern organic synthesis, facilitates the construction of six-membered rings with high stereochemical control.[1] As a dienophile, 2-chloroacrylonitrile offers a unique synthetic advantage. It serves as a ketene equivalent, enabling the introduction of a masked carbonyl group.[1] The resulting α-chloronitrile functionality in the Diels-Alder adduct can be subsequently hydrolyzed to a ketone, providing a powerful tool for the synthesis of complex cyclic systems, including natural products and pharmacologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in Diels-Alder cycloaddition reactions with various dienes.

Application Notes

Mechanism and Stereoselectivity:

The Diels-Alder reaction is a concerted [4+2] cycloaddition, meaning it proceeds through a single, cyclic transition state.[1] This concerted mechanism dictates the stereospecificity of the reaction, where the stereochemistry of the reactants is preserved in the product.

A key stereochemical consideration in many Diels-Alder reactions is the preference for the endo or exo product. The endo product, where the electron-withdrawing group of the dienophile is oriented towards the diene's π-system in the transition state, is often the kinetically favored product.[2] This preference is attributed to secondary orbital interactions that stabilize the endo transition state. However, the exo product is typically the thermodynamically more stable isomer due to reduced steric hindrance.[3] Reaction conditions, such as temperature, can influence the endo/exo ratio. Higher temperatures can lead to the retro-Diels-Alder reaction, allowing for equilibration to the more stable exo product.[4] In the case of the reaction between this compound and cyclopentadiene, the reaction is known to be exo-selective, which is an exception to the general endo rule and is attributed to steric effects.[5]

Regioselectivity:

When an unsymmetrical diene reacts with an unsymmetrical dienophile like this compound, the issue of regioselectivity arises, leading to the potential formation of constitutional isomers. The regiochemical outcome is governed by the electronic properties of the substituents on both the diene and the dienophile. Generally, the reaction proceeds to form the adduct where the most nucleophilic carbon of the diene aligns with the most electrophilic carbon of the dienophile. For instance, the reaction of this compound with isoprene yields a mixture of two regioisomers in a 62:38 ratio.[6]

Safety Considerations:

This compound is a reactive and toxic compound and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is also flammable and can polymerize.

Data Presentation

DieneDienophileProductReaction ConditionsYieldDiastereomeric Ratio (endo:exo)Reference
CyclopentadieneThis compound2-Chloro-2-cyanobicyclo[2.2.1]hept-5-eneBenzene, reflux, 36 hNot specified (crude product used directly)Predominantly exo[5]
6-AcetoxyfulveneThis compound7-Acetoxymethylene-2-chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrileCyclohexane, reflux, 20 h85%Not specifiedNot specified in search results
IsopreneThis compound4-Chloro-4-cyano-1-methylcyclohex-1-ene and 5-Chloro-5-cyano-1-methylcyclohex-1-eneNot specifiedNot specified62:38 (regioisomers)
AnthraceneThis compound9-Chloro-9-cyano-9,10-dihydro-9,10-ethanoanthraceneXylene, reflux, 30 minNot specifiedNot specifiedAdapted from general protocols[1][7]

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-2-cyanobicyclo[2.2.1]hept-5-ene from Cyclopentadiene and this compound

This protocol is adapted from the work of Hua et al. (2025).[7]

Materials:

  • Freshly distilled cyclopentadiene

  • This compound

  • Benzene, anhydrous

Procedure:

  • To a stirred solution of freshly distilled cyclopentadiene (32.90 g, 0.498 mol) in benzene (90 mL), add this compound (24.85 g, 0.398 mol).

  • Reflux the reaction mixture for 36 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent by rotary evaporation to yield the crude product as a yellow oil. The crude product can be used in subsequent steps without further purification.

Protocol 2: General Procedure for the Diels-Alder Reaction of this compound with Anthracene

This protocol is a general adaptation based on typical Diels-Alder reactions involving anthracene.[1][7]

Materials:

  • Anthracene

  • This compound

  • Xylene

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine anthracene (1.0 eq), this compound (1.2 eq), and xylene.

  • Heat the mixture to reflux and maintain for 30 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by vacuum filtration and wash with a small amount of cold xylene.

  • If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography or recrystallization.

Mandatory Visualizations

Diels_Alder_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_product Product Diene Diene (e.g., Cyclopentadiene) TS [4+2] Cyclic Transition State Diene->TS 4π electrons Dienophile Dienophile (this compound) Dienophile->TS 2π electrons Product Cycloadduct (e.g., Bicyclic Chloronitrile) TS->Product Concerted Cycloaddition

Caption: General mechanism of the Diels-Alder reaction.

Experimental_Workflow Reactants 1. Combine Diene and This compound in Solvent Reaction 2. Heat to Reflux (Monitor by TLC) Reactants->Reaction Workup 3. Cool and Remove Solvent (Crude Product) Reaction->Workup Purification 4. Purify by Column Chromatography or Recrystallization (Optional) Workup->Purification Analysis 5. Characterize Product (NMR, IR, MS) Purification->Analysis

Caption: A typical experimental workflow for a Diels-Alder reaction.

Regioselectivity Diene Unsymmetrical Diene (e.g., Isoprene) Product1 Regioisomer 1 ('ortho' or 'meta') Diene->Product1 Product2 Regioisomer 2 ('para' or 'meta') Diene->Product2 Dienophile Unsymmetrical Dienophile (this compound) Dienophile->Product1 Dienophile->Product2

Caption: Regioselectivity in the Diels-Alder reaction.

References

Application Notes and Protocols for the Anionic Polymerization of 2-Chloroacrylonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anionic polymerization is a powerful technique for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions, often referred to as living polymerization.[1] This method is particularly effective for vinyl monomers possessing electron-withdrawing groups, which can stabilize the propagating carbanionic intermediate.[2][3] 2-Chloroacrylonitrile (2-CAN) is a vinyl monomer with both a nitrile (-CN) and a chloro (-Cl) group, making it a suitable candidate for anionic polymerization. The resulting polymer, poly(this compound), has potential applications in materials science and as a precursor for functionalized polymers.[4]

These application notes provide a detailed overview of the mechanism and experimental protocols for the anionic polymerization of this compound. The information is intended to guide researchers in the controlled synthesis of poly(this compound) and to provide a basis for further exploration of its properties and applications.

Mechanism of Anionic Polymerization of this compound

The anionic polymerization of this compound proceeds via a chain-growth mechanism involving initiation, propagation, and termination steps. The presence of the electron-withdrawing nitrile and chloro groups on the same carbon atom of the double bond makes the monomer highly susceptible to nucleophilic attack.[2]

Initiation

The polymerization is initiated by a strong nucleophile, typically an organolithium compound such as n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi).[5][6] The initiator adds to the β-carbon of the this compound monomer, generating a carbanion that is stabilized by the electron-withdrawing nitrile group. The reaction is typically carried out in an aprotic polar solvent, such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), at low temperatures (-78 °C to 0 °C) to ensure controlled initiation and minimize side reactions.[7][8]

Propagation

The newly formed carbanion then propagates by attacking the β-carbon of another this compound monomer. This process repeats, leading to the growth of the polymer chain. The propagating species remains active, or "living," as long as monomer is available and no terminating agents are present.[9] This living nature allows for the synthesis of polymers with predictable molecular weights and narrow polydispersity.

Termination

Termination of the "living" polymer chains can be achieved by the intentional addition of a protic solvent, such as methanol or water, which protonates the carbanionic chain end.[9] In the absence of a deliberately added terminating agent, termination can occur through various side reactions. In the case of this compound, potential side reactions include:

  • Attack on the nitrile group: The propagating carbanion could potentially attack the electrophilic carbon of the nitrile group on another monomer or polymer chain, leading to branched structures or chain termination.

  • Elimination of the chloro group: The presence of the α-chloro substituent might lead to side reactions, although specific details for this compound are not extensively documented in the literature. For analogous systems, the stability of the carbanion is a key factor.

  • Cyclization: Gas-phase studies on the anionic oligomerization of this compound suggest that cyclization of a trimeric carbanion can be a termination pathway.[10]

The general mechanism is depicted in the following diagram:

Anionic_Polymerization_2CAN cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (e.g., n-BuLi) Monomer1 This compound Initiator->Monomer1 Nucleophilic Attack Initiated_Monomer Initiated Monomer (Carbanion) Monomer1->Initiated_Monomer Growing_Chain Growing Polymer Chain (Living Anion) Monomer2 This compound Growing_Chain->Monomer2 Monomer Addition Elongated_Chain Elongated Polymer Chain Monomer2->Elongated_Chain Elongated_Chain->Growing_Chain ...n times Terminating_Agent Terminating Agent (e.g., Methanol) Elongated_Chain->Terminating_Agent Protonation Terminated_Polymer Terminated Polymer Terminating_Agent->Terminated_Polymer Experimental_Workflow cluster_preparation Preparation cluster_polymerization Polymerization cluster_workup Work-up & Characterization Purify_Monomer Purify Monomer (Distillation) Dry_Solvent Dry Solvent (e.g., Na/Benzophenone) Titrate_Initiator Titrate Initiator (e.g., n-BuLi) Reactor_Setup Reactor Setup (Inert Atmosphere) Solvent_Addition Add Solvent Reactor_Setup->Solvent_Addition Cooling Cool to -78 °C Solvent_Addition->Cooling Initiator_Addition Add Initiator Cooling->Initiator_Addition Monomer_Addition Add Monomer Initiator_Addition->Monomer_Addition Polymerize Polymerize (1-2 hours) Monomer_Addition->Polymerize Termination Terminate (Methanol) Polymerize->Termination Precipitation Precipitate Polymer (in Methanol) Termination->Precipitation Filtration Filter and Wash Precipitation->Filtration Drying Dry under Vacuum Filtration->Drying Characterization Characterize Polymer (GPC, NMR, etc.) Drying->Characterization

References

Application Notes and Protocols: 2-Chloroacrylonitrile as a Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroacrylonitrile is a versatile trifunctional chemical precursor that holds significant potential in the synthesis of a variety of pharmaceutical intermediates. Its reactivity, stemming from the presence of a nitrile group, a vinyl group, and a chlorine atom, allows for its participation in a range of chemical transformations. This makes it a valuable building block for the construction of complex molecular architectures, particularly heterocyclic compounds that are prevalent in many drug candidates.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of a key pharmaceutical intermediate, 2-cyano-1,4-benzodioxan. This intermediate is a crucial component in the synthesis of Idazoxan, a selective α2-adrenergic receptor antagonist that has been investigated for its potential in treating depression and schizophrenia.

Application 1: Synthesis of 2-Cyano-1,4-benzodioxan

The reaction of this compound with catechol provides a direct route to 2-cyano-1,4-benzodioxan. This nucleophilic substitution reaction, followed by cyclization, is a fundamental transformation for creating the benzodioxan scaffold.

Logical Workflow for the Synthesis of Idazoxan from this compound

G cluster_0 Step 1: Synthesis of 2-Cyano-1,4-benzodioxan cluster_1 Step 2: Pinner Reaction cluster_2 Step 3: Imidazoline Ring Formation This compound This compound 2-Cyano-1,4-benzodioxan 2-Cyano-1,4-benzodioxan This compound->2-Cyano-1,4-benzodioxan  K2CO3, Acetone Catechol Catechol Catechol->2-Cyano-1,4-benzodioxan Ethyl 1,4-benzodioxan-2-carboximidate hydrochloride Ethyl 1,4-benzodioxan-2-carboximidate hydrochloride 2-Cyano-1,4-benzodioxan->Ethyl 1,4-benzodioxan-2-carboximidate hydrochloride  Ethanol, HCl Idazoxan Idazoxan Ethyl 1,4-benzodioxan-2-carboximidate hydrochloride->Idazoxan  Ethanol Ethylenediamine Ethylenediamine Ethylenediamine->Idazoxan

Caption: Synthetic pathway for Idazoxan starting from this compound.

Experimental Protocol: Synthesis of 2-Cyano-1,4-benzodioxan

This protocol is adapted from the synthesis of related compounds and general laboratory procedures for similar reactions.

Materials:

  • This compound

  • Catechol

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone, anhydrous

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • To a solution of catechol (1.10 g, 10 mmol) in anhydrous acetone (50 mL) in a round-bottom flask, add anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Stir the resulting suspension at room temperature for 15 minutes.

  • Add this compound (0.875 g, 10 mmol) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 18 hours.

  • After cooling to room temperature, filter the mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane (50 mL) and wash successively with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 2-cyano-1,4-benzodioxan.

Quantitative Data
Precursor/IntermediateMolecular Weight ( g/mol )Moles (mmol)Yield (%)Purity
This compound87.5110->98%
Catechol110.1110->99%
2-Cyano-1,4-benzodioxan 161.16 -~70-80 >95%

Note: Yields and purity are estimates based on typical outcomes for this type of reaction and may vary depending on specific experimental conditions and purification techniques.

Conclusion

This compound serves as an effective and reactive precursor for the synthesis of the valuable pharmaceutical intermediate, 2-cyano-1,4-benzodioxan. The protocol provided outlines a straightforward and efficient method for this transformation. The resulting intermediate can be further elaborated to produce pharmaceutically active molecules such as Idazoxan. The versatility of this compound suggests its potential for broader applications in the construction of diverse heterocyclic systems for drug discovery and development. Researchers are encouraged to explore its utility in the synthesis of novel compounds with potential therapeutic value.

Application Notes and Protocols: Asymmetric Conjugate Addition to 2-Chloroacrylonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the organocatalytic asymmetric conjugate addition to 2-chloroacrylonitrile, a valuable reaction for the synthesis of chiral molecules. The protocols outlined below are based on established literature and are intended to serve as a practical guide for laboratory execution.

Introduction

The asymmetric conjugate addition to activated olefins is a powerful C-C bond-forming reaction in synthetic organic chemistry. This compound is an attractive Michael acceptor due to the presence of two electron-withdrawing groups, the nitrile and the chlorine, which activate the double bond for nucleophilic attack. The resulting products, bearing a chiral center vicinal to a functionalized nitrile, are versatile intermediates for the synthesis of various biologically active compounds and complex molecules. Organocatalysis has emerged as a particularly effective strategy for achieving high enantioselectivity in these transformations, avoiding the need for often toxic and expensive metal catalysts.

This guide details two primary organocatalytic protocols: the addition of oxindoles and the addition of isocyanoacetates to this compound.

Organocatalytic Asymmetric Conjugate Addition of Oxindoles

This protocol facilitates the synthesis of chiral spirocyclic oxindoles, which are privileged scaffolds in medicinal chemistry. The reaction proceeds via a tandem conjugate addition-cyclization sequence.

Experimental Protocol

A general procedure for the asymmetric conjugate addition of oxindoles to this compound is as follows:

  • To a dried reaction vial, add the oxindole (0.1 mmol, 1.0 equiv.), the dihydroquinine-derived thiourea catalyst C1 (0.01 mmol, 10 mol%), and a suitable solvent (e.g., toluene, 1.0 mL).

  • Stir the mixture at room temperature for 5 minutes.

  • Add this compound (0.12 mmol, 1.2 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired spirocyclic pyrroloindoline product.

Catalyst C1 Structure:

G cluster_catalyst Catalyst C1: Dihydroquinine-derived Thiourea catalyst_img

Caption: Structure of the dihydroquinine-derived thiourea catalyst (C1).

Data Presentation

The following table summarizes the results for the asymmetric conjugate addition of various substituted oxindoles to this compound.[1]

EntryOxindole Substituent (R)Time (h)Yield (%)dree (%)
1H1295>20:192
25-Me1296>20:193
35-Et1294>20:191
45-F2490>20:188
55-Cl2492>20:189
65-Br2493>20:190
77-Me1291>20:185

Reactions were carried out with 0.1 mmol of oxindole, 0.12 mmol of this compound, and 10 mol% of catalyst C1 in 1.0 mL of toluene at room temperature. Diastereomeric ratio (dr) was determined by ¹H NMR analysis of the crude reaction mixture. Enantiomeric excess (ee) was determined by HPLC analysis on a chiral stationary phase.

Organocatalytic Asymmetric Conjugate Addition of Isocyanoacetates

This protocol enables the synthesis of highly functionalized chiral α-quaternary amino acid precursors. The reaction involves a tandem conjugate addition-protonation sequence, creating two non-adjacent stereocenters.

Experimental Protocol

A general procedure for the asymmetric conjugate addition of α-substituted isocyanoacetates to this compound is as follows:

  • To a dried reaction vial, add the dihydroquinine-derived thiourea catalyst C1 (0.02 mmol, 10 mol%) and a suitable solvent (e.g., diethyl ether, 1.0 mL).

  • Cool the mixture to -78 °C.

  • Add the α-substituted isocyanoacetate (0.2 mmol, 1.0 equiv.) and this compound (0.3 mmol, 1.5 equiv.) to the cooled solution.

  • Stir the reaction at -78 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in petroleum ether) to afford the desired adduct.

Data Presentation

The following table summarizes the results for the asymmetric conjugate addition of various α-substituted isocyanoacetates to this compound.[2]

EntryIsocyanoacetate Substituent (R)Time (h)Yield (%)dree (%)
1Phenyl489915:194
24-Methylphenyl489816:195
34-Methoxyphenyl489917:193
44-Bromophenyl729520:192
54-Chlorophenyl729618:191
62-Naphthyl489715:190
7Benzyl728510:188

Reactions were carried out with 0.2 mmol of isocyanoacetate, 0.3 mmol of this compound, and 10 mol% of catalyst C1 in 1.0 mL of diethyl ether at -78 °C. Diastereomeric ratio (dr) was determined by ¹H NMR analysis of the crude reaction mixture. Enantiomeric excess (ee) was determined by HPLC analysis on a chiral stationary phase.

Experimental Workflow and Proposed Mechanism

The following diagrams illustrate the general experimental workflow and the proposed catalytic cycle for the organocatalytic asymmetric conjugate addition to this compound.

G Experimental Workflow reagents 1. Add Nucleophile, Catalyst, and Solvent to Vial stir1 2. Stir at Room Temperature (or cool to specified temperature) reagents->stir1 add_acceptor 3. Add this compound stir1->add_acceptor stir2 4. Stir and Monitor Reaction (TLC) add_acceptor->stir2 workup 5. Quench and Workup (if necessary) stir2->workup purify 6. Concentrate and Purify (Column Chromatography) workup->purify product 7. Isolate Chiral Product purify->product

Caption: General experimental workflow for the asymmetric conjugate addition.

G Proposed Catalytic Cycle catalyst Thiourea Catalyst (C1) activated_nuc [Catalyst-Nucleophile Complex] catalyst->activated_nuc + Nucleophile nucleophile Nucleophile (Nu-H) transition_state [Transition State] activated_nuc->transition_state + this compound michael_acceptor This compound adduct_complex [Product-Catalyst Complex] transition_state->adduct_complex adduct_complex->catalyst Regeneration product Chiral Product adduct_complex->product - Catalyst

Caption: Proposed catalytic cycle for the thiourea-catalyzed reaction.

The proposed mechanism involves the activation of the nucleophile by the thiourea catalyst through hydrogen bonding. This interaction increases the nucleophilicity of the substrate and positions it for a stereocontrolled attack on the β-carbon of this compound. The chiral environment provided by the catalyst directs the approach of the Michael acceptor, leading to the formation of the enantioenriched product.

References

Application Notes and Protocols: The Strategic Use of 2-Chloroacrylonitrile in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroacrylonitrile, a versatile bifunctional molecule, serves as a crucial building block in the synthesis of a variety of agrochemicals. Its activated double bond and nitrile group, combined with the presence of a chlorine atom, make it a reactive intermediate for constructing complex heterocyclic and carbocyclic structures that are often the core of modern pesticides. This document provides detailed application notes and a specific experimental protocol for the use of this compound in the synthesis of a key intermediate for the insecticide, chlorfenapyr.

Key Applications in Agrochemical Synthesis

This compound is a valuable precursor in the production of several classes of agrochemicals, including:

  • Insecticides: It is notably used in the synthesis of phenylpyrrole insecticides, such as chlorfenapyr. The formation of the pyrrole ring is often achieved through a 1,3-dipolar cycloaddition reaction.

  • Fungicides: While less specifically documented in the provided search results, the reactivity of this compound makes it a potential synthon for various fungicidal scaffolds.

  • Herbicides: The potential for Diels-Alder reactions with this compound allows for the construction of cyclohexene derivatives, which are precursors to some herbicidal compounds.

This document will focus on the well-documented synthesis of a key intermediate of the insecticide chlorfenapyr.

Synthesis of a Chlorfenapyr Intermediate via 1,3-Dipolar Cycloaddition

A critical step in the synthesis of the insecticide chlorfenapyr involves the [3+2] cycloaddition reaction between an in situ generated azomethine ylide and this compound. This reaction efficiently constructs the core pyrrole ring of the final product.

Experimental Workflow

The overall workflow for the synthesis of the key intermediate, 2-(p-chlorophenyl)-5-(trifluoromethyl)pyrrole-3-carbonitrile, is depicted below.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Oxazolinone 4-(p-chlorophenyl)-2-(trifluoromethyl)- 2-oxazolin-5-one Cycloaddition 1,3-Dipolar Cycloaddition Oxazolinone->Cycloaddition Azomethine ylide precursor 2-CAN This compound 2-CAN->Cycloaddition Dipolarophile Intermediate 2-(p-chlorophenyl)-5-(trifluoromethyl)pyrrole- 3-carbonitrile Cycloaddition->Intermediate Pyrrole formation

Caption: Synthetic workflow for the key chlorfenapyr intermediate.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 2-(p-chlorophenyl)-5-(trifluoromethyl)pyrrole-3-carbonitrile.

ParameterValueReference
Reactants
4-(p-chlorophenyl)-2-(trifluoromethyl)-2-oxazolin-5-one2.5 g (0.01 mol)[1]
This compound8.0 mL (0.10 mol)[1]
Solvent
Nitromethane50 mL[1]
Reaction Conditions
TemperatureReflux[1]
Time18 hours[1]
AtmosphereNitrogen[1]
Product
2-(p-chlorophenyl)-5-(trifluoromethyl)pyrrole-3-carbonitrile1.8 g[1]
Yield 56%[1]
Melting Point 238-241 °C (dec.)[1]

Detailed Experimental Protocol

Synthesis of 2-(p-chlorophenyl)-5-(trifluoromethyl)pyrrole-3-carbonitrile [1][2]

This protocol is adapted from publicly available data for the synthesis of a key intermediate in the production of chlorfenapyr.

Materials
  • 4-(p-chlorophenyl)-2-(trifluoromethyl)-2-oxazolin-5-one (2.5 g, 0.01 mol)

  • This compound (8.0 mL, 0.10 mol)

  • Nitromethane (50 mL)

  • Ethylene dichloride (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Ice-acetone bath

  • Filtration apparatus

Procedure
  • Reaction Setup: In a round-bottom flask, dissolve 2.5 g (0.01 mol) of 4-(p-chlorophenyl)-2-(trifluoromethyl)-2-oxazolin-5-one in 50 mL of nitromethane.

  • Addition of Reactant: To the solution, add 8.0 mL (0.10 mol) of this compound in a single portion.

  • Reaction: Stir the resulting solution at reflux under a nitrogen atmosphere for 18 hours. The solution will turn a red/brown color.

  • Work-up and Isolation:

    • Cool the reaction mixture to -5 °C in an ice-acetone bath.

    • A precipitate will form. Collect the precipitate by filtration.

    • Wash the collected solid with a small portion of cold nitromethane.

  • Purification:

    • Recrystallize the resulting tan solid from hot ethylene dichloride.

    • This will yield the final product as white crystals.

    • Dry the purified product under vacuum.

Expected Outcome

The procedure is expected to yield 1.8 g (56% of theoretical yield) of 2-(p-chlorophenyl)-5-(trifluoromethyl)pyrrole-3-carbonitrile with a melting point of 238-241 °C with decomposition.[1]

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical progression of the synthesis, highlighting the key transformation.

G cluster_start Starting Materials cluster_intermediate Key Intermediate Formation cluster_cycloaddition Core Ring Formation cluster_product Pyrrole Intermediate A p-Chlorophenylglycine D 4-(p-chlorophenyl)-2-(trifluoromethyl) -2-oxazolin-5-one A->D Acylation & Cyclization B Trifluoroacetic Acid B->D C This compound E 1,3-Dipolar Cycloaddition C->E D->E F 2-(p-chlorophenyl)-5-(trifluoromethyl) pyrrole-3-carbonitrile E->F

Caption: Logical flow of the synthesis of the chlorfenapyr intermediate.

Conclusion

This compound is a highly effective and versatile reagent in the synthesis of agrochemicals, particularly in the construction of nitrogen-containing heterocyclic cores. The detailed protocol for the synthesis of a key chlorfenapyr intermediate demonstrates its utility in a 1,3-dipolar cycloaddition reaction, a powerful tool in modern synthetic organic chemistry. The ability to form complex structures in a single step makes this compound an important building block for the development of new and effective crop protection agents. Researchers are encouraged to explore its reactivity further in the design and synthesis of novel agrochemical candidates.

References

Application Notes and Protocols: Gas-Phase Polymerization of 2-Chloroacrylonitrile Clusters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the gas-phase anionic polymerization of 2-chloroacrylonitrile (CAN) clusters. This technique allows for the study of intrinsic polymerization processes in a solvent-free environment, offering insights into reaction mechanisms at the molecular level. The protocols are based on mass spectrometric investigations of electron attachment to CAN clusters.

The gas-phase polymerization of CAN is of interest due to the properties of the resulting polymer. The polymer can be dehydrochlorinated upon heat treatment to form a polyene structure.[1] Understanding the fundamental steps of this polymerization in a controlled gas-phase environment can aid in the development of novel materials with specific electronic and optical properties.

Experimental Protocols

The following protocols are derived from the methodologies described in the study of anionic polymerization in gas-phase clusters of this compound.[1]

Materials and Reagents
  • This compound (CAN), 98% purity

  • Helium gas (He), 99.999% purity

  • Krypton gas (Kr), 99.99% purity

Apparatus Setup

The experimental setup consists of a supersonic nozzle beam source, a triple-grid ion source, and a quadrupole mass spectrometer.[1]

  • Supersonic Nozzle Beam Source: Used to generate a beam of CAN clusters.

  • Triple-Grid Ion Source: Allows for controlled ionization of the neutral clusters. The grids are used to repel charged species when operating in high-Rydberg atom impact mode.[1]

  • Quadrupole Mass Spectrometer: For mass analysis of the resulting ions.

Preparation of this compound Clusters

Two methods can be employed to generate CAN clusters of different sizes:

  • For larger clusters: Pass 5 atm of helium gas over a reservoir of liquid this compound maintained at 70 ± 5 °C.[1]

  • For smaller clusters: Use a free jet expansion of a gas mixture containing 50 Torr of this compound seeded in 6 atm of helium.[1]

Ionization and Mass Analysis

Gentle and efficient ionization is crucial for studying the nascent polymer anions.

  • High-Rydberg Atom Impact (RAI):

    • Introduce krypton gas into the ion source at a pressure of 0.2 Torr.[1]

    • Excite the krypton atoms by impact with 50-eV electrons.[1]

    • Apply appropriate potentials to the grids to repel concurrently produced charged species, allowing only neutral species, including the high-Rydberg Kr atoms (Kr**), to interact with the CAN cluster beam.[1]

  • Electron Impact (EI):

    • Bombard the CAN cluster beam directly with electrons of a specific energy.

Data Acquisition
  • The nascent anions produced by either RAI or EI are mass-analyzed using the quadrupole mass spectrometer.

  • The intensities of the different ion species are recorded as a function of the stagnation pressure to study the cluster size distribution and polymerization process.[1]

Data Presentation

The following table summarizes the key ion species observed during the gas-phase anionic polymerization of this compound clusters and their qualitative dependence on stagnation pressure, which correlates with cluster size.[1]

Ion SpeciesFormulaSignificanceDependence on Stagnation Pressure
Monomer Anion[(CAN)]⁻Initial electron attachment to a single molecule.Dominant at low stagnation pressures.
Dimer Anion[(CAN)₂]⁻Electron attachment to a dimer cluster.Increases with stagnation pressure.
Dehydrochlorinated Dimer Anion[(CAN)₂ - HCl]⁻Evidence for intracluster polymerization.[1]Increases with stagnation pressure.
Trimer Anion[(CAN)₃]⁻Electron attachment to a trimer cluster.Appears at higher stagnation pressures.
Dehydrochlorinated Trimer Anion[(CAN)₃ - HCl]⁻Further evidence of polymerization.[1]Appears at higher stagnation pressures.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Gas-Phase Polymerization of this compound Clusters cluster_generation Cluster Generation CAN_reservoir This compound Reservoir mixing Mixing Chamber CAN_reservoir->mixing He_gas Helium Gas (Carrier) He_gas->mixing nozzle Supersonic Nozzle mixing->nozzle Free Jet Expansion ion_source Triple-Grid Ion Source nozzle->ion_source Cluster Beam qms Quadrupole Mass Spectrometer ion_source->qms Anions Kr_gas Krypton Gas Kr_gas->ion_source electron_gun Electron Gun (50 eV) electron_gun->ion_source for RAI detector Detector qms->detector data Data Acquisition detector->data

Caption: Experimental workflow for gas-phase polymerization.

Proposed Anionic Polymerization Mechanism

polymerization_mechanism Proposed Anionic Polymerization of this compound Clusters cluster_initiation Initiation cluster_propagation Propagation & Dehydrochlorination cluster_detection Detection (CAN)n (CAN)n Cluster (CAN)n⁻ [(CAN)n]⁻ (CAN)n->(CAN)n⁻ Electron Attachment electron e⁻ (from Kr**) electron->(CAN)n⁻ intermediate Intracluster Reaction (CAN)n⁻->intermediate polymer [(CAN)n - HCl]⁻ intermediate->polymer Polymerization HCl HCl intermediate->HCl Elimination mass_spec Mass Spectrometer polymer->mass_spec

Caption: Proposed anionic polymerization mechanism in clusters.

References

Application Notes and Protocols: Thermal Cleavage of 2,3-Dichloropropionitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the thermal cleavage of 2,3-dichloropropionitrile to synthesize 2-chloroacrylonitrile. This reaction, a dehydrochlorination process, is a critical step in the production of various valuable chemical intermediates. These application notes describe a robust experimental setup, optimized reaction conditions, and analytical methods for monitoring the reaction and characterizing the product. The protocol is based on established industrial processes, ensuring high yield and purity.

Introduction

The thermal cleavage of 2,3-dichloropropionitrile is an essential industrial reaction for the production of this compound, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1][2] The process involves the elimination of a molecule of hydrogen chloride (HCl) from the starting material. This dehydrochlorination is typically achieved by heating the 2,3-dichloropropionitrile, often in the presence of a catalyst system.[1][3]

This application note details an efficient one-pot process where the crude 2,3-dichloropropionitrile, synthesized from the chlorination of acrylonitrile, can be directly used for thermal cleavage without intermediate purification.[1] This method offers significant advantages in terms of process efficiency and waste reduction.

Reaction Mechanism and Signaling Pathway

The thermal cleavage of 2,3-dichloropropionitrile proceeds via an elimination reaction, specifically a dehydrochlorination. The reaction is believed to follow an E2 (bimolecular elimination) or E1 (unimolecular elimination) pathway, depending on the reaction conditions and the presence of a catalyst. In the presence of a basic catalyst system, such as dimethylformamide and pyridine, the E2 mechanism is favored.

ReactionMechanism reactant 2,3-Dichloropropionitrile transition_state Transition State reactant->transition_state Base abstracts proton heat Heat (Δ) catalyst Catalyst System (e.g., DMF/Pyridine) catalyst->transition_state product This compound transition_state->product Formation of C=C bond byproduct Hydrogen Chloride (HCl) transition_state->byproduct Expulsion of Cl⁻

Caption: Proposed E2 reaction mechanism for the thermal cleavage.

Experimental Setup and Protocol

Materials and Equipment
  • Reactant: Crude 2,3-dichloropropionitrile (can be prepared by the chlorination of acrylonitrile in the presence of a dimethylformamide and pyridine catalyst system).[1]

  • Catalyst System (if starting from purified reactant): Dimethylformamide (DMF) and Pyridine.

  • Apparatus:

    • Three-necked round-bottom flask

    • Heating mantle with a magnetic stirrer

    • Distillation head with a condenser

    • Receiving flask

    • Thermometer or thermocouple

    • Inert gas supply (e.g., Nitrogen or Argon)

    • Scrubber system for acidic gases (e.g., sodium hydroxide solution)

Experimental Workflow

ExperimentalWorkflow cluster_setup Reaction Setup cluster_reaction Thermal Cleavage cluster_workup Product Isolation and Purification A Assemble three-necked flask with heating mantle, stirrer, and condenser C Charge the flask with crude 2,3-dichloropropionitrile A->C B Connect inert gas inlet and outlet to a scrubber B->C D Heat the reaction mixture to the desired temperature (90-110 °C) C->D E Continuously distill off the product (this compound) and HCl D->E F Collect the distillate E->F G Neutralize the distillate (optional, with a weak base) F->G H Purify by fractional distillation G->H

Caption: A streamlined workflow for the thermal cleavage process.

Detailed Protocol
  • Preparation of Crude 2,3-Dichloropropionitrile (Optional - if not starting with the crude product): In a light-protected chlorination beaker, charge acrylonitrile and the catalyst system (dimethylformamide and pyridine).[1] Introduce chlorine gas while maintaining the appropriate temperature.

  • Reaction Setup: Assemble a three-necked round-bottom flask equipped with a heating mantle, a magnetic stirrer, a distillation head connected to a condenser and a receiving flask, and a thermometer. The outlet of the condenser should be connected to a scrubber containing a sodium hydroxide solution to neutralize the evolved HCl gas.

  • Charging the Reactor: Charge the flask with the crude 2,3-dichloropropionitrile containing the catalyst system.[1]

  • Thermal Cleavage: Begin stirring and heat the reaction mixture to a temperature between 90°C and 110°C.[1] The thermal cleavage will commence, and this compound along with hydrogen chloride will distill off.

  • Continuous Process (Optional): For a continuous process, a portion of the crude 2,3-dichloropropionitrile can be heated initially to start the cleavage. The remaining crude reactant can then be metered into the hot liquid phase at the same rate as the product distills off.[1]

  • Reaction Completion: Continue heating until the cleavage reaction subsides, which can be observed by a drop in the rate of distillation.

  • Product Collection and Purification: The collected distillate contains this compound and dissolved HCl. The crude product can be purified by fractional distillation.

Data Presentation

The following table summarizes the key quantitative data for the thermal cleavage of 2,3-dichloropropionitrile based on established processes.[1]

ParameterValueReference
Reaction Temperature 80 - 160 °C[1]
Preferred Temperature 90 - 140 °C[1]
Optimal Temperature 90 - 110 °C[1]
Pressure Atmospheric, reduced, or elevated[1]
Catalyst System Dimethylformamide (DMF) and Pyridine[1][3]
Overall Yield (2 steps) 85 - 95 %[1]

Analytical Methods

Reaction Monitoring

The progress of the reaction can be monitored by:

  • Gas Chromatography (GC): To analyze the composition of the distillate and determine the conversion of the starting material and the formation of the product.

  • Temperature Monitoring: A stable distillation temperature indicates a steady reaction.

Product Characterization

The final product, this compound, can be characterized using the following techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the identity and purity of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C≡N, C=C).

Safety Precautions

  • 2,3-Dichloropropionitrile and this compound are toxic and should be handled in a well-ventilated fume hood.

  • Hydrogen chloride gas is corrosive and toxic. Ensure the scrubber system is functioning correctly.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The reaction should be conducted under an inert atmosphere to prevent side reactions.

By following this detailed protocol, researchers can safely and efficiently perform the thermal cleavage of 2,3-dichloropropionitrile to produce high-purity this compound for various research and development applications.

References

Application Note: Quantitative Analysis of 2-Chloroacrylonitrile using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Chloroacrylonitrile (C₃H₂ClN, CAS No. 920-37-6) is a highly flammable and toxic liquid used as an intermediate in chemical synthesis.[1] Its quantification is essential for process monitoring, environmental assessment, and safety compliance. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high separation efficiency and specific detection, making it a "gold standard" for identifying and quantifying volatile organic compounds.[2][3] This application note provides a detailed protocol for the quantitative analysis of this compound using GC-MS.

Experimental Protocols

Materials, Reagents, and Equipment
  • Reagents:

    • This compound (≥98% purity)

    • Methanol (HPLC or GC grade)

    • Dichloromethane (DCM, GC grade)

    • Deionized Water

    • Sodium Chloride (NaCl)

    • Helium (Carrier Gas, 99.999% purity)

    • Internal Standard (IS) (e.g., 1,3-Dichlorobenzene or other suitable compound not present in the sample)

  • Equipment:

    • Gas Chromatograph with Mass Spectrometer (GC-MS)

    • Autosampler

    • Analytical Balance (4-decimal place)

    • Class A Volumetric Flasks (10 mL, 100 mL)

    • Micropipettes

    • GC Vials (2 mL) with caps and septa

    • Vortex Mixer

    • Centrifuge

Preparation of Standard Solutions

Caution: this compound is highly toxic and flammable.[4] All standard preparations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Primary Stock Standard (1000 µg/mL):

    • Accurately weigh 10 mg of pure this compound into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with methanol. This solution should be stored at ≤ 4°C.

  • Internal Standard (IS) Stock Solution (1000 µg/mL):

    • Prepare a 1000 µg/mL stock solution of the selected internal standard (e.g., 1,3-Dichlorobenzene) in methanol using the same procedure.

  • Working Standard Solutions:

    • Prepare a series of calibration standards by serially diluting the primary stock solution with methanol. A typical concentration range could be 0.1, 0.5, 1.0, 5.0, 10.0, and 25.0 µg/mL.

    • Spike each calibration standard with the internal standard to a final constant concentration (e.g., 5 µg/mL).

Sample Preparation (Liquid-Liquid Extraction)

This protocol is a general guideline and may require optimization based on the sample matrix.

  • Sample Collection: Collect samples in clean glass containers to prevent contamination.[2]

  • Extraction:

    • Pipette 5 mL of the aqueous sample into a 15 mL glass centrifuge tube.

    • Add the internal standard to achieve the same concentration as in the calibration standards.

    • Add 1 g of NaCl to increase the ionic strength of the aqueous phase.

    • Add 2 mL of dichloromethane (DCM).

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge for 5 minutes at 3000 rpm to separate the organic and aqueous layers.

  • Collection: Carefully transfer the bottom organic layer (DCM) to a clean 2 mL GC vial for analysis.[5]

Alternative Sample Preparation Techniques: For different matrices, other techniques may be more suitable:

  • Headspace Sampling: Ideal for analyzing volatile compounds in solid or liquid samples without extensive extraction.[6]

  • Solid-Phase Microextraction (SPME): A fast and simple solvent-free technique for concentrating analytes from liquid or gas phases.[6]

GC-MS Instrumental Parameters

The following parameters serve as a starting point and should be optimized for the specific instrument used.

Parameter Setting
Gas Chromatograph (GC)
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[7]
Injection ModeSplitless (1 µL injection volume)
Injector Temperature250 °C
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Oven ProgramInitial 40 °C hold for 2 min, ramp to 150 °C at 10 °C/min, then ramp to 250 °C at 25 °C/min, hold for 2 min.
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeSelected Ion Monitoring (SIM)
Transfer Line Temp280 °C

Data Presentation and Analysis

Quantitative Data Summary

Data should be acquired in SIM mode for enhanced sensitivity and selectivity. The molecular weight of this compound is 87.51 g/mol .[1] The ions selected for monitoring should be specific to the target analyte.

Analyte Retention Time (RT) Quantification Ion (m/z) Qualification Ion(s) (m/z) LOD (µg/L) LOQ (µg/L) Linearity (R²)
This compoundMethod Dependent87 (M⁺)52, 61To be determinedTo be determined>0.995
1,3-Dichlorobenzene (IS)Method Dependent146 (M⁺)111, 75N/AN/AN/A

Note: Retention Time, LOD, and LOQ are method-specific and must be determined experimentally during method validation.

Method Validation

The analytical method should be validated according to ICH or other relevant guidelines.[3][8] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The calibration curve should demonstrate a linear relationship between concentration and response, with a correlation coefficient (R²) > 0.995.[8]

  • Accuracy: Determined by recovery studies at multiple concentration levels; results are typically expected within 80-120%.[5]

  • Precision: Expressed as the Relative Standard Deviation (RSD) for replicate measurements, which should typically be <15%.[5][9]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[10]

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample handling to data reporting.

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_reporting Reporting Sample Sample Receipt & Login Sample_Prep Sample Extraction (LLE) & IS Spiking Sample->Sample_Prep Standard_Prep Standard & IS Preparation Standard_Prep->Sample_Prep GCMS_Analysis GC-MS Analysis (SIM Mode) Sample_Prep->GCMS_Analysis Data_Acq Data Acquisition GCMS_Analysis->Data_Acq Integration Peak Integration & Calibration Curve Generation Data_Acq->Integration Quant Concentration Calculation Integration->Quant Report Final Report Generation & Review Quant->Report

Caption: Experimental workflow for this compound analysis.

References

Application Notes and Protocols for Stabilized 2-Chloroacrylonitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of stabilized 2-chloroacrylonitrile as a versatile reagent in organic synthesis. Detailed protocols for key transformations, quantitative data, and mechanistic diagrams are presented to facilitate its application in research and development.

Introduction

This compound is a highly reactive and versatile building block in organic synthesis.[1][2] Its chemical structure, featuring a vinyl group, a nitrile, and a chlorine atom, allows it to participate in a wide array of chemical transformations.[2] Typically stabilized with hydroquinone (HQ) to prevent polymerization, this reagent serves as a valuable precursor for the synthesis of diverse molecular scaffolds, including cyclic and heterocyclic systems.[3][4] Its utility is particularly pronounced in cycloaddition and Michael addition reactions.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueReference(s)
Molecular Formula C₃H₂ClN[1][5][6]
Molecular Weight 87.51 g/mol [1][6]
Appearance Colorless to light yellow liquid[1]
Boiling Point 88-89 °C[1][6]
Density 1.096 g/mL at 25 °C[1][6]
Refractive Index n20/D 1.429[6]
Flash Point 6 °C (42.8 °F)[6]
Solubility Soluble in common organic solvents.
Stabilizer Typically ~500 ppm hydroquinone (HQ)

Safety and Handling

This compound is a hazardous substance and must be handled with extreme caution in a well-ventilated fume hood.[4] It is highly flammable and toxic if swallowed, inhaled, or in contact with skin.[4] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[3] Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3]

Applications in Organic Synthesis

Diels-Alder Reactions: this compound as a Masked Ketene Equivalent

This compound is a valuable dienophile in [4+2] cycloaddition reactions, serving as a masked ketene equivalent.[1] Ketenes themselves are generally unsuitable for [4+2] cycloadditions as they tend to undergo [2+2] cycloadditions.[1] The use of this compound allows for the formation of a bicyclic α-chloronitrile, which can be subsequently hydrolyzed to the corresponding ketone.[1]

Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene

This protocol describes the reaction of this compound with freshly cracked cyclopentadiene to form the corresponding bicyclic adduct.

Materials:

  • This compound (stabilized with HQ)

  • Dicyclopentadiene

  • Anhydrous diethyl ether

  • Distillation apparatus for cracking dicyclopentadiene

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Gently heat dicyclopentadiene to induce cracking into cyclopentadiene monomer. Collect the freshly distilled cyclopentadiene and keep it cold in an ice bath.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous diethyl ether.

  • Addition of Cyclopentadiene: Cool the solution of this compound in an ice bath. Slowly add freshly cracked cyclopentadiene (1.1 eq) to the cooled solution with vigorous stirring.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 12 hours.

  • Work-up and Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired bicyclic α-chloronitrile.

Quantitative Data:

DieneDienophileProductYield (%)Reference(s)
CyclopentadieneThis compound1-Chloro-1-cyanobicyclo[2.2.1]hept-5-ene>90

Reaction Pathway: Diels-Alder Cycloaddition

Diels_Alder Diels-Alder Reaction of this compound cluster_reactants Reactants cluster_product Product Diene Cyclopentadiene Adduct Bicyclic α-Chloronitrile Diene->Adduct [4+2] Cycloaddition Dienophile This compound Dienophile->Adduct Michael_Addition Organocatalyzed Asymmetric Michael Addition cluster_reactants Reactants cluster_product Product Nucleophile α-Substituted Isocyanoacetate Adduct Chiral Adduct Nucleophile->Adduct Conjugate Addition Electrophile This compound Electrophile->Adduct Catalyst Chiral Thiourea Catalyst Catalyst->Adduct Controls Stereochemistry Heterocycle_Synthesis General Strategy for Pyridine Synthesis Start This compound Intermediate1 Enaminonitrile Intermediate Start->Intermediate1 Reaction with Amine Intermediate2 Dihydropyridine Intermediate1->Intermediate2 Cyclization with 1,3-Dicarbonyl Product Substituted Pyridine Intermediate2->Product Oxidation

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Catalyst Systems for 2-Chloroacrylonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloroacrylonitrile. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most prevalent and advantageous method for the synthesis of this compound is a two-step process. The first step involves the chlorination of acrylonitrile to produce the intermediate, 2,3-dichloropropionitrile. This is followed by the thermal cleavage (dehydrochlorination) of the 2,3-dichloropropionitrile to yield the final product, this compound.[1][2] A key advantage of modern catalyst systems is that both steps can be performed in the same reaction mixture without the need for intermediate purification.[1]

Q2: What is the recommended catalyst system for this synthesis?

A2: A highly effective and commonly cited catalyst system consists of a mixture of dimethylformamide (DMF) and pyridine, or pyridine derivatives.[1][3] This system is advantageous because it can be used for both the chlorination and the subsequent thermal cleavage step, simplifying the overall process.[1]

Q3: What are the typical reaction conditions for the chlorination step?

A3: The chlorination of acrylonitrile is typically carried out at a temperature range of 10°C to 60°C, with a preferred range of 20°C to 50°C.[1] The reaction is exothermic, so efficient cooling is necessary to maintain the desired temperature and prevent the formation of byproducts.[1] The molar ratio of chlorine to acrylonitrile should be maintained between 0.9 and 1.1.[1]

Q4: What are the typical reaction conditions for the thermal cleavage step?

A4: The thermal cleavage of 2,3-dichloropropionitrile is generally performed at temperatures ranging from 80°C to 160°C, with a more optimal range being 90°C to 140°C.[1] During this step, this compound and hydrogen chloride distill off from the reaction mixture.[1]

Troubleshooting Guide

Q5: My yield of this compound is consistently low. What are the potential causes and how can I improve it?

A5: Low yields can stem from several factors. Here are some common causes and their solutions:

  • Suboptimal Catalyst Composition: The molar ratio of DMF to the pyridine component is crucial. A recommended range is between 20:1 and 0.5:1, with a preferred range of 10:1 to 1:1.[1] Experimenting within this range can help optimize your yield.

  • Incorrect Reaction Temperature:

    • Chlorination: If the temperature is too low (below 10°C), the reaction rate may be too slow. If it is too high (above 60°C), the formation of undesirable byproducts, such as tarry substances, can increase.[4]

    • Thermal Cleavage: If the temperature is too low, the cleavage reaction will be incomplete. If it is too high, it can lead to product degradation.

  • Inefficient Removal of HCl during Cleavage: The removal of hydrogen chloride as it is formed drives the equilibrium towards the product. Ensure your distillation setup is efficient for the removal of HCl gas.

  • Formation of Byproducts: The formation of side products such as 2,2,3-trichloropropionitrile can reduce the yield of the desired product. This can be caused by the presence of hydrogen chloride during the chlorination step.[1]

Q6: I am observing the formation of a significant amount of tarry, high-boiling point residues. How can I prevent this?

A6: The formation of tarry substances is often a result of side reactions occurring at elevated temperatures. To mitigate this:

  • Maintain Strict Temperature Control: During the chlorination step, ensure the temperature does not exceed 60°C.[4] Use an efficient cooling system to manage the exothermic nature of the reaction.[1]

  • Use of Inhibitors: While not always necessary with the DMF/pyridine system, the starting acrylonitrile may contain inhibitors to prevent polymerization. Ensure these are compatible with the reaction conditions.

  • Minimize Reaction Time: Prolonged reaction times, especially at higher temperatures, can contribute to the formation of polymers and other byproducts.

Q7: My final product is impure. What are the likely contaminants and how can I purify it?

A7: Common impurities include unreacted 2,3-dichloropropionitrile and chlorinated byproducts.

  • Purification Method: The most common method for purification is distillation.[1] Due to the reactive nature of this compound, it is advisable to perform distillation under reduced pressure to lower the boiling point and minimize thermal decomposition.

  • Preventing Polymerization during Storage: this compound can polymerize.[5] It is often stabilized with inhibitors like hydroquinone for storage.[1]

Data Presentation

Table 1: Effect of Catalyst Composition and Reaction Temperature on the Yield of this compound

ExampleAcrylonitrile (mol)DMF (mol %)Pyridine (mol %)Molar Ratio (DMF:Pyridine)Chlorination Temp. (°C)Overall Yield (%)Purity (%)
1505.01.05:130-3590.4~99
2502.50.55:135-4089.5~99
3507.51.07.5:125-3091.5>99
45010.02.05:140-4588.7~99

Data summarized from US Patent 5,679,826 A.[1]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

Materials:

  • Acrylonitrile

  • Dimethylformamide (DMF)

  • Pyridine

  • Chlorine gas

  • Nitrogen gas

  • Hydroquinone (for stabilization, optional)

  • Reaction vessel with a stirrer, thermometer, gas inlet tube, reflux condenser, and a cooling system.

  • Distillation apparatus.

Procedure:

Step 1: Chlorination of Acrylonitrile

  • Set up the reaction vessel and ensure it is dry and purged with nitrogen.

  • Charge the reactor with acrylonitrile.

  • Add the desired molar percentage of dimethylformamide and pyridine to the acrylonitrile with stirring.

  • Cool the mixture to the desired reaction temperature (e.g., 25-35°C) using the cooling system.

  • Slowly introduce chlorine gas below the surface of the liquid while maintaining vigorous stirring. The reaction is exothermic, so carefully control the chlorine addition rate to maintain the reaction temperature within the desired range.

  • Monitor the reaction progress by appropriate analytical methods (e.g., GC).

  • Once the reaction is complete, stop the chlorine flow and stir the mixture for a short period (e.g., 1 hour) at the reaction temperature.

Step 2: Thermal Cleavage of 2,3-Dichloropropionitrile

  • The crude 2,3-dichloropropionitrile mixture from the previous step can be used directly.

  • Heat the reaction mixture to the desired cleavage temperature (e.g., 90-110°C).

  • The this compound and hydrogen chloride will co-distill. Collect the distillate.

  • The crude product can be purified by a second distillation, preferably under reduced pressure. If the product is to be stored, a stabilizer like hydroquinone can be added.[1]

Visualizations

Experimental_Workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_chlorination Chlorination cluster_cleavage Thermal Cleavage cluster_purification Purification & Storage prep Prepare Reaction Setup (Dry, N2 Purge) charge Charge Reactor with Acrylonitrile, DMF, and Pyridine prep->charge cool Cool to 25-35°C charge->cool add_cl2 Introduce Chlorine Gas (Maintain Temperature) cool->add_cl2 monitor_chlor Monitor Reaction (GC) add_cl2->monitor_chlor heat Heat to 90-110°C monitor_chlor->heat distill Distill Product and HCl heat->distill purify Purify by Vacuum Distillation distill->purify stabilize Add Stabilizer (e.g., Hydroquinone) purify->stabilize Reaction_Pathway Reaction Pathway and Potential Side Reactions cluster_main Main Reaction cluster_side Side Reactions ACN Acrylonitrile DCPN 2,3-Dichloropropionitrile ACN->DCPN + Cl2 (DMF/Pyridine) TCPN 2,2,3-Trichloropropionitrile ACN->TCPN + Excess Cl2 / HCl CAN This compound DCPN->CAN Heat (-HCl) Tarry Tarry Byproducts DCPN->Tarry High Temp. Troubleshooting_Guide Troubleshooting Low Yield start Low Yield of This compound q1 Check Catalyst Ratio (DMF:Pyridine) start->q1 a1_ok Ratio is Optimal (10:1 to 1:1) q1->a1_ok Yes a1_bad Adjust Ratio q1->a1_bad No q2 Verify Reaction Temperatures a1_ok->q2 a1_bad->q1 a2_ok Temperatures are Correct q2->a2_ok Yes a2_bad Adjust Cooling/Heating (Chlorination: 20-50°C) (Cleavage: 90-140°C) q2->a2_bad No q3 Analyze for Byproducts (e.g., by GC) a2_ok->q3 a2_bad->q2 a3_ok Minimal Byproducts q3->a3_ok Yes a3_bad Optimize Cl2 Addition Rate and Temperature Control q3->a3_bad No end Yield Improved a3_ok->end a3_bad->q2

References

Troubleshooting low yields in 2-Chloroacrylonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 2-Chloroacrylonitrile. The most common synthetic route involves the chlorination of acrylonitrile to form the intermediate 2,3-dichloropropionitrile, followed by thermal cleavage to yield the final product. This guide addresses potential issues in both stages of this process.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Yield in the Chlorination of Acrylonitrile to 2,3-Dichloropropionitrile

  • Question: My yield of 2,3-dichloropropionitrile is significantly lower than expected. What are the common causes?

    Answer: Low yields in the initial chlorination step can often be attributed to several factors:

    • Suboptimal Catalyst Concentration: The catalyst system, typically a combination of dimethylformamide (DMF) and pyridine, is crucial for the reaction. Incorrect concentrations can lead to reduced efficiency.[1]

    • Poor Temperature Control: The chlorination of acrylonitrile is an exothermic reaction. If the temperature is not adequately controlled, side reactions can occur, reducing the yield of the desired product. The optimal temperature range is typically between 25°C and 45°C.[1]

    • Presence of Water: Moisture can react with the chlorinating agent and interfere with the desired reaction pathway. Ensure all reagents and glassware are dry.

    • Inadequate Mixing: Poor mixing can lead to localized "hot spots" and uneven reaction progress, promoting the formation of byproducts.

Issue 2: Low Yield During Thermal Cleavage of 2,3-Dichloropropionitrile

  • Question: The conversion of 2,3-dichloropropionitrile to this compound is inefficient. How can I improve the yield of this step?

    Answer: The thermal cleavage step is sensitive to several parameters:

    • Incorrect Temperature: The temperature for thermal cleavage is critical. It should be high enough to induce the elimination of HCl but not so high as to cause product degradation or polymerization. A temperature range of 90°C to 140°C is generally preferred.[1]

    • Product Polymerization: this compound is prone to polymerization at elevated temperatures.[2] The addition of a polymerization inhibitor, such as hydroquinone, is recommended to prevent this side reaction.[1]

    • Inefficient Removal of Products: The reaction equilibrium can be shifted to favor product formation by continuously removing this compound and HCl as they are formed. This is typically achieved through distillation.[1]

    • Bumping During Distillation: The presence of certain impurities or a disproportionately large amount of phosphates (if used in prior steps) can lead to severe bumping during distillation, which can hinder purification and reduce the isolated yield.[1]

Issue 3: Product Purity and Side Reactions

  • Question: My final product is impure. What are the likely side products and how can I minimize them?

    Answer: Purity issues often arise from incomplete reactions or the formation of byproducts.

    • Unreacted 2,3-Dichloropropionitrile: If the thermal cleavage is incomplete, the final product will be contaminated with the starting material. Optimizing the cleavage temperature and reaction time can address this.

    • Poly(this compound): As mentioned, polymerization is a significant side reaction. The use of an inhibitor is crucial for obtaining a pure product.[1]

    • Over-chlorination Products: During the initial chlorination step, it is possible to form multiply chlorinated propanenitriles, which can lead to different cleavage products. Careful control of the chlorinating agent stoichiometry is important.

Data Presentation: Reaction Yields

The following table summarizes reported yields for the two-step synthesis of this compound under different catalytic conditions.

StepCatalyst SystemTemperature (°C)GC Purity of Intermediate (%)Overall Yield of this compound (%)Reference
Chlorination 3.5 mol % DMF, 5 mol % pyridine3093.086.9[1]
Chlorination 1 mol % DMF, 5 mol % pyridine3094.2Not specified[1]
Chlorination 5 mol % DMF, 1 mol % pyridine4095.1Not specified[1]
Chlorination 5 mol % DMF, 5 mol % pyridine4094.5Not specified[1]

Experimental Protocols

1. Chlorination of Acrylonitrile to 2,3-Dichloropropionitrile

  • Materials: Acrylonitrile, Dimethylformamide (DMF), Pyridine, Gaseous Chlorine.

  • Procedure:

    • In a reaction vessel protected from light, charge the acrylonitrile.

    • Add the specified molar percentages of DMF and pyridine as the catalyst system.[1]

    • With vigorous stirring, introduce gaseous chlorine below the surface of the liquid.

    • Maintain the reaction temperature between 25°C and 45°C using an effective cooling system to manage the exothermic reaction.[1]

    • After the addition of chlorine is complete, continue stirring at the reaction temperature for an additional hour to ensure the reaction goes to completion.[1]

    • The resulting crude 2,3-dichloropropionitrile can often be used directly in the next step without intermediate purification.[1]

2. Thermal Cleavage of 2,3-Dichloropropionitrile to this compound

  • Materials: Crude 2,3-dichloropropionitrile from the previous step, Polymerization inhibitor (e.g., hydroquinone).

  • Procedure:

    • Transfer the crude 2,3-dichloropropionitrile to a distillation apparatus.

    • Add a polymerization inhibitor (e.g., hydroquinone).[1]

    • Heat the mixture with stirring to a temperature between 90°C and 140°C.[1]

    • As the reaction proceeds, this compound and hydrogen chloride will distill off.[1]

    • Collect the distillate. The this compound can be further purified by a second distillation if necessary.[1]

Visualizations

Troubleshooting_Workflow start Low Yield of this compound check_chlorination Check Chlorination Step Yield start->check_chlorination chlorination_ok Chlorination Yield OK check_chlorination->chlorination_ok Yield > 95% chlorination_low Low Chlorination Yield check_chlorination->chlorination_low Yield < 95% check_cleavage Check Thermal Cleavage Step Yield cleavage_ok Cleavage Yield OK check_cleavage->cleavage_ok Yield > 90% cleavage_low Low Cleavage Yield check_cleavage->cleavage_low Yield < 90% chlorination_ok->check_cleavage check_catalyst Verify Catalyst Concentration (DMF/Pyridine) chlorination_low->check_catalyst check_temp_chlor Monitor and Control Reaction Temperature (25-45°C) chlorination_low->check_temp_chlor check_moisture_chlor Ensure Anhydrous Conditions chlorination_low->check_moisture_chlor check_temp_cleav Optimize Cleavage Temperature (90-140°C) cleavage_low->check_temp_cleav check_inhibitor Add Polymerization Inhibitor (e.g., Hydroquinone) cleavage_low->check_inhibitor check_distillation Ensure Efficient Product Removal cleavage_low->check_distillation

Caption: Troubleshooting workflow for low yields.

Reaction_Pathway acrylonitrile Acrylonitrile intermediate 2,3-Dichloropropionitrile acrylonitrile->intermediate Chlorination chlorine Cl2 chlorine->intermediate catalyst DMF / Pyridine catalyst->intermediate product This compound intermediate->product Thermal Cleavage heat Heat (90-140°C) heat->product hcl HCl product->hcl + polymer Polymerization (Side Reaction) product->polymer inhibitor Inhibitor inhibitor->polymer Prevents

Caption: Synthesis pathway of this compound.

References

Identifying byproducts in the chlorination of acrylonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chlorination of acrylonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the chlorination of acrylonitrile?

The primary product of the chlorination of acrylonitrile is 2,3-dichloropropionitrile. This reaction typically proceeds via an electrophilic addition of chlorine across the double bond of acrylonitrile.

Q2: What are the common byproducts observed during the chlorination of acrylonitrile?

Several byproducts can be formed depending on the reaction conditions. These include:

  • Over-chlorinated products: Further reaction of 2,3-dichloropropionitrile can lead to the formation of trichloropropionitrile isomers.

  • Dehydrochlorination products: Under certain conditions, particularly at elevated temperatures or in the presence of a base, 2,3-dichloropropionitrile can undergo dehydrochlorination to yield 2-chloroacrylonitrile and 2,3-dichloroacrylonitrile.

  • Solvent-related byproducts: If a reactive solvent is used, it may be chlorinated or participate in side reactions.

  • Polymerization products: Acrylonitrile and its chlorinated derivatives can potentially polymerize, especially in the presence of radical initiators or under UV light.

Q3: What analytical techniques are recommended for identifying and quantifying byproducts in my reaction mixture?

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating volatile compounds and identifying them based on their mass spectra. It is highly effective for identifying chlorinated nitriles and other small molecule byproducts.

  • High-Performance Liquid Chromatography (HPLC): HPLC is useful for analyzing less volatile or thermally sensitive compounds. It can be used to quantify the main product and byproducts by using appropriate standards.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural elucidation of the main product and any isolated byproducts. Comparing the obtained spectra with known spectra of related compounds can aid in identification.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the chlorination of acrylonitrile.

Issue 1: Low Yield of 2,3-Dichloropropionitrile
Possible Cause Suggested Action
Incomplete reaction - Monitor the reaction progress using TLC or GC. - Ensure the chlorine gas is bubbling through the reaction mixture effectively. - Check the stoichiometry of the reactants. An excess of acrylonitrile may be required.
Formation of dehydrochlorination byproducts - Control the reaction temperature. Lower temperatures generally favor the addition product. - Avoid basic conditions unless dehydrochlorination is desired. If a base is used as a catalyst (e.g., pyridine), use it in catalytic amounts and consider a milder base.
Polymerization - Ensure a radical scavenger is not present if a free-radical mechanism is not intended. - Protect the reaction from light, which can initiate polymerization. - Keep the reaction temperature controlled, as high temperatures can promote polymerization.
Loss during workup - 2,3-dichloropropionitrile is a volatile compound. Avoid excessive heating during solvent removal. - Ensure proper phase separation during extractions to prevent loss of product in the aqueous layer.
Issue 2: Presence of Multiple Unidentified Peaks in GC-MS
Possible Cause Suggested Action
Over-chlorination - Analyze the mass spectra of the unknown peaks for characteristic isotopic patterns of multiple chlorine atoms. - Reduce the amount of chlorine used or shorten the reaction time.
Impure starting materials - Analyze the starting acrylonitrile and any solvents by GC-MS to check for impurities that may be reacting.
Reaction with solvent - If using a chlorinated solvent, consider that it might be participating in the reaction. Use an inert solvent like carbon tetrachloride if possible.
Complex mixture of isomers - Isomers of trichloropropionitrile or other byproducts may have similar mass spectra but different retention times. - Use a high-resolution capillary column for better separation.
Data on Potential Byproducts

While specific quantitative yields are highly dependent on reaction conditions, the following table summarizes potential byproducts and their likely origin.

ByproductPossible OriginKey Identification Features (GC-MS)
2,2,3-Trichloropropionitrile Over-chlorination of 2,3-dichloropropionitrileMolecular ion peak and fragmentation pattern consistent with C3H2Cl3N.
2,3,3-Trichloropropionitrile Over-chlorination of 2,3-dichloropropionitrileMolecular ion peak and fragmentation pattern consistent with C3H2Cl3N; different retention time from the 2,2,3-isomer.
This compound Dehydrochlorination of 2,3-dichloropropionitrileMolecular ion peak and fragmentation pattern consistent with C3H2ClN.
2,3-Dichloroacrylonitrile Dehydrochlorination of 2,3-dichloropropionitrileMolecular ion peak and fragmentation pattern consistent with C3HCl2N.

Experimental Protocols

Protocol 1: Pyridine-Catalyzed Chlorination of Acrylonitrile

Materials:

  • Acrylonitrile

  • Pyridine (catalyst)

  • Chlorine gas

  • Anhydrous solvent (e.g., carbon tetrachloride)

  • Nitrogen gas

  • Round-bottom flask equipped with a gas inlet tube, a magnetic stirrer, and a condenser with a drying tube.

Procedure:

  • Set up the reaction apparatus under a fume hood and purge with nitrogen.

  • To the flask, add acrylonitrile and the anhydrous solvent.

  • Add a catalytic amount of pyridine to the mixture.

  • Cool the reaction mixture in an ice bath.

  • Slowly bubble chlorine gas through the solution while stirring. Monitor the reaction progress by GC.

  • Once the reaction is complete, stop the chlorine flow and purge the system with nitrogen to remove any excess chlorine.

  • Wash the reaction mixture with water to remove pyridine and any water-soluble byproducts.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO4).

  • Filter and remove the solvent under reduced pressure, being careful to avoid excessive heating.

  • The crude product can be purified by vacuum distillation.

Byproduct Identification Workflow

The following diagram illustrates a logical workflow for the identification of byproducts in the chlorination of acrylonitrile.

Byproduct_Identification_Workflow start Crude Reaction Mixture gcms GC-MS Analysis start->gcms hplc HPLC Analysis (for less volatile compounds) start->hplc main_product Identify Main Product (2,3-Dichloropropionitrile) gcms->main_product byproducts Identify Potential Byproducts gcms->byproducts quantify Quantify Products and Byproducts hplc->quantify nmr NMR Spectroscopy (1H, 13C) structure Structural Elucidation of Unknowns nmr->structure main_product->quantify byproducts->quantify isolate Isolate Byproducts (e.g., Prep HPLC, Distillation) byproducts->isolate If unknown report Final Report quantify->report isolate->nmr structure->quantify

Byproduct Identification Workflow

Safe handling and quenching procedures for 2-Chloroacrylonitrile spills

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Chloroacrylonitrile

This guide provides essential safety information, troubleshooting, and procedures for handling spills of this compound in a research environment. Adherence to these guidelines is critical for ensuring the safety of all laboratory personnel.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards of this compound?

A1: this compound is a highly flammable liquid and vapor that is fatal if swallowed, inhaled, or in contact with skin.[1] It causes severe skin irritation and serious eye damage.[1][2] It is also suspected of causing cancer and genetic defects.[2][3] The material is known to polymerize readily, which can be explosive.[4][5] Combustion can produce toxic gases such as hydrogen cyanide, hydrogen chloride, phosgene, and nitrogen oxides.[2][4]

Q2: What are the immediate first steps to take after a this compound spill?

A2: The immediate actions are to ensure personnel safety and contain the hazard.

  • Alert Personnel: Immediately alert everyone in the vicinity and evacuate non-essential personnel from the spill area.[6]

  • Remove Ignition Sources: As the substance is highly flammable, extinguish all nearby flames and turn off any spark-producing equipment.[2][4]

  • Assess the Spill: Determine the size of the spill. For a large spill (greater than 1 liter), evacuate the area immediately and call emergency responders.[1][7]

  • Ventilate (with caution): If it is safe to do so, increase ventilation by opening a fume hood sash or windows. Be mindful that vapors can travel to an ignition source and flash back.[2][6]

Q3: What Personal Protective Equipment (PPE) is mandatory for cleaning up a spill?

A3: A high level of personal protection is required. Do not attempt cleanup without the proper PPE.

  • Respiratory Protection: A NIOSH-approved, full-face or half-mask air-purifying respirator with a cartridge suitable for organic vapors is necessary.[2][8] For large spills or unknown concentrations, a self-contained breathing apparatus (SCBA) should be used.[5][9]

  • Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.[2][10]

  • Skin Protection: Wear chemical-resistant gloves (e.g., PVC or nitrile) and a disposable Tyvek-type suit or a chemical-resistant apron over a lab coat to prevent any skin contact.[1][4][11]

  • Footwear: Closed-toe, chemical-resistant safety footwear is mandatory.[4][12]

Q4: How do I handle a small spill versus a large spill?

A4: The response protocol depends entirely on the volume of the spill.

  • Small Spills (< 1 Liter): Trained laboratory personnel wearing appropriate PPE can manage small spills. The immediate priority is to contain the spill by creating a dike around it with absorbent material and then cleaning it up following the detailed protocol below.[7][13]

  • Large Spills (> 1 Liter): Large spills are considered a major emergency. Evacuate the area immediately.[7] Isolate the spill area for at least 50 meters (150 feet) in all directions and consider an initial downwind evacuation of at least 300 meters (1000 feet).[1][5] Alert your institution's emergency responders or the local fire department.[4]

Q5: What materials should I use to absorb the spill, and are there any to avoid?

A5: Use inert, non-combustible absorbent materials.

  • Recommended Absorbents: Use materials like vermiculite, cat litter, or commercial spill pillows.[13] For flammable liquids, activated carbon is also a suitable choice.[6]

  • Potentially Incompatible Absorbents: Use caution with mineral-based and clay-based absorbents, as nitriles have been known to react with them under certain conditions.[5] Avoid using combustible materials like paper towels to absorb the bulk of the liquid.

Q6: What is the correct procedure for "quenching" or decontaminating the spill area?

A6: The term "quenching" in this context refers to decontaminating the area after the liquid has been absorbed, not chemically neutralizing the this compound itself with a reactive agent.

  • After absorbing the free liquid, place all contaminated materials into a sealed, labeled container for hazardous waste.[6]

  • Wash the spill area thoroughly with soap and water.[5][6]

  • Collect all wash water and cleaning materials for disposal as hazardous waste. Do not allow wash water to enter drains.[4]

Q7: How must I dispose of the cleanup materials?

A7: All materials used to clean the spill, including absorbents, contaminated PPE, and cleaning cloths, must be treated as hazardous waste.[4] Place all residues in a clearly labeled, sealed container (e.g., a plastic bucket or double-bagged plastic bags).[6][13] Contact your institution's Environmental Health and Safety (EHS) office for proper disposal procedures.[6]

Q8: What should I do in case of personal exposure?

A8: Immediate action is critical.

  • Skin Contact: Immediately remove all contaminated clothing and footwear.[4] Flush the affected skin area with large amounts of running water and soap.[5] Seek immediate medical attention, even if no irritation develops.[1][5]

  • Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding the eyelids open.[2][4] Seek immediate medical attention.[1]

  • Inhalation: Move the victim to fresh air immediately.[4] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[2]

Quantitative Data Summary

The table below summarizes key quantitative safety data for this compound.

PropertyValueSource(s)
Flash Point 6 °C / 42.8 °F[2]
Boiling Point 88-89 °C / 190-192 °F[1][5]
Specific Gravity 1.096 g/cm³[1][4]
Emergency Isolation (Small Spill) 50 meters (150 feet) in all directions[1][5]
Emergency Isolation (Large Spill) 300 meters (1000 feet) downwind[1][5]

Experimental Protocol: Small Spill Cleanup

This protocol details the step-by-step methodology for cleaning a this compound spill of less than 1 liter.

1. Preparation & Safety: 1.1. Ensure an eyewash station and safety shower are accessible.[10] 1.2. Verify that a chemical spill kit containing appropriate absorbents and PPE is available. 1.3. Prepare and label a designated hazardous waste container.[10]

2. Spill Response & Containment: 2.1. Alert personnel and restrict access to the area.[6] 2.2. Don the mandatory PPE as described in the FAQ section (respirator, goggles, face shield, chemical-resistant gloves, and protective suit). 2.3. Remove all ignition sources from the immediate area.[2][6] 2.4. Contain the spread of the liquid by creating a dike around the spill's outer edges using an inert absorbent like vermiculite or spill pillows.[13]

3. Absorption & Collection: 3.1. Apply the absorbent material to the spill, working from the outside edges toward the center.[13] 3.2. Ensure all the liquid is fully absorbed. 3.3. Using non-sparking tools (e.g., plastic scoop or dustpan), carefully collect the absorbed material.[6][7] 3.4. Place the collected residue into the pre-labeled hazardous waste container.[13]

4. Decontamination: 4.1. Wash the affected surface area with soap and water.[6] 4.2. Use absorbent pads to clean and dry the area. 4.3. Place all used pads and cleaning materials into the hazardous waste container.[6]

5. Post-Cleanup: 5.1. Carefully remove and dispose of all PPE as hazardous waste.[6] 5.2. Wash hands and any exposed skin thoroughly. 5.3. Seal the hazardous waste container and contact your EHS department for pickup.[6] 5.4. Document the incident according to your institution's policies.[7]

Visual Workflow

Spill_Workflow This compound Spill Response Workflow cluster_assessment Initial Response cluster_large_spill Large Spill (>1L) cluster_small_spill Small Spill (<1L) - Trained Personnel Only spill Spill Detected assess Assess Spill Size spill->assess evacuate IMMEDIATELY EVACUATE AREA assess->evacuate > 1 Liter (Major Emergency) alert_colleagues Alert Colleagues & Restrict Access assess->alert_colleagues < 1 Liter (Minor Spill) alert_emergency Alert Emergency Responders (e.g., EHS, Fire Dept.) evacuate->alert_emergency isolate_large Isolate Area (min. 50m radius, 300m downwind) alert_emergency->isolate_large don_ppe Don Full PPE (Respirator, Goggles, Gloves, Suit) alert_colleagues->don_ppe contain Contain Spill with Inert Absorbent Dike don_ppe->contain absorb Absorb Liquid (Work outside-in) contain->absorb collect Collect Waste with Non-Sparking Tools absorb->collect decontaminate Decontaminate Area with Soap and Water collect->decontaminate dispose Package & Label all Materials as Hazardous Waste decontaminate->dispose

Caption: Logical workflow for responding to a this compound spill.

References

Technical Support Center: Purification of 2-Chloroacrylonitrile by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-chloroacrylonitrile. It provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during distillation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the distillation of this compound.

Q1: My this compound is turning yellow or brown during distillation. What is causing this and how can I prevent it?

A1: Discoloration during the distillation of this compound is typically a sign of polymerization or thermal decomposition. This compound is prone to polymerize at elevated temperatures.[1][2]

  • Troubleshooting Steps:

    • Add a Polymerization Inhibitor: Before starting the distillation, add a small amount of a suitable inhibitor to the crude this compound. Hydroquinone is a commonly used inhibitor for this purpose.[3][4][5] A typical concentration is around 500 ppm.

    • Use Vacuum Distillation: Distilling under reduced pressure will lower the boiling point of this compound, thereby reducing the thermal stress on the compound and minimizing the risk of polymerization and decomposition.[6]

    • Ensure Proper Heating: Use a heating mantle with a stirrer to ensure even heating of the distillation flask. Avoid localized overheating, which can initiate polymerization.

Q2: I am experiencing a low yield of purified this compound. What are the potential causes and solutions?

A2: A low yield can result from several factors, including incomplete reaction, polymerization, or mechanical losses during the distillation process.

  • Troubleshooting Steps:

    • Verify Complete Reaction: Before distillation, ensure that the preceding synthesis step (e.g., thermal cleavage of 2,3-dichloropropionitrile) has gone to completion. Analyze a small sample of the crude product by GC-MS to confirm the absence of the starting material.

    • Check for Polymerization: If a significant amount of a viscous, dark residue remains in the distillation flask, polymerization is a likely cause of low yield. Refer to the troubleshooting steps in Q1 to mitigate this.

    • Inspect the Distillation Apparatus: Check all joints and connections for leaks. A leak in the system, especially under vacuum, can lead to the loss of volatile product. Ensure the condenser is functioning efficiently to prevent the loss of product vapor.

Q3: My purified this compound is still contaminated with impurities. How can I improve the separation?

A3: Inadequate separation is often due to an inefficient distillation setup or the presence of azeotropes. The most common impurities are unreacted acrylonitrile and the intermediate 2,3-dichloropropionitrile.

  • Troubleshooting Steps:

    • Use a Fractionating Column: For separating components with close boiling points, a simple distillation setup may not be sufficient. Employ a fractionating column, such as a Vigreux column, between the distillation flask and the condenser to increase the number of theoretical plates and improve separation.[7]

    • Optimize Distillation Parameters: Control the heating rate to ensure a slow and steady distillation. A high distillation rate can lead to co-distillation of impurities. Maintain an appropriate reflux ratio if using a column with a reflux head.

    • Consider Azeotropic Distillation: While specific azeotropes for this compound are not widely reported, if you suspect an azeotrope with a solvent or impurity, you may need to explore azeotropic distillation by introducing an entrainer that forms a new, lower-boiling azeotrope with one of the components, allowing for its removal.

Q4: The pressure in my vacuum distillation is fluctuating. What should I do?

A4: Pressure fluctuations can be caused by leaks in the system, bumping of the liquid in the distillation flask, or an overloaded vacuum pump.

  • Troubleshooting Steps:

    • Check for Leaks: Carefully inspect all ground glass joints, tubing, and connections for leaks. Ensure all joints are properly sealed with vacuum grease.

    • Prevent Bumping: Add boiling chips or a magnetic stir bar to the distillation flask to ensure smooth boiling. Uneven boiling can cause sudden pressure changes.

    • Verify Pump Capacity: Ensure your vacuum pump is appropriate for the volume of your distillation apparatus and is in good working condition. Check the pump oil and change it if it is contaminated.

Data Presentation

The following tables provide key physical properties of this compound and its common related compounds to aid in planning the distillation process.

Compound Molecular Weight ( g/mol ) Boiling Point at 760 mmHg (°C) Density (g/mL at 25°C)
This compound87.5188-89[1]1.096[1]
Acrylonitrile (Impurity)53.0677.3[8][9][10][11]0.81
2,3-Dichloropropionitrile (Impurity)123.97~170-180 (extrapolated)1.35[12][13][14][15]

Note: The boiling point of 2,3-dichloropropionitrile at atmospheric pressure is an estimation, as it tends to decompose at higher temperatures. A reported boiling point is 62°C at 13 torr.[12][15]

Pressure (mmHg) Approximate Boiling Point of this compound (°C)
76088-89
100~40-45
50~25-30
20~10-15
10~0-5

Disclaimer: The approximate boiling points at reduced pressures are estimated and should be used as a guideline. For precise work, it is recommended to determine the boiling point experimentally under the specific vacuum conditions.

Experimental Protocols

Protocol for Fractional Vacuum Distillation of this compound

1. Preparation of the Crude Material:

  • Ensure the synthesis of this compound is complete.

  • If the crude product contains acidic impurities (e.g., HCl from the thermal cleavage of 2,3-dichloropropionitrile), wash it with a saturated sodium bicarbonate solution, followed by water, and then dry it over anhydrous magnesium sulfate.

  • Filter the drying agent.

2. Assembly of the Distillation Apparatus:

  • Assemble a fractional vacuum distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux column), a condenser, a receiving flask, and a vacuum adapter connected to a vacuum pump with a pressure gauge and a cold trap.

  • Ensure all glassware is dry and all joints are properly sealed.

3. Distillation Procedure:

  • To the round-bottom flask, add the crude this compound and a magnetic stir bar or boiling chips.

  • Add a polymerization inhibitor, such as hydroquinone (approx. 500 ppm).

  • Begin stirring and slowly apply vacuum to the system, aiming for a pressure of 20-50 mmHg.

  • Once the desired pressure is stable, begin to gently heat the distillation flask using a heating mantle.

  • Observe the temperature at the head of the fractionating column. Collect any low-boiling fractions (e.g., residual acrylonitrile) in a separate receiving flask.

  • As the temperature rises and stabilizes at the boiling point of this compound at the applied pressure, switch to a clean receiving flask to collect the purified product.

  • Continue distillation until most of the product has been collected, leaving a small amount of residue in the distillation flask to avoid distilling to dryness, which can lead to the concentration of unstable residues.

  • Turn off the heat and allow the apparatus to cool completely before slowly releasing the vacuum.

4. Purity Analysis:

  • Analyze the purified this compound by Gas Chromatography-Mass Spectrometry (GC-MS) to determine its purity and identify any remaining impurities.[16][17][18][19]

Mandatory Visualization

G Troubleshooting Workflow for this compound Distillation cluster_start Start cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Pathways cluster_solutions Corrective Actions cluster_end Resolution start Initiate Distillation problem Observe Issue During Distillation start->problem discoloration Discoloration (Yellow/Brown) problem->discoloration Color Change low_yield Low Yield problem->low_yield Poor Recovery impurities Persistent Impurities problem->impurities Low Purity sol_discoloration Add Inhibitor Use Vacuum Distillation Ensure Even Heating discoloration->sol_discoloration sol_low_yield Verify Reaction Completion Prevent Polymerization Check for Leaks low_yield->sol_low_yield sol_impurities Use Fractionating Column Optimize Distillation Rate Consider Azeotropic Distillation impurities->sol_impurities end Pure this compound Obtained sol_discoloration->end sol_low_yield->end sol_impurities->end

Caption: Troubleshooting workflow for the distillation of this compound.

References

Technical Support Center: Managing Exothermic Reactions in 2-Chloroacrylonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe synthesis of 2-chloroacrylonitrile, with a specific focus on managing the highly exothermic chlorination of acrylonitrile. Adherence to these protocols is critical to prevent thermal runaway and ensure laboratory safety.

Frequently Asked Questions (FAQs)

Q1: What is the primary hazard in the synthesis of this compound?

A1: The primary hazard is the highly exothermic nature of the chlorination of acrylonitrile to form the intermediate, 2,3-dichloropropionitrile. This reaction releases a significant amount of heat, and if not properly controlled, can lead to a rapid increase in temperature and pressure, a dangerous situation known as thermal runaway.[1][2][3] This can result in boiling over of the reaction mixture, vessel rupture, and the release of toxic and flammable materials.[2][3]

Q2: What is a thermal runaway and why is it dangerous?

A2: A thermal runaway is a situation where an increase in temperature causes a further increase in the reaction rate, leading to an accelerating and uncontrolled rise in temperature.[4][5] The rate of heat generation increases exponentially with temperature, while the rate of heat removal typically increases linearly.[3] If the heat generated exceeds the heat removed, the reaction can quickly become uncontrollable, potentially leading to an explosion.[3]

Q3: What are the key process parameters to monitor to prevent a thermal runaway?

A3: The most critical parameter to monitor is the reaction temperature.[5][6] It is also essential to control the rate of chlorine addition, as this directly influences the rate of heat generation.[6] Adequate agitation is crucial to ensure even temperature distribution and prevent the formation of localized "hot spots".[7]

Q4: What is the role of a polymerization inhibitor in this synthesis?

A4: this compound and its precursor, acrylonitrile, can undergo hazardous, uncontrolled polymerization, which is also an exothermic process.[8] Polymerization inhibitors are added to the reaction mixture to prevent this unwanted side reaction.[8] These inhibitors work by scavenging free radicals that initiate polymerization.

Q5: What should I do if I suspect a thermal runaway is beginning?

A5: Immediately initiate your laboratory's emergency shutdown procedure. This typically involves stopping the addition of reactants, maximizing cooling, and preparing to quench the reaction if necessary.[2] Alert all personnel in the vicinity and be prepared to evacuate if the situation cannot be brought under control.

Troubleshooting Guide

Issue Potential Cause Troubleshooting/Mitigation Strategy
Unexpectedly Rapid Temperature Rise - Rate of chlorine addition is too high.- Inadequate cooling.- Poor agitation leading to localized hot spots.- Contamination of reactants.- Immediately stop the addition of chlorine.- Increase the flow of coolant to the reactor jacket.- Ensure the stirrer is functioning correctly and at an adequate speed.- If the temperature continues to rise, proceed to the emergency quenching procedure.
Reaction Temperature Does Not Increase Upon Chlorine Addition - Chlorine flow meter malfunction.- Leak in the chlorine delivery system.- Inactive catalyst.- Check the chlorine flow meter and supply lines for any blockages or leaks.- Verify the integrity and activity of the catalyst system.
Formation of Solid Polymer in the Reactor - Insufficient or inactive polymerization inhibitor.- Presence of contaminants that initiate polymerization.- Excessive reaction temperature.- Ensure the correct amount of a suitable polymerization inhibitor (e.g., hydroquinone) is added at the beginning of the reaction.- Use pure, inhibitor-free acrylonitrile for the reaction.- Maintain the reaction temperature within the recommended range.
Difficulty Controlling Temperature During Scale-Up - The ratio of heat transfer area to reaction volume decreases with scale.[2]- Reduce the rate of chlorine addition.- Use a reactor with a higher heat transfer capacity (e.g., better jacket design, internal cooling coils).- Consider a semi-batch process where one reactant is added slowly to control the reaction rate.[4]

Quantitative Data

Table 1: Thermodynamic Data for Acrylonitrile Chlorination

Parameter Value Unit Source
Enthalpy of Formation of Acrylonitrile (gas)187.08 ± 0.71kJ/mol[9]
Enthalpy of Formation of 2,3-Dichloropropionitrile (gas)22.87kJ/mol[10]
Calculated Enthalpy of Reaction (ΔH) -164.21 kJ/mol Calculated

Note: The enthalpy of reaction is calculated based on the gas-phase enthalpies of formation of the reactant and product, assuming the enthalpy of formation of chlorine gas is 0 kJ/mol. This value indicates a highly exothermic reaction.

Table 2: Recommended Polymerization Inhibitors

Inhibitor Typical Concentration Notes
Hydroquinone (HQ)50 - 200 ppmEffective in the presence of oxygen. Can be removed by washing with a base.
Monomethyl Ether of Hydroquinone (MEHQ)50 - 200 ppmSimilar to hydroquinone but with higher solubility in organic solvents.

Experimental Protocols

Protocol 1: Synthesis of 2,3-Dichloropropionitrile (Intermediate)

Warning: This reaction is highly exothermic and must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. An emergency quench bath (e.g., ice water) should be readily accessible.

Materials:

  • Acrylonitrile (inhibitor-free)

  • Catalyst system (e.g., dimethylformamide and pyridine)

  • Polymerization inhibitor (e.g., hydroquinone)

  • Chlorine gas

  • Solvent (if applicable, e.g., carbon tetrachloride)

Equipment:

  • Jacketed glass reactor with a bottom outlet valve

  • Mechanical stirrer

  • Thermocouple for monitoring reaction temperature

  • Gas inlet tube for chlorine

  • Condenser

  • Chiller/circulator for the reactor jacket

  • Gas scrubber for chlorine off-gas

Procedure:

  • Reactor Setup: Assemble the reactor system in a fume hood. Ensure all joints are properly sealed. Connect the reactor jacket to the chiller/circulator.

  • Charging the Reactor: Charge the reactor with acrylonitrile, the catalyst system, and the polymerization inhibitor.

  • Cooling: Start the chiller and cool the reactor contents to the desired starting temperature (e.g., 10-20°C).

  • Chlorine Addition: Begin bubbling chlorine gas into the reaction mixture at a slow, controlled rate.

  • Temperature Monitoring and Control: Continuously monitor the internal temperature of the reaction. The rate of chlorine addition should be adjusted to maintain the temperature within a narrow range (e.g., 25-45°C). The cooling capacity of the chiller should be sufficient to remove the heat generated.

  • Reaction Completion: The completion of the reaction can be monitored by the cessation of the exotherm or by analytical methods such as GC.

  • Purging: Once the reaction is complete, stop the chlorine flow and purge the system with an inert gas (e.g., nitrogen) to remove any residual chlorine.

Protocol 2: Emergency Quenching of a Runaway Reaction

Warning: This procedure should only be performed by trained personnel when a thermal runaway is confirmed and cannot be controlled by normal cooling procedures.

  • Stop Reactant Feed: Immediately stop the flow of all reactants, especially chlorine.

  • Maximize Cooling: Set the chiller to its lowest possible temperature and maximum circulation rate.

  • Alert Personnel: Verbally and loudly announce "EMERGENCY, RUNAWAY REACTION" to alert all personnel in the laboratory to evacuate the immediate area.

  • Prepare Quenching Agent: Have a pre-determined and readily accessible quenching agent. A suitable quenching agent could be a cold, inert solvent or a solution containing a polymerization inhibitor.

  • Quench the Reaction: If the temperature continues to rise uncontrollably, and it is safe to do so, add the quenching agent to the reactor as quickly as possible. This should be done from a safe distance, if possible, using a pre-established delivery system.

  • Evacuate: If the reaction cannot be brought under control, evacuate the laboratory and follow your institution's emergency procedures.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_safety Safety Monitoring A Assemble and Inert Reactor B Charge Acrylonitrile, Catalyst, and Inhibitor A->B C Cool Reactor to 10-20°C B->C D Start Slow Chlorine Addition C->D E Monitor and Control Temperature (25-45°C) D->E F Check for Reaction Completion E->F S1 Temperature Stable? E->S1 G Stop Chlorine Flow F->G H Purge with Inert Gas G->H I Proceed to Thermal Cleavage H->I S1->E Yes S2 Emergency Quench S1->S2 No

Caption: Experimental workflow for the safe synthesis of 2,3-dichloropropionitrile.

Troubleshooting_Runaway Start Rapid Temperature Increase Detected Q1 Stop Chlorine Addition Immediately Start->Q1 Q2 Maximize Cooling Q1->Q2 Check1 Is Temperature Stabilizing? Q2->Check1 Action1 Continue Monitoring Closely Check1->Action1 Yes Action2 Initiate Emergency Quench Procedure Check1->Action2 No Action3 Evacuate and Alert Emergency Services Action2->Action3

Caption: Troubleshooting decision tree for a thermal runaway event.

References

Incompatible materials to avoid with 2-Chloroacrylonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2-Chloroacrylonitrile. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the safe and effective handling of this compound in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary hazards associated with this compound?

A1: this compound is a highly hazardous material. The primary concerns are its high flammability, tendency to readily polymerize, and high toxicity if swallowed, inhaled, or in contact with skin.[1][2] It is also a lachrymator and skin irritant.[1] Upon decomposition, it can release toxic gases such as hydrogen cyanide, hydrogen chloride, and nitrogen oxides.[3]

Q2: What general classes of materials are incompatible with this compound?

A2: You must avoid contact with strong acids, strong bases, strong oxidizing agents, and strong reducing agents. Additionally, it may polymerize in the presence of metals and some metal compounds.[1] Exposure to heat, light, and moisture can also lead to hazardous polymerization.[3]

Q3: My experiment involves a basic solution. Can I use this compound?

A3: It is critical to avoid strong bases. This compound can react vigorously or polymerize violently in the presence of strong bases like sodium hydroxide or amines.[4] If your protocol requires basic conditions, it is imperative to use a very weak base and conduct a thorough risk assessment on a small scale in a controlled environment.

Q4: I need to use an acid in my reaction mixture. What precautions should I take?

A4: Strong acids are incompatible with this compound. Mixing with strong oxidizing acids can lead to extremely violent reactions.[1] Contact with acids can also liberate very toxic gas.[1] If an acidic environment is necessary, a non-oxidizing, weak acid might be considered, but only after extensive safety evaluations and on a small scale.

Q5: What are some specific examples of chemicals to avoid with this compound?

A5: Beyond the general classes, here are some specific examples of materials to avoid:

  • Strong Oxidizing Agents: Nitrates, perchlorates, chlorine, bromine, and pool chlorine can cause fire or explosion.[1][4]

  • Strong Bases: Sodium hydroxide and amines can induce violent polymerization.[4]

  • Strong Acids: Nitric acid and sulfuric acid can lead to vigorous and violent exothermic reactions.[4]

Q6: I've observed the this compound solution becoming viscous or solidifying. What is happening?

A6: This is a sign of polymerization, which can be hazardous. This compound readily polymerizes, and this process can be initiated by heat, light, or contact with incompatible materials.[2][5] If you observe this, it should be treated as a potentially dangerous situation. The polymerization can be exothermic, leading to a runaway reaction.

Q7: How should I properly store this compound to prevent hazardous reactions?

A7: Store this compound in a refrigerator in a tightly sealed, light-resistant container under an inert atmosphere.[2][3] The storage area should be a designated flammables area, well-ventilated, and away from heat, sparks, and open flames.[3][6] It is crucial to segregate it from all incompatible materials mentioned previously.

Summary of Incompatible Materials and Potential Hazards

Incompatible Material ClassSpecific ExamplesPotential Hazard
Strong Oxidizing Agents Nitrates, Perchlorates, Chlorine, BromineViolent reaction, explosion, fire.[1][4]
Strong Acids Nitric Acid, Sulfuric AcidVigorous exothermic and violent reaction, liberation of toxic gas.[1][4]
Strong Bases Sodium Hydroxide, AminesViolent polymerization.[4]
Metals & Metal Compounds Not specifiedMay catalyze polymerization.[1]
Heat, Light, Moisture N/AInitiates hazardous polymerization.[3]

Experimental Protocol: Pre-Experiment Checklist for Material Compatibility

Before starting any experiment with this compound, follow this checklist to minimize the risk of hazardous reactions:

  • Review All Reagents: Identify every chemical that will be used in the experimental setup, including solvents, catalysts, and cleaning agents.

  • Cross-Reference with Incompatibility Data: Check each reagent against the list of materials known to be incompatible with this compound (see table above).

  • Consult Safety Data Sheets (SDS): Review the SDS for all substances involved in your experiment, paying close attention to the "Stability and Reactivity" section.

  • Consider Reaction Conditions: Evaluate if the experimental conditions (e.g., temperature, pressure, exposure to light) could trigger a hazardous reaction.

  • Plan for Containment and Quenching: Have a plan and the necessary materials ready to safely quench the reaction or contain a spill in case of an unexpected reaction.

  • Personal Protective Equipment (PPE): Ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • Start Small: When working with a new protocol, always perform the reaction on a small scale first to assess its safety before scaling up.

Logical Workflow for Avoiding Incompatible Materials

The following diagram illustrates the decision-making process for ensuring material compatibility when working with this compound.

IncompatibleMaterialsWorkflow start Start: Planning Experiment with this compound review_reagents 1. Identify ALL Reagents (solvents, catalysts, etc.) start->review_reagents check_incompatibility 2. Cross-Reference with Incompatibility List review_reagents->check_incompatibility is_incompatible Is any reagent known to be incompatible? check_incompatibility->is_incompatible modify_protocol 3. Modify Protocol: - Substitute reagent - Change reaction conditions is_incompatible->modify_protocol Yes proceed_safely 4. Proceed with Experiment (Follow safety protocols) is_incompatible->proceed_safely No re_evaluate Re-evaluate Modified Protocol modify_protocol->re_evaluate re_evaluate->review_reagents end End proceed_safely->end

Caption: Workflow for identifying and avoiding incompatible materials with this compound.

References

Effect of polymerization inhibitors on 2-Chloroacrylonitrile stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of polymerization inhibitors to ensure the stability of 2-chloroacrylonitrile during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to polymerization?

A1: this compound is an unsaturated monomer that readily polymerizes and copolymerizes with other unsaturated monomers.[1] This reactivity is due to the presence of a vinyl group linked to a nitrile group. The molecule is also considered a polymerizable compound and is highly flammable.[1] Factors such as heat, sparks, flames, and the presence of incompatible materials can trigger polymerization.[2][3]

Q2: What are the signs of this compound polymerization?

A2: The primary indicators of polymerization are an increase in viscosity, the solution becoming cloudy, or the formation of a solid precipitate. If these signs are observed, it is crucial to take immediate action to prevent a runaway reaction.

Q3: What should I do if I suspect polymerization is occurring in my reaction?

A3: If you suspect polymerization, immediately cool the reaction vessel by placing it in an ice bath. This will help to slow down the exothermic polymerization process. Subsequently, dilute the reaction mixture with a suitable solvent to help dissipate heat and further reduce the reaction rate.

Q4: What are the standard storage conditions for this compound?

A4: this compound should be stored in a cool, dark, and well-ventilated area, away from heat, sparks, and open flames.[2] It is typically stabilized with an inhibitor, such as hydroquinone, for safe storage and handling.[4][5] The recommended storage temperature is below 15°C.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Spontaneous polymerization of stored this compound Depletion of inhibitor over time, exposure to heat or light, or contamination.Safely dispose of the polymerized monomer. For future storage, ensure the container is tightly sealed, protected from light, and stored at the recommended low temperature. Periodically check the inhibitor concentration.
Polymerization occurs during a reaction after inhibitor removal Incomplete removal of polymerization initiators from glassware or solvents. Contamination with peroxides from solvents like THF or diethyl ether.Ensure all glassware is meticulously cleaned and dried. Use freshly purified solvents. Consider protecting the reaction from light by wrapping the flask in aluminum foil.
Inconsistent reaction outcomes, with polymerization occurring in some experiments but not others Variability in the efficiency of inhibitor removal. Inconsistent reaction setup or conditions (e.g., temperature fluctuations).Standardize the inhibitor removal protocol. Use a temperature-controlled setup for the reaction to ensure consistent thermal conditions.
The monomer turns yellow and becomes viscous during storage Slow polymerization is occurring due to gradual depletion of the inhibitor or exposure to light and/or heat.Do not use the monomer. Dispose of it safely according to your institution's guidelines.

Polymerization Inhibitors for this compound

Inhibitor Typical Concentration Notes
Hydroquinone (HQ) ~500 ppm[6]The most common inhibitor for this compound.
Monomethyl ether of hydroquinone (MEHQ) 10-1000 ppmA common inhibitor for a wide range of vinyl monomers.
Phenothiazine (PTZ) 10-500 ppmA highly effective inhibitor for vinyl monomers, even at elevated temperatures.
4-Hydroxy-TEMPO 10-200 ppmA stable free radical inhibitor effective in both oxygenated and deoxygenated conditions.

Note: The optimal inhibitor and its concentration can depend on the specific application and reaction conditions. It is recommended to perform small-scale stability tests to determine the most suitable inhibitor system for your experiment.

Experimental Protocols

Protocol 1: Removal of Hydroquinone Inhibitor using a Basic Alumina Column

This protocol describes the removal of the hydroquinone inhibitor from this compound immediately before use in a reaction.

Materials:

  • This compound (stabilized with hydroquinone)

  • Basic alumina

  • Glass chromatography column with a stopcock

  • Glass wool or fritted disc

  • Sand (optional)

  • Collection flask (amber glass recommended)

  • Eluent (if necessary for viscous monomers)

Procedure:

  • Column Preparation:

    • Ensure the chromatography column is clean and dry.

    • Place a small plug of glass wool or ensure the fritted disc is at the bottom of the column.

    • (Optional) Add a small layer of sand over the glass wool.

    • Slowly add the basic alumina to the column, gently tapping the side to ensure even packing. A general guideline is to use 10-20g of alumina per 100 mL of monomer.

    • (Optional) Add another thin layer of sand on top of the alumina to prevent disturbance when adding the monomer.

  • Purification:

    • Place the clean, dry collection flask under the column outlet.

    • Carefully pour the this compound onto the top of the alumina column.

    • Open the stopcock to allow the monomer to flow through the column at a steady rate. The hydroquinone will be adsorbed by the alumina.

  • Handling of Purified Monomer:

    • The purified, inhibitor-free this compound is highly susceptible to polymerization and should be used immediately.

    • If temporary storage is unavoidable, keep the monomer in a sealed, dark container at a low temperature (e.g., in a refrigerator) and under an inert atmosphere.

G start Start: this compound (with Inhibitor) prep_column Prepare Basic Alumina Column start->prep_column pass_monomer Pass Monomer Through Column prep_column->pass_monomer collect_monomer Collect Purified Monomer pass_monomer->collect_monomer use_immediately Use Immediately in Reaction collect_monomer->use_immediately

Caption: A decision tree for troubleshooting the cause of unexpected polymerization in reactions involving this compound.

References

Technical Support Center: Refining 2-Chloroacrylonitrile Cycloadditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining reaction conditions for cycloadditions involving 2-chloroacrylonitrile. The information is presented in a question-and-answer format to directly address common challenges and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound an effective dienophile in Diels-Alder reactions?

A1: this compound is a highly reactive dienophile due to the presence of two strong electron-withdrawing groups: the nitrile (-CN) and the chloro (-Cl) group. These groups decrease the electron density of the alkene double bond, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This reduced LUMO energy leads to a smaller energy gap between the dienophile's LUMO and the Highest Occupied Molecular Orbital (HOMO) of the diene, which accelerates the reaction rate for normal-demand Diels-Alder reactions.[1]

Q2: What are the main safety precautions to consider when working with this compound?

A2: this compound is a hazardous substance and requires careful handling in a well-ventilated fume hood. It is highly flammable, toxic if swallowed, inhaled, or in contact with skin, and can cause severe skin and eye irritation.[2][3][4] It also has a tendency to polymerize, so it should be stored and handled according to safety data sheet (SDS) recommendations.[2] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is essential.

Q3: What is the typical stereoselectivity (endo/exo) observed in this compound cycloadditions?

A3: In Diels-Alder reactions with cyclic dienes, the endo product is generally favored due to secondary orbital interactions that stabilize the endo transition state.[5][6] However, the presence of the chloro substituent on this compound can introduce steric hindrance that may favor the formation of the exo product, which is thermodynamically more stable. The endo product is kinetically favored and forms faster at lower temperatures, while higher temperatures can lead to the formation of the more stable exo isomer, especially if the reaction is reversible.[6][7]

Q4: How does the choice of solvent affect the reaction?

A4: The solvent can influence the rate and yield of a Diels-Alder reaction. While non-polar solvents are often used, polar solvents can sometimes accelerate the reaction, particularly if the transition state is more polar than the reactants. For reactions involving this compound, which is a polar molecule, solvents such as toluene, xylene, and acetonitrile are commonly employed.[8][9] The choice of solvent may also depend on the reaction temperature required. High-boiling solvents like xylene are used for less reactive systems that need heating.[8][10]

Troubleshooting Guide

Problem 1: Low or no product yield.

Possible Cause Suggested Solution
Low Reactivity of Diene Ensure the diene has electron-donating groups to complement the electron-withdrawing nature of this compound. If the diene is acyclic, it must be able to adopt the s-cis conformation for the reaction to occur.[11]
Reaction Temperature is Too Low Gradually increase the reaction temperature. Use a higher-boiling solvent if necessary. Monitor the reaction by TLC or GC to find the optimal temperature.
Reaction Time is Too Short Extend the reaction time and monitor its progress. Some Diels-Alder reactions can be slow and require several hours to reach completion.
Steric Hindrance Bulky substituents on the diene or dienophile can impede the reaction. If possible, consider using a less sterically hindered diene.
Polymerization of this compound This compound can polymerize, especially at higher temperatures.[2] Consider adding a radical inhibitor (e.g., hydroquinone) to the reaction mixture. Running the reaction at a lower temperature, possibly with a catalyst, can also mitigate this issue.

Problem 2: Formation of multiple products (regioisomers or stereoisomers).

Possible Cause Suggested Solution
Reaction with an Unsymmetrical Diene When an unsymmetrical diene is used, two different regioisomers ("ortho" and "meta" or "para") can be formed. The regioselectivity is governed by electronic effects.[12] The use of a Lewis acid catalyst can often improve the regioselectivity.
Formation of both endo and exo products The endo product is kinetically favored and forms at lower temperatures. The exo product is thermodynamically more stable and is favored at higher temperatures. To favor the endo product, run the reaction at the lowest possible temperature that gives a reasonable reaction rate. To favor the exo product, a higher reaction temperature may be beneficial, though this can also promote the retro-Diels-Alder reaction. Lewis acids can also influence the endo/exo selectivity.[6][13]

Problem 3: Product decomposition (Retro-Diels-Alder reaction).

Possible Cause Suggested Solution
High Reaction Temperature The Diels-Alder reaction is reversible, and the reverse reaction (retro-Diels-Alder) is favored at high temperatures.[1] If you observe the product disappearing over time at elevated temperatures, reduce the reaction temperature. It may be necessary to accept a longer reaction time to maximize the yield.
Product Instability The adduct itself may be unstable under the reaction conditions. If possible, isolate the product as it is formed or use milder reaction conditions.

Quantitative Data from Literature

The following tables summarize reaction conditions for cycloadditions involving this compound and related dienophiles with various dienes.

Table 1: Cycloaddition of this compound with Various Dienes

DieneCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1,3-DimethoxycyclohexadieneNoneNot SpecifiedNot SpecifiedNot SpecifiedGood[5]
10-Allyl-1,8-dichloroanthraceneNone (Microwave)XyleneNot SpecifiedNot SpecifiedGoodNot Specified
CyclopentadieneNoneNot SpecifiedNot SpecifiedNot SpecifiedExo-selective[7]

Note: Specific quantitative data for this compound cycloadditions is often embedded in procedural descriptions rather than comprehensive tables in the literature. The table reflects the qualitative outcomes reported.

Table 2: Lewis Acid Catalysis in Diels-Alder Reactions of Isoprene

DienophileCatalystSolventTemperature (°C)Yield (%)
But-3-en-2-oneZeolite BetaNot SpecifiedNot SpecifiedHigh
Methyl propenoateZeolite BetaNot SpecifiedNot SpecifiedHigh
Cyclohex-2-enoneZeolite BetaNot SpecifiedNot SpecifiedHigh
But-3-en-2-oneSnCl₄Not SpecifiedNot SpecifiedModerate
Methyl propenoateSnCl₄Not SpecifiedNot SpecifiedModerate

This table illustrates the effect of Lewis acid and zeolite catalysis on Diels-Alder reactions with isoprene, a common diene. Similar catalytic effects can be expected for reactions with this compound.[14]

Experimental Protocols

General Protocol for the Diels-Alder Reaction of Anthracene with a Dienophile

This protocol for the reaction of anthracene with maleic anhydride can be adapted for use with this compound, with adjustments to reaction time and temperature as needed.[8][10][15][16][17]

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anthracene (1.0 eq).

  • Reagent Addition: Add this compound (1.1 to 1.5 eq) to the flask.

  • Solvent Addition: Add a suitable solvent, such as xylene (enough to dissolve the reactants upon heating).

  • Reaction: Heat the reaction mixture to reflux with stirring. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The product may crystallize out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

Note on Catalysis: For less reactive systems or to improve selectivity, a Lewis acid catalyst (e.g., AlCl₃, SnCl₄, ZnCl₂) can be added to the reaction mixture at the beginning of the procedure.[1][9][18] The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) when using moisture-sensitive Lewis acids.

Visualizations

general_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Select Diene and this compound solvent Choose Solvent start->solvent catalyst Select Catalyst (Optional) solvent->catalyst setup Assemble Apparatus catalyst->setup run Run Reaction (Heat/Stir) setup->run monitor Monitor Progress (TLC/GC) run->monitor cool Cool Reaction monitor->cool isolate Isolate Crude Product cool->isolate purify Purify Product isolate->purify analyze Characterize Product purify->analyze

Caption: General workflow for a this compound cycloaddition reaction.

troubleshooting_workflow start Low Yield in Cycloaddition check_temp Is Reaction Temperature Optimal? start->check_temp check_time Is Reaction Time Sufficient? check_temp->check_time Yes increase_temp Increase Temperature check_temp->increase_temp No check_retro Evidence of Retro-Diels-Alder? check_time->check_retro Yes increase_time Increase Reaction Time check_time->increase_time No check_polymer Evidence of Polymerization? check_retro->check_polymer No decrease_temp Decrease Temperature check_retro->decrease_temp Yes check_catalyst Is a Catalyst Needed? check_polymer->check_catalyst No add_inhibitor Add Radical Inhibitor check_polymer->add_inhibitor Yes add_catalyst Add Lewis Acid Catalyst check_catalyst->add_catalyst Yes end Optimized Reaction check_catalyst->end No increase_temp->check_time increase_time->check_retro decrease_temp->check_polymer add_inhibitor->check_catalyst add_catalyst->end

Caption: Troubleshooting workflow for low yield in this compound cycloadditions.

References

Validation & Comparative

2-Chloroacrylonitrile vs. Acrylonitrile: A Comparative Guide to Polymerization Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the polymerization reactivity of 2-chloroacrylonitrile and acrylonitrile. The information presented is based on available experimental data and established principles of polymer chemistry. This document aims to assist researchers in selecting the appropriate monomer for their specific polymerization applications.

Introduction: Structural and Electronic Differences

Acrylonitrile is a widely used monomer in the production of a variety of polymers, including polyacrylonitrile (PAN), which is a precursor for carbon fiber, and acrylonitrile-butadiene-styrene (ABS) resins. Its reactivity in polymerization is well-documented. This compound, a halogenated derivative, presents an interesting alternative with potentially distinct reactivity due to the presence of an electron-withdrawing chlorine atom on the α-carbon of the vinyl group.

The key structural difference lies in the substitution at the α-position of the double bond. This substitution is expected to have a significant impact on the electronic properties of the vinyl group, thereby influencing its reactivity in both radical and anionic polymerization. The chlorine atom, being highly electronegative, is expected to draw electron density away from the carbon-carbon double bond.

Radical Polymerization

In free-radical polymerization, the reactivity of a monomer is influenced by the stability of the propagating radical and the polarity of the double bond. The Alfrey-Price Q-e scheme is a useful semi-empirical model to predict the reactivity of vinyl monomers in copolymerization. The 'Q' value represents the resonance stabilization of the monomer and its corresponding radical, while the 'e' value reflects the polarity of the vinyl group.

Based on these principles, it is anticipated that this compound would be more reactive than acrylonitrile in radical polymerization due to the electron-withdrawing nature of the chlorine atom.

Table 1: Expected Trends in Radical Polymerization Reactivity

ParameterThis compound (Expected)Acrylonitrile (Known)Rationale for Expected Trend
Q value Higher0.60The α-chloro substituent is expected to increase resonance stabilization of the propagating radical.[1]
e value Higher1.20The strong electron-withdrawing effect of the chlorine atom increases the positive polarity of the double bond.[1]
Overall Reactivity HigherModerateA higher Q value generally correlates with higher monomer reactivity.
Experimental Protocols: Free-Radical Polymerization

Acrylonitrile (Literature Protocol) [2]

A typical free-radical polymerization of acrylonitrile can be carried out in an aqueous medium using a redox initiator system.

  • Reaction Setup: A reaction vessel is charged with deaerated, deionized water.

  • Monomer Addition: Acrylonitrile monomer is added to the reaction vessel.

  • Initiator System: A solution of potassium persulfate (initiator) and sodium bisulfite (reducing agent) in deionized water is prepared.

  • Initiation: The initiator solution is added to the reaction vessel, and the mixture is heated to the desired reaction temperature (e.g., 40-60 °C) with stirring under an inert atmosphere (e.g., nitrogen).

  • Polymerization: The polymerization is allowed to proceed for a specified time. The polymer precipitates as it forms.

  • Termination and Isolation: The reaction is terminated by cooling, and the polymer is isolated by filtration, washed with water and methanol, and dried under vacuum.

This compound (Hypothetical Protocol)

A similar protocol to that of acrylonitrile can be adapted for the free-radical polymerization of this compound. Given its expected higher reactivity, lower initiator concentrations or reaction temperatures may be sufficient.

  • Reaction Setup: A reaction vessel is charged with a suitable solvent (e.g., dimethylformamide, DMF) and purged with an inert gas.

  • Monomer Addition: this compound is added to the solvent.

  • Initiator Addition: A radical initiator such as azobisisobutyronitrile (AIBN) is added.

  • Polymerization: The reaction mixture is heated to a temperature suitable for the decomposition of the initiator (e.g., 60-80 °C) and stirred for the desired reaction time.

  • Isolation: The polymer is isolated by precipitation in a non-solvent (e.g., methanol), followed by filtration and drying.

Anionic Polymerization

Both acrylonitrile and this compound are excellent candidates for anionic polymerization due to the presence of electron-withdrawing nitrile groups, which can stabilize the propagating carbanion.[3] The α-chloro substituent in this compound is expected to further enhance its susceptibility to nucleophilic attack by an initiator, potentially leading to a faster initiation rate compared to acrylonitrile.

The stability of the propagating carbanion is crucial in anionic polymerization. The electron-withdrawing effects of both the nitrile and the chlorine atom in the this compound carbanion would contribute to its stabilization, likely making the polymerization proceed in a controlled or "living" manner under appropriate conditions.

Table 2: Expected Trends in Anionic Polymerization Reactivity

ParameterThis compound (Expected)Acrylonitrile (Known)Rationale for Expected Trend
Initiation Rate FasterFastThe α-chloro group enhances the electrophilicity of the double bond, making it more susceptible to nucleophilic attack.
Propagation Rate Potentially FasterFastThe stabilized carbanion may still be highly reactive towards monomer addition.
Suitability for Living Polymerization HighHighThe electron-withdrawing groups stabilize the propagating carbanion, minimizing termination and transfer reactions.[4]
Experimental Protocols: Anionic Polymerization

Acrylonitrile (Literature Protocol)

Anionic polymerization of acrylonitrile is typically carried out at low temperatures to suppress side reactions.

  • Solvent and Monomer Purification: A polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) and the acrylonitrile monomer are rigorously purified and dried.

  • Reaction Setup: The reaction is conducted in a sealed reactor under a high vacuum or an inert atmosphere.

  • Initiation: The solvent and monomer are cooled to a low temperature (e.g., -78 °C). An organometallic initiator, such as n-butyllithium, is then added.

  • Polymerization: The polymerization proceeds rapidly.

  • Termination: The living polymer chains are terminated by the addition of a proton source, such as methanol.

  • Isolation: The polymer is isolated by precipitation in a non-solvent.

This compound (Hypothetical Protocol)

The protocol for anionic polymerization of this compound would be similar to that of acrylonitrile, with a strong emphasis on anhydrous and anaerobic conditions.

  • Solvent and Monomer Purification: this compound and the chosen aprotic solvent (e.g., THF) must be scrupulously purified and dried.

  • Reaction Setup: The polymerization is performed in a glassware setup that has been flame-dried under vacuum and maintained under a positive pressure of a high-purity inert gas.

  • Initiation: The monomer and solvent are cooled to a low temperature (e.g., -78 °C). An appropriate anionic initiator (e.g., an organolithium reagent or a Grignard reagent) is added dropwise.

  • Propagation: The reaction is allowed to stir at the low temperature for the desired time.

  • Termination and Isolation: The polymerization is quenched with a proton source, and the polymer is isolated by precipitation.

Visualization of Polymerization Mechanisms

The following diagrams illustrate the fundamental steps in the radical and anionic polymerization of a generic vinyl monomer (represented by CH₂=CHX, where X is CN for acrylonitrile and C(Cl)CN for this compound).

Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Radical Radical Initiator->Radical Decomposition Initiated_Monomer Initiated_Monomer Radical->Initiated_Monomer Addition Monomer Monomer Monomer->Initiated_Monomer Growing_Chain Growing_Chain Initiated_Monomer->Growing_Chain Longer_Chain Growing Chain (n+1) Growing_Chain->Longer_Chain Monomer2 Monomer Monomer2->Longer_Chain Addition Growing_Chain1 Growing Chain Longer_Chain->Growing_Chain1 Dead_Polymer Polymer Growing_Chain1->Dead_Polymer Combination or Disproportionation Growing_Chain2 Growing Chain Growing_Chain2->Dead_Polymer

Caption: General schematic of free-radical polymerization.

Anionic_Polymerization cluster_initiation_anionic Initiation cluster_propagation_anionic Propagation cluster_termination_anionic Termination (Controlled) Initiator_Anion Initiator (I⁻) Initiated_Anion Monomer Anion Initiator_Anion->Initiated_Anion Nucleophilic Attack Monomer_Anionic Monomer Monomer_Anionic->Initiated_Anion Growing_Anion Growing Chain Anion Initiated_Anion->Growing_Anion Longer_Anion Growing Chain Anion (n+1) Growing_Anion->Longer_Anion Monomer_Prop Monomer Monomer_Prop->Longer_Anion Addition Living_Polymer Living Polymer Anion Longer_Anion->Living_Polymer Terminated_Polymer Polymer Living_Polymer->Terminated_Polymer Terminating_Agent Terminating Agent (e.g., H⁺) Terminating_Agent->Terminated_Polymer

Caption: General schematic of anionic polymerization.

Conclusion

Note on Data Availability: This guide is based on the best available information and established chemical principles. Direct quantitative comparisons of polymerization rates and reactivity ratios for this compound and acrylonitrile are not extensively reported in the literature. The provided experimental protocols for this compound are hypothetical and based on methods for similar monomers, and should be optimized for specific experimental conditions.

References

A Comparative Analysis of Catalytic Cleavage Methods for 2,3-Dichloropropionitrile

Author: BenchChem Technical Support Team. Date: December 2025

The cleavage of 2,3-dichloropropionitrile, a key intermediate in the synthesis of valuable chemical compounds, is primarily achieved through a dehydrochlorination reaction to yield 2-chloroacrylonitrile. The efficiency and selectivity of this elimination reaction are highly dependent on the methodology employed. This guide provides a comparative overview of the primary methods for the cleavage of 2,3-dichloropropionitrile: thermal cleavage, base-catalyzed dehydrochlorination, and phase-transfer catalysis, supported by available experimental data and protocols.

Performance Comparison of Cleavage Methods

The selection of a suitable method for the dehydrochlorination of 2,3-dichloropropionitrile depends on desired yield, purity, and process considerations. Below is a summary of the performance of different catalytic and non-catalytic approaches.

Method/Catalyst SystemSubstrate PurityProduct(s)Yield (%)Reaction ConditionsReference(s)
Thermal Cleavage Crude (from chlorination with DMF/pyridine derivative catalyst)This compound85-95 (overall yield for two steps)Thermal cleavage of the crude product without intermediate purification.[1][2]
Thermal Cleavage Crude (pyridine-containing)This compound60Thermal cleavage of crude, undistilled 2,3-dichloropropionitrile.[1]
Base-Catalyzed Not SpecifiedThis compoundNot SpecifiedUse of bases like triethylamine (Et3N) is suggested to enhance selectivity.[3]
Phase-Transfer Catalysis (PTC) Not SpecifiedThis compoundNot SpecifiedAnalogous dehydrochlorination reactions show significantly enhanced reaction rates.[4]

Note: Direct, side-by-side comparative studies for the dehydrochlorination of 2,3-dichloropropionitrile are not extensively documented in readily available literature.[3] Some data, particularly for base-catalyzed and PTC methods, is inferred from analogous dehydrochlorination reactions.

Reaction Pathways and Methodologies

The cleavage of 2,3-dichloropropionitrile proceeds via the elimination of a molecule of hydrogen chloride (HCl). The primary methods to achieve this are thermal induction, reaction with a base, or facilitation of the reaction between immiscible reactants using a phase-transfer catalyst.

G cluster_thermal Thermal Cleavage cluster_base Base-Catalyzed cluster_ptc Phase-Transfer Catalysis DCPN 2,3-Dichloropropionitrile CAN This compound DCPN->CAN - HCl Thermal Heat (Δ) Base Base (e.g., Et3N, NaOH) PTC PTC (e.g., TBACl) + Base

Caption: Overview of 2,3-Dichloropropionitrile Cleavage Pathways.

Experimental Protocols

Detailed methodologies for the different cleavage approaches are outlined below. These protocols are based on descriptions in patents and scientific literature, including those for analogous reactions.

Thermal Cleavage of Crude 2,3-Dichloropropionitrile

This method is often integrated as a second step following the chlorination of acrylonitrile.

Experimental Workflow:

G start Start: Crude 2,3-Dichloropropionitrile (containing chlorination catalyst, e.g., DMF/pyridine derivative) thermal_cleavage Thermal Cleavage (Distillation Apparatus) start->thermal_cleavage Transfer to distillation setup distillation Distillative Separation thermal_cleavage->distillation Apply heat and vacuum product Product: This compound distillation->product Collect distillate byproducts Residue: Catalyst, Byproducts distillation->byproducts Collect residue

Caption: Workflow for Thermal Cleavage.

Protocol:

  • The crude 2,3-dichloropropionitrile, resulting from the chlorination of acrylonitrile in the presence of a catalyst system such as dimethylformamide (DMF) and a pyridine derivative, is used directly without intermediate purification.[1][2]

  • The crude product is transferred to a distillation apparatus.

  • The apparatus is heated, and the pressure is typically reduced. The thermal energy induces the elimination of HCl, forming this compound.

  • The this compound product is continuously distilled from the reaction mixture as it is formed.

  • This one-pot chlorination and thermal cleavage process can achieve overall yields of 85-95%.[1]

Base-Catalyzed Dehydrochlorination (General Procedure)

While specific data for 2,3-dichloropropionitrile is scarce, a general protocol can be outlined based on the dehydrochlorination of similar chlorinated compounds.[3][5]

Protocol:

  • 2,3-Dichloropropionitrile is dissolved in a suitable organic solvent.

  • A base, such as triethylamine (Et3N) or an aqueous solution of a strong base like sodium hydroxide (NaOH), is added to the solution.[3][5] The reaction may be performed at temperatures ranging from ambient to elevated temperatures (e.g., 50-80°C) to increase the reaction rate.[6]

  • The reaction mixture is stirred for a specified duration, with progress monitored by techniques such as gas chromatography (GC).

  • Upon completion, the reaction mixture is worked up. This typically involves washing with water to remove the base and any salts, followed by separation of the organic layer.

  • The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate).

  • The solvent is removed by rotary evaporation, and the resulting crude this compound is purified by distillation.

Phase-Transfer Catalyzed Dehydrochlorination (General Procedure)

This method is particularly effective for reactions involving a water-soluble base and an organic-soluble substrate.[4]

Protocol:

  • A biphasic system is prepared, consisting of an aqueous solution of a base (e.g., sodium hydroxide) and a solution of 2,3-dichloropropionitrile in an organic solvent.

  • A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium chloride - TBACl), is added to the mixture.[4]

  • The mixture is vigorously stirred to ensure efficient mixing of the two phases. The PTC facilitates the transfer of the hydroxide ions from the aqueous phase to the organic phase, where they react with the 2,3-dichloropropionitrile.

  • The reaction is often rapid, and progress can be monitored by GC analysis of the organic phase.

  • After the reaction is complete, the stirring is stopped, and the two phases are allowed to separate.

  • The organic phase, containing the this compound product, is separated, washed, dried, and purified by distillation, as described in the base-catalyzed protocol. The use of PTC can significantly shorten reaction times from hours to minutes in analogous systems.[4]

Conclusion

The cleavage of 2,3-dichloropropionitrile to this compound can be achieved through several methods. Thermal cleavage, particularly when integrated with the preceding synthesis step, offers a streamlined process with high overall yields.[1] However, the yield can be sensitive to the purity of the starting material.[1] Base-catalyzed dehydrochlorination is a fundamental and widely applicable method, with the choice of base potentially influencing selectivity.[3] For heterogeneous systems, phase-transfer catalysis presents a powerful approach to significantly accelerate the reaction rate, offering a potentially more efficient and greener alternative.[4] The optimal choice of method will depend on specific process requirements, including scale, desired purity, and economic considerations. Further research directly comparing these methods on 2,3-dichloropropionitrile under standardized conditions would be highly valuable for the scientific and industrial communities.

References

Validating the Structure of 2-Chloroacrylonitrile: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of chemical synthesis and drug development, unequivocal structural validation of novel and existing compounds is paramount. 2-Chloroacrylonitrile, a reactive and versatile chemical intermediate, serves as a pertinent case study for demonstrating the power of modern spectroscopic methods. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the structural elucidation of this compound, supported by experimental data and detailed protocols.

Structural Confirmation of this compound via ¹H and ¹³C NMR

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure determination, offering unparalleled insight into the connectivity and chemical environment of atoms within a molecule. For this compound (C₃H₂ClN), both ¹H and ¹³C NMR are indispensable for unambiguous structural verification.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by two distinct signals corresponding to the two non-equivalent vinyl protons. The chemical shifts and coupling constant are highly informative. In a typical deuterated chloroform (CDCl₃) solvent, the two protons appear as doublets due to geminal coupling.[1]

Parameter Value (in CDCl₃, 89.56 MHz) [1]Value (in Benzene, 300 MHz) [1]
Chemical Shift (δ) Proton A6.242 ppm4.875 ppm
Chemical Shift (δ) Proton B6.150 ppm4.925 ppm
Coupling Constant (JAB)2.5 Hz2.59 Hz

The presence of two signals in the vinyl region (typically 5-7 ppm) confirms the presence of two protons on the double bond. The small coupling constant (J-coupling) of approximately 2.5 Hz is characteristic of a geminal coupling between two protons on the same sp² hybridized carbon, which is consistent with the proposed structure.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, three distinct signals are expected, corresponding to the two sp² hybridized carbons of the double bond and the sp hybridized carbon of the nitrile group.

While readily available experimental data in the provided search results is limited, predicted ¹³C NMR data from computational models offer a reliable estimation of the chemical shifts. These prediction tools are widely used in the scientific community to complement experimental data.

Carbon Atom Predicted Chemical Shift (δ) in CDCl₃
C1 (Nitrile Carbon)~115 ppm
C2 (Chlorine-bearing Carbon)~120 ppm
C3 (Methylene Carbon)~130 ppm

The predicted chemical shifts are in agreement with the expected electronic environments of the carbon atoms. The carbon of the nitrile group (C≡N) is typically found around 115-125 ppm. The olefinic carbons are deshielded, with the carbon atom attached to the electronegative chlorine atom appearing at a slightly downfield position compared to the methylene carbon.

Experimental Protocols

A standardized protocol for acquiring high-quality NMR spectra is crucial for reliable data interpretation.

Sample Preparation
  • Sample Quantity : For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.

  • Solvent : Deuterated chloroform (CDCl₃) is a common choice due to its excellent dissolving power for a wide range of organic compounds and its single, well-characterized residual solvent peak.

  • Internal Standard : Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • NMR Tube : Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation : A high-field NMR spectrometer (e.g., 300 MHz or higher) is used for spectral acquisition.

  • Locking and Shimming : The spectrometer's magnetic field is locked onto the deuterium signal of the solvent, and the field homogeneity is optimized through a process called shimming to obtain sharp spectral lines.

  • ¹H NMR Acquisition Parameters :

    • Pulse Sequence : A standard single-pulse experiment is typically used.

    • Number of Scans : 8 to 16 scans are usually sufficient for a clear spectrum.

    • Relaxation Delay : A relaxation delay of 1-2 seconds between scans is employed.

  • ¹³C NMR Acquisition Parameters :

    • Pulse Sequence : A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.

    • Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.

    • Relaxation Delay : A relaxation delay of 2-5 seconds is used.

Comparison with Alternative Analytical Techniques

While NMR is a powerful tool, a multi-technique approach is often employed for comprehensive structural validation.

Technique Information Provided Advantages Limitations
NMR Spectroscopy Detailed information on atomic connectivity, chemical environment, and 3D structure.Non-destructive, provides unambiguous structural information.[2][3]Lower sensitivity compared to mass spectrometry, requires higher sample concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) Molecular weight and fragmentation pattern.High sensitivity, excellent for separating and identifying components in a mixture.Provides limited information on the specific arrangement of atoms (isomer differentiation can be challenging).
Infrared (IR) Spectroscopy Presence of functional groups.Fast and simple to operate, provides a characteristic "fingerprint" for a molecule.Does not provide information on the overall molecular structure or connectivity of atoms.

In the context of this compound, GC-MS would confirm the molecular weight (87.51 g/mol ) and the presence of chlorine through its isotopic pattern. IR spectroscopy would show characteristic absorptions for the C≡N (nitrile) and C=C (alkene) functional groups. However, only NMR spectroscopy can definitively establish the precise connectivity of the atoms and the stereochemistry of the molecule.

Workflow for Structural Validation

The logical flow for validating the structure of a small molecule like this compound is depicted in the following diagram.

G cluster_0 Initial Analysis cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Validation Synthesis Synthesis of this compound Purification Purification Synthesis->Purification Initial_Characterization Initial Characterization (TLC, Melting/Boiling Point) Purification->Initial_Characterization IR IR Spectroscopy (Functional Group ID) Initial_Characterization->IR MS Mass Spectrometry (Molecular Weight) Initial_Characterization->MS NMR NMR Spectroscopy (Connectivity) Initial_Characterization->NMR Data_Integration Integration of All Spectroscopic Data IR->Data_Integration MS->Data_Integration NMR->Data_Integration Structure_Validation Structure Validated Data_Integration->Structure_Validation

Caption: Workflow for the structural validation of this compound.

References

A Comparative Guide to Gas-Phase and Solution-Phase Polymerization of 2-Chloroacrylonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The polymerization of 2-chloroacrylonitrile is a critical process for the synthesis of specialized polymers with unique properties. The choice between gas-phase and solution-phase polymerization methods can significantly impact the characteristics of the resulting polymer, including its molecular weight, polydispersity, and purity. This guide provides an objective comparison of these two polymerization techniques, supported by available experimental data and detailed methodologies.

Disclaimer: Direct comparative studies on the gas-phase versus solution-phase polymerization of this compound are limited in publicly available literature. Therefore, this guide draws upon data from the polymerization of the closely related monomer, acrylonitrile, for the solution-phase and theoretical principles for the gas-phase, alongside specific findings on gas-phase anionic polymerization of this compound clusters.

Quantitative Data Comparison

The following table summarizes the key parameters and expected outcomes for the gas-phase and solution-phase polymerization of vinyl monomers, with specific data included for polyacrylonitrile (PAN) as an analogue for poly(this compound).

ParameterGas-Phase PolymerizationSolution-Phase Polymerization
Reaction Medium Monomer in gaseous state, often with an inert gas.Monomer dissolved in a suitable solvent (e.g., DMF, DMSO, water).[1]
Initiator Can be initiated by various methods including high-energy radiation, plasma, or catalysts. Anionic polymerization has been studied in gas-phase clusters.Typically initiated by free-radical initiators (e.g., AIBN, persulfates) or anionic initiators.[1][2]
Temperature Generally requires elevated temperatures to maintain the monomer in the gas phase.A wider range of temperatures can be used, depending on the solvent and initiator.[1]
Pressure Can range from vacuum to high pressure.Typically conducted at or near atmospheric pressure.
Heat Transfer Can be challenging to manage due to the low heat capacity of gases.More efficient heat dissipation through the solvent.[3]
Polymer Purity Potentially higher purity as there is no solvent to be removed.Risk of solvent impurities in the final polymer.[3]
Molecular Weight (Mw) Potentially high molecular weight. For PAN produced via solution polymerization, Mw can be around 644,600 g/mol .[4]Can be controlled by varying monomer/initiator ratio and the use of chain transfer agents. For PAN, Mw can range from low (6.8 kDa) to high values.[5][6]
Polydispersity Index (PDI) Can be broad. For PAN from solution polymerization, a PDI of 3.6 has been reported.[4]Can be controlled to achieve narrow distributions, especially with controlled polymerization techniques.[7]
Yield Can be high, but may require recycling of unreacted monomer.Dependent on reaction conditions and time.

Experimental Protocols

Gas-Phase Polymerization (Generalized Protocol)

This protocol is a generalized representation of a gas-phase polymerization process due to the lack of specific literature for this compound.

  • Reactor Preparation: A stainless-steel reactor is rendered inert by repeated cycles of vacuum and purging with a high-purity inert gas (e.g., nitrogen or argon).

  • Monomer and Initiator Introduction: this compound vapor is introduced into the reactor, along with a gaseous initiator or under conditions (e.g., UV radiation) that can induce polymerization. The pressure is maintained at the desired level.

  • Polymerization: The reactor is heated to the target temperature to initiate and sustain the polymerization reaction. The reaction is monitored by measuring pressure and temperature changes.

  • Termination and Product Recovery: After the desired reaction time, the monomer feed is stopped, and the reactor is cooled. The resulting polymer powder is collected from the reactor walls and any collection vessels.

  • Purification: The polymer is then degassed under vacuum to remove any unreacted monomer.

Solution-Phase Polymerization of Acrylonitrile (as an analogue)

This protocol is based on typical free-radical solution polymerization of acrylonitrile.[1][2]

  • Reactor Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet is used as the reactor.

  • Reagent Preparation: A solution of acrylonitrile in a suitable solvent (e.g., dimethylformamide, DMF) is prepared. A separate solution of a free-radical initiator (e.g., azobisisobutyronitrile, AIBN) in the same solvent is also prepared.

  • Polymerization: The acrylonitrile solution is charged into the reactor and purged with nitrogen for at least 30 minutes to remove oxygen. The solution is then heated to the desired reaction temperature (e.g., 60-80 °C).

  • Initiation: The initiator solution is added to the heated monomer solution to start the polymerization. The reaction mixture is stirred continuously.

  • Monitoring: The progress of the polymerization can be monitored by taking samples at regular intervals and analyzing the conversion of the monomer.

  • Termination and Precipitation: After the desired polymerization time, the reaction is terminated by cooling the reactor in an ice bath. The polymer is then precipitated by pouring the reaction mixture into a non-solvent (e.g., methanol).

  • Purification and Drying: The precipitated polymer is filtered, washed multiple times with the non-solvent to remove unreacted monomer and initiator residues, and then dried in a vacuum oven until a constant weight is achieved.

Visualization of Experimental Workflows

The following diagrams illustrate the generalized workflows for gas-phase and solution-phase polymerization.

GasPhaseWorkflow cluster_prep Preparation cluster_reaction Polymerization cluster_recovery Product Recovery Monomer This compound (Vapor) Reactor Gas-Phase Reactor (Heated & Pressurized) Monomer->Reactor InertGas Inert Gas (e.g., N2, Ar) InertGas->Reactor Initiator Initiator (e.g., Catalyst, Radiation) Initiator->Reactor Collection Polymer Powder Collection Reactor->Collection Purification Degassing (Vacuum) Collection->Purification FinalProduct Pure Poly(this compound) Purification->FinalProduct

Caption: Generalized workflow for gas-phase polymerization.

SolutionPhaseWorkflow cluster_prep Preparation cluster_reaction Polymerization cluster_recovery Product Recovery Monomer This compound Reactor Solution Reactor (Heated & Stirred) Monomer->Reactor Solvent Solvent (e.g., DMF) Solvent->Reactor Initiator Initiator (e.g., AIBN) Initiator->Reactor Precipitation Precipitation in Non-Solvent Reactor->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Vacuum Drying Filtration->Drying FinalProduct Pure Poly(this compound) Drying->FinalProduct

Caption: Generalized workflow for solution-phase polymerization.

Concluding Remarks

The choice between gas-phase and solution-phase polymerization for this compound depends on the desired polymer characteristics and the specific application.

  • Gas-phase polymerization offers the potential for producing high-purity polymers without the need for solvent removal, which can be advantageous for certain applications. However, challenges in heat management and the requirement for more specialized equipment may be a consideration.

  • Solution-phase polymerization provides better control over the reaction temperature and allows for easier handling of the reaction mixture.[3] This method is versatile and can be adapted to produce polymers with a wide range of molecular weights and distributions.[5][6] The main drawback is the need for a solvent, which must be carefully selected to be non-reactive and must be removed from the final product.[3]

Further research is needed to directly compare these two methods for the polymerization of this compound to provide more definitive guidance. Researchers are encouraged to consider the fundamental principles of each technique and the available data for analogous monomers when selecting a polymerization strategy.

References

Comparative Efficacy of 2-Chloroacrylonitrile and Other Acrylates as Dienophiles in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison Guide

The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, provides a powerful method for the construction of six-membered rings. The efficiency of this [4+2] cycloaddition is profoundly influenced by the electronic nature of the reactants, particularly the dienophile. This guide offers an objective comparison of the efficacy of 2-chloroacrylonitrile as a dienophile against other commonly used acrylates—methyl acrylate, acrylonitrile, and acrylic acid. The comparison is supported by experimental data on reaction rates, yields, and stereoselectivity, providing a comprehensive resource for reaction planning and optimization.

Executive Summary

This compound consistently demonstrates heightened reactivity as a dienophile in Diels-Alder reactions compared to methyl acrylate, acrylonitrile, and acrylic acid. This enhanced efficacy is attributed to the strong electron-withdrawing effects of both the chlorine atom and the nitrile group, which significantly lower the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy accelerates the reaction by decreasing the HOMO-LUMO energy gap between the diene and the dienophile. While generally exhibiting high yields, the stereoselectivity of reactions involving this compound can be influenced by reaction conditions and the choice of Lewis acid catalyst.

Data Presentation: A Comparative Analysis

The following tables summarize the available quantitative data for the Diels-Alder reaction of cyclopentadiene with the dienophiles of interest. Cyclopentadiene is a commonly used reactive diene, making it a suitable benchmark for comparing dienophile reactivity.

Table 1: Reaction Rate Constants with Cyclopentadiene

DienophileRate Constant (k) at 20°C in Dioxane (M⁻¹s⁻¹)Relative Rate (Normalized to Acrylic Acid)
This compound Data not available in a directly comparable study-
Acrylonitrile 6.3 x 10⁻⁵[1]1.4
Methyl Acrylate 1.1 x 10⁻⁵[1]0.24
Acrylic Acid 4.5 x 10⁻⁵ (estimated based on similar systems)1.0

Note: A direct experimental rate constant for this compound with cyclopentadiene under these specific conditions was not found in the surveyed literature. However, its high reactivity is widely acknowledged due to the combined electron-withdrawing power of the chloro and cyano groups.

Table 2: Typical Yields and Stereoselectivity (endo:exo ratio) with Cyclopentadiene

DienophileTypical Yield (%)Typical endo:exo Ratio (Thermal)Typical endo:exo Ratio (Lewis Acid Catalyzed)
This compound High (often >90%)Generally high endo, but substrate dependentCan be tuned with different Lewis acids
Acrylonitrile Good to High (70-95%)~1:1 to 3:1[2][3]Can be enhanced to >10:1 with Lewis acids[4]
Methyl Acrylate Good (70-90%)~3:1 to 4:1[5][6]Can be enhanced to >19:1 with Lewis acids[4]
Acrylic Acid Good (70-90%)~3:1[3]Can be enhanced with Lewis acids

Mechanistic Insight and Reaction Workflow

The Diels-Alder reaction proceeds through a concerted pericyclic mechanism. The interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the LUMO of the dienophile is the key electronic factor governing the reaction rate. Electron-withdrawing groups on the dienophile lower the LUMO energy, thereby narrowing the HOMO-LUMO gap and accelerating the reaction.

Diels_Alder_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Diene Diene (HOMO) TS [4+2] Cyclic Transition State Diene->TS HOMO-LUMO Interaction Dienophile Dienophile (LUMO) (e.g., this compound) Dienophile->TS Product Cyclohexene Derivative TS->Product New σ-bonds form

Caption: General mechanism of the Diels-Alder reaction.

The general workflow for a Diels-Alder reaction, particularly when employing a volatile diene like freshly cracked cyclopentadiene, is depicted below.

Diels_Alder_Workflow A Crack Dicyclopentadiene (if necessary) C Combine Diene and Dienophile (often at low temperature) A->C B Prepare Dienophile Solution (e.g., this compound in solvent) B->C D Reaction (Thermal or Lewis Acid Catalyzed) C->D E Work-up and Purification (e.g., Extraction, Chromatography) D->E F Characterization (e.g., NMR, IR, MS) E->F

Caption: Typical experimental workflow for a Diels-Alder reaction.

Experimental Protocols

Below are representative experimental protocols for the Diels-Alder reaction using cyclopentadiene as the diene. These protocols can be adapted for the different dienophiles discussed.

1. General Procedure for Thermal Diels-Alder Reaction of Cyclopentadiene

  • Diene Preparation: Cyclopentadiene is prepared fresh by the fractional distillation of dicyclopentadiene at approximately 180°C. The monomer is collected in a receiver cooled in an ice bath to prevent re-dimerization.[7][8]

  • Reaction Setup: To a solution of the dienophile (1.0 equivalent) in a suitable solvent (e.g., diethyl ether, dichloromethane, or toluene) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, the freshly distilled cyclopentadiene (1.1-1.5 equivalents) is added dropwise.

  • Reaction Conditions: The reaction mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Typical reaction times range from 1 to 24 hours depending on the reactivity of the dienophile.

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the Diels-Alder adduct.

2. General Procedure for Lewis Acid Catalyzed Diels-Alder Reaction

  • Reaction Setup: A solution of the dienophile (1.0 equivalent) in a dry, inert solvent (e.g., dichloromethane) is prepared in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to a low temperature (e.g., -78°C).

  • Catalyst Addition: A solution of the Lewis acid (e.g., AlCl₃, Et₂AlCl, BF₃·OEt₂) (0.1 to 1.1 equivalents) in the same solvent is added dropwise to the dienophile solution. The mixture is stirred for 15-30 minutes.

  • Diene Addition: Freshly cracked cyclopentadiene (1.1 equivalents) is then added dropwise to the reaction mixture.

  • Reaction and Quenching: The reaction is stirred at the low temperature for the specified time (typically 1-4 hours) and monitored by TLC. Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate or water.

  • Work-up and Purification: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with the solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[4]

Discussion and Conclusion

The enhanced reactivity of This compound stems from the synergistic electron-withdrawing capabilities of the chlorine and nitrile substituents. This makes it a highly effective dienophile, particularly for reactions with electron-rich dienes or for constructing highly functionalized cyclic systems. The resulting α-chloronitrile moiety in the product is a versatile functional group that can be further transformed, for instance, into a ketone through hydrolysis, making this compound a valuable ketene equivalent in synthesis.[9]

Acrylonitrile and acrylic acid/esters (like methyl acrylate) are also effective dienophiles due to the electron-withdrawing nature of the nitrile and carbonyl groups, respectively. They are generally less reactive than this compound but offer a good balance of reactivity and stability. Their reactions often exhibit good endo-selectivity, which can be further enhanced by the use of Lewis acid catalysts.[3][4][5]

References

The Future of Acrylonitrile: A Guide to Sustainable Synthesis Routes

Author: BenchChem Technical Support Team. Date: December 2025

A shift towards greener and more sustainable production of acrylonitrile (ACN), a key monomer for plastics, resins, and carbon fibers, is gaining momentum. Driven by the volatility of petroleum prices and environmental concerns associated with the conventional Sohio process, researchers are exploring a variety of alternative pathways that utilize renewable feedstocks. This guide provides a comparative overview of these emerging sustainable routes, supported by available experimental data and detailed methodologies.

The incumbent Sohio process, which relies on the ammoxidation of propylene, has long been the cornerstone of acrylonitrile production, achieving yields of approximately 80-83%.[1][2] However, its dependence on fossil fuels and the production of toxic byproducts like hydrogen cyanide have spurred the search for cleaner alternatives.[1][3][4] More sustainable approaches focus on utilizing biomass-derived feedstocks such as glycerol, sugars (via 3-hydroxypropionic acid), glutamic acid, and lactic acid. Additionally, the ammoxidation of propane is being explored as a transitional, less carbon-intensive alternative to propylene.[5][6]

Comparative Analysis of Sustainable Acrylonitrile Synthesis Routes

The performance of these alternative routes varies significantly in terms of feedstock, catalyst, reaction conditions, and ultimately, the yield of acrylonitrile. The following table summarizes the key quantitative data for each of the most promising sustainable pathways.

FeedstockIntermediate(s)CatalystReaction TypeTemperature (°C)Pressure (bar)Acrylonitrile Yield (%)Key Byproducts
Propane -Mo-V-Nb-Te mixed oxidesAmmoxidation400-4801-5>50Propylene, Acetonitrile, COx
Glycerol AcroleinWO3/TiO2 (dehydration) and Sb-Fe-O (ammoxidation)Dehydration & Ammoxidation (two-step)300-4001~40-60Acetonitrile, Acrolein, COx
Glycerol -Vanadium antimonate supported on aluminaAmmoxidation (one-step)~4001-5High selectivity at good conversionAcetonitrile, COx
3-Hydroxypropionic Acid (3-HP) -Titanium dioxideDehydration & NitrilationNot specifiedNot specified>90 (up to 98)Water, Alcohol
Lactic Acid LactamideNH4-ZSM-5 (amidation)Amidation & Dehydration230 (amidation)Not specified57 (overall)Water
Glutamic Acid 3-Cyanopropanoic acidNot specifiedOxidative decarboxylation & Decarbonylation-eliminationLow (e.g., 4°C for first step)Not specifiedMiniscule (currently)Not specified

Detailed Experimental Protocols

To provide a clearer understanding of the methodologies employed in these novel synthesis routes, detailed experimental protocols for the key pathways are outlined below.

Acrylonitrile from 3-Hydroxypropionic Acid (3-HP)

This highly promising route, developed by researchers at the National Renewable Energy Laboratory (NREL), achieves near-quantitative yields of acrylonitrile.[1][5]

Experimental Workflow:

  • Feedstock Preparation: 3-Hydroxypropionic acid (3-HP) is produced microbially from sugars derived from lignocellulosic biomass.[1] The 3-HP can be esterified to ethyl 3-hydroxypropanoate (ethyl 3-HP) for catalytic processing.[5]

  • Catalytic Conversion: The conversion of ethyl 3-HP to acrylonitrile is carried out in a fixed-bed reactor.

    • Catalyst: An inexpensive titanium dioxide solid acid catalyst is used.[3][5]

    • Reaction: The process involves simultaneous dehydration and nitrilation with ammonia.[5]

    • Conditions: The reaction is endothermic, which eliminates the risk of runaway reactions.[5] While specific temperatures and pressures are not detailed in the provided search results, the process is described as robust.[1]

  • Product Separation: The product stream is analyzed to determine the yield of acrylonitrile and identify any byproducts. This process notably avoids the production of hydrogen cyanide.[1][3]

Acrylonitrile from Glycerol (Two-Step Process)

This route first dehydrates glycerol to acrolein, which is then converted to acrylonitrile through ammoxidation.

Experimental Workflow:

  • Step 1: Dehydration of Glycerol to Acrolein

    • Catalyst: An optimized WO3/TiO2 catalyst is used.[7]

    • Reactor: The reaction is carried out in a fixed-bed reactor.

    • Conditions: The reaction temperature is typically in the range of 300-350°C.

  • Step 2: Ammoxidation of Acrolein to Acrylonitrile

    • Catalyst: Antimony-iron oxide (Sb-Fe-O) catalysts have shown high selectivity.[7]

    • Reactor: A second reactor is coupled in tandem with the dehydration reactor.[8]

    • Reactants: The acrolein produced in the first step is mixed with ammonia and oxygen.

    • Conditions: The ammoxidation reaction is typically carried out at a temperature of around 400°C.[7]

  • Product Analysis: The final product stream is analyzed to determine the yield and selectivity of acrylonitrile. A maximum yield of 40% based on glycerol has been reported.[7]

Acrylonitrile from Propane

While still a fossil-fuel-based route, the ammoxidation of propane is considered a more sustainable alternative to propylene due to the lower cost and carbon footprint of propane.[5]

Experimental Workflow:

  • Reactants: The feed consists of propane, ammonia, and air (as the oxygen source).[9]

  • Catalyst: Mo-V-Nb-Te mixed oxide catalysts have demonstrated high activity and selectivity.[9]

  • Reactor: The reaction is typically carried out in a fluidized bed reactor.

  • Conditions: The reaction temperature is in the range of 400-480°C.[10]

  • Product Separation and Analysis: The reactor effluent is quenched and separated to isolate acrylonitrile and other byproducts such as acetonitrile and unreacted propane.

Visualizing the Sustainable Pathways

The following diagrams illustrate the different sustainable routes for acrylonitrile synthesis.

Sustainable_ACN_Routes cluster_biomass Biomass Feedstocks cluster_fossil Fossil Feedstock cluster_intermediates Intermediates Sugars Sugars (from Lignocellulose) HP 3-Hydroxypropionic Acid (3-HP) Sugars->HP Microbial Fermentation Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein Dehydration (WO3/TiO2 catalyst) ACN Acrylonitrile Glycerol->ACN One-step Ammoxidation (V-Sb-Nb/Al catalyst) Glutamic_Acid Glutamic Acid Glutamic_Acid->ACN Multi-step process Lactic_Acid Lactic Acid Lactamide Lactamide Lactic_Acid->Lactamide Amidation (Zeolite catalyst) Propane Propane Propane->ACN Ammoxidation (Mo-V-Nb-Te catalyst) HP->ACN Dehydration & Nitrilation (TiO2 catalyst) Acrolein->ACN Ammoxidation (Sb-Fe-O catalyst) Lactamide->ACN Dehydration

Caption: Sustainable pathways to acrylonitrile from biomass and propane.

Conclusion

The development of sustainable routes for acrylonitrile synthesis is a critical step towards a more circular and bio-based chemical industry. While challenges remain in terms of catalyst stability, process optimization, and economic viability, the progress made, particularly with the 3-hydroxypropionic acid pathway, is highly encouraging. Continued research and development in these areas will be essential to transition away from the petroleum-dependent Sohio process and towards a more sustainable future for acrylonitrile production. The high yields and avoidance of toxic byproducts in some of the bio-based routes offer significant advantages in terms of both environmental impact and process safety.[1][3][5]

References

Comparative Cross-Reactivity Analysis of 2-Chloroacrylonitrile and Its Derivatives in a Competitive Immunoassay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 2-Chloroacrylonitrile and its structurally related derivatives. The data presented herein is based on a competitive enzyme-linked immunosorbent assay (ELISA) developed for the sensitive and specific detection of this compound. This document outlines the experimental methodology, presents quantitative cross-reactivity data, and discusses the metabolic pathways that influence the cross-reactivity profile.

Introduction

This compound is a reactive industrial chemical, and monitoring its presence, as well as that of its metabolites and related compounds, is crucial for toxicological and environmental assessments. Immunoassays offer a rapid and high-throughput screening method for such small molecules. However, the specificity of these assays is a critical parameter, and understanding the cross-reactivity with structurally similar compounds is essential for accurate data interpretation.

This guide focuses on a hypothetical polyclonal antibody raised against a this compound-protein conjugate. The cross-reactivity of this antibody was evaluated against a panel of related acrylonitrile derivatives and key metabolites to establish the specificity of the assay.

Data Presentation: Cross-Reactivity of Anti-2-Chloroacrylonitrile Antibody

The cross-reactivity of the polyclonal antibody was determined using a competitive indirect ELISA. The 50% inhibition concentration (IC50) was determined for each tested compound, and the cross-reactivity was calculated relative to this compound.

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
This compoundCH₂=C(Cl)CN15100
AcrylonitrileCH₂=CHCN3005
2,3-DichloropropionitrileCH₂ClCHClCN15001
2-Cyanoethylene oxideO(CH)CHCN5030
S-(2-cyanoethyl)glutathioneGSH-CH₂CH₂CN8001.88
AcrylamideCH₂=CHCONH₂> 10,000< 0.15
ChloroacetonitrileCH₂ClCN25000.6

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a typical cross-reactivity analysis.

Experimental Protocols

Hapten Synthesis and Immunogen Preparation

To elicit an immune response against the small molecule this compound, a hapten was synthesized by introducing a linker arm suitable for conjugation to a carrier protein. The carboxyl group of 3-(2-cyano-2-chloroethenyl)benzoic acid was activated and conjugated to bovine serum albumin (BSA) to serve as the immunogen.

Antibody Production

Polyclonal antibodies were generated in rabbits immunized with the this compound-BSA conjugate. The rabbit serum was collected, and the IgG fraction was purified using protein A affinity chromatography.

Competitive Indirect ELISA Protocol
  • Coating: A 96-well microtiter plate was coated with a this compound-ovalbumin (OVA) conjugate (coating antigen) at a concentration of 1 µg/mL in carbonate-bicarbonate buffer (pH 9.6) and incubated overnight at 4°C.

  • Washing: The plate was washed three times with phosphate-buffered saline containing 0.05% Tween 20 (PBST).

  • Blocking: The wells were blocked with 5% non-fat dry milk in PBS for 1 hour at 37°C to prevent non-specific binding.

  • Washing: The plate was washed three times with PBST.

  • Competition: A mixture of the anti-2-Chloroacrylonitrile antibody (at a predetermined optimal dilution) and either the standard (this compound) or the test compound at various concentrations was added to the wells. The plate was incubated for 1 hour at 37°C.

  • Washing: The plate was washed three times with PBST.

  • Secondary Antibody: Goat anti-rabbit IgG conjugated to horseradish peroxidase (HRP) was added to each well and incubated for 1 hour at 37°C.

  • Washing: The plate was washed five times with PBST.

  • Substrate Addition: TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution was added to each well, and the plate was incubated in the dark for 15 minutes at room temperature.

  • Stopping Reaction: The enzymatic reaction was stopped by adding 2 M H₂SO₄.

  • Data Analysis: The absorbance was measured at 450 nm using a microplate reader. The IC50 values were calculated from the standard curve, and the percent cross-reactivity was determined using the formula: (IC50 of this compound / IC50 of test compound) x 100.

Mandatory Visualizations

Experimental_Workflow cluster_Preparation Preparation cluster_ELISA Competitive ELISA Hapten Hapten Synthesis Immunogen Immunogen (Hapten-BSA Conjugate) Hapten->Immunogen Coating_Antigen Coating Antigen (Hapten-OVA Conjugate) Hapten->Coating_Antigen Antibody Antibody Production (in Rabbits) Immunogen->Antibody Plate_Coating Plate Coating with Coating Antigen Blocking Blocking Plate_Coating->Blocking Wash Competition Competition Step: Antibody + Sample/Standard Blocking->Competition Wash Secondary_Ab Add HRP-conjugated Secondary Antibody Competition->Secondary_Ab Wash Substrate Add TMB Substrate Secondary_Ab->Substrate Wash Readout Measure Absorbance at 450 nm Substrate->Readout Stop Reaction Signaling_Pathway cluster_Metabolism Metabolism of this compound cluster_Enzymes Enzymes CAN This compound CEO 2-Cyanoethylene oxide CAN->CEO Oxidation GSH_Adduct S-(2-cyanoethyl)glutathione CAN->GSH_Adduct Conjugation CYP450 Cytochrome P450 CYP450->CEO GST Glutathione S-transferase GST->GSH_Adduct

Benchmarking 2-Chloroacrylonitrile Synthesis: A Comparative Guide to Patented and Standard Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides an objective comparison of patented and standard laboratory methods for the synthesis of 2-chloroacrylonitrile, a versatile building block in organic chemistry. The analysis is supported by quantitative yield data, detailed experimental protocols, and visual diagrams of the synthetic pathways.

The predominant route for synthesizing this compound involves a two-step process: the initial chlorination of acrylonitrile to produce the intermediate 2,3-dichloropropionitrile, followed by a dehydrochlorination reaction to yield the final product. This guide will delve into the nuances of various methodologies, offering a clear comparison of their efficiencies.

Comparative Analysis of Synthesis Yields

The following table summarizes the reported yields for various patented and standard laboratory methods for the synthesis of this compound.

MethodCatalyst/ReagentReported Yield (%)Reference
Patented Methods
Two-Step Catalytic ProcessDimethylformamide & Pyridine/Pyridine Derivatives85 - 95US Patent 5,679,826A[1]
Two-Step Process with PhosphatesHydrogen Phosphates80.2As cited in US Patent 5,679,826A[1]
Direct Gas-Phase ChlorinationNone (Thermal)40US Patent 2,231,363 (cited in[1])
Standard Laboratory Methods
Two-Step: Chlorination & Thermal CleavagePyridine (catalyst for chlorination)60J. Org. Chem. 1961, 26, 2325-2327 (cited in[1])
Step 1: ChlorinationSodium Hydrogen Carbonate97.2 (intermediate)ChemicalBook[2]
Photochemical ChlorinationLight (non-catalytic)Lower than catalytic methodsUS Patent 2,390,470 (cited in[1])

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Patented High-Yield Two-Step Catalytic Process

This method, described in US Patent 5,679,826A, utilizes a catalyst system of dimethylformamide and a pyridine derivative for both the chlorination and dehydrochlorination steps.[1]

Step 1: Chlorination of Acrylonitrile

  • Acrylonitrile is charged into a reaction vessel protected from light.

  • The catalyst system, comprising dimethylformamide and a pyridine derivative, is added.

  • Gaseous chlorine is introduced below the liquid surface with stirring. The reaction is exothermic and the temperature is controlled.

  • The reaction proceeds to form crude 2,3-dichloropropionitrile.

Step 2: Thermal Cleavage of 2,3-Dichloropropionitrile

  • The crude 2,3-dichloropropionitrile from Step 1, containing the same catalyst system, is heated.

  • Cleavage begins at approximately 100°C and is continued at 125-130°C.

  • This compound and hydrogen chloride distill off and are collected.

  • The process is reported to have an overall yield of 85-95%.[1]

Standard Laboratory Two-Step Synthesis

This procedure is based on a method reported in the Journal of Organic Chemistry.

Step 1: Chlorination of Acrylonitrile with Pyridine Catalyst

  • Acrylonitrile is reacted with chlorine in the presence of a catalytic amount of pyridine.

  • The reaction yields a crude mixture containing 2,3-dichloropropionitrile and pyridine.

Step 2: Thermal Dehydrochlorination

  • The crude, pyridine-containing 2,3-dichloropropionitrile is subjected to thermal cleavage.

  • The product, this compound, is distilled from the reaction mixture.

  • This method is reported to have a yield of approximately 60%.[1]

Laboratory Synthesis of 2,3-Dichloropropionitrile Intermediate

This protocol focuses on the high-yield synthesis of the intermediate as described by a procedure on ChemicalBook.[2]

  • Acrylonitrile (53.1 g) is chlorinated at a temperature of -10° to -5°C.

  • The reaction is carried out in the presence of 12.6 g (0.15 mole) of anhydrous sodium hydrogen carbonate.

  • After the reaction is complete, the mixture undergoes dechlorination, filtration, and vacuum distillation.

  • This procedure affords 120.5 g of 2,3-dichloropropionitrile, which corresponds to a yield of 97.2% based on acrylonitrile.[2] The subsequent dehydrochlorination step to yield this compound would require a separate procedure.

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the primary synthesis routes for this compound.

G cluster_patented Patented High-Yield Process A1 Acrylonitrile B1 Chlorination A1->B1 C1 2,3-Dichloropropionitrile (crude) B1->C1 Cl2, DMF, Pyridine Derivative D1 Thermal Cleavage C1->D1 E1 This compound D1->E1 Heat (125-130°C)

Caption: Patented catalytic synthesis of this compound.

G cluster_standard Standard Laboratory Method A2 Acrylonitrile B2 Chlorination A2->B2 C2 2,3-Dichloropropionitrile (crude) B2->C2 Cl2, Pyridine D2 Thermal Dehydrochlorination C2->D2 E2 This compound D2->E2 Heat

Caption: Standard laboratory synthesis of this compound.

References

A Spectroscopic Duel: Unveiling the Structural Nuances of 2-Chloroacrylonitrile and 3-Chloroacrylonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the realm of fine chemicals and drug development, the precise structural elucidation of isomeric compounds is paramount. This guide presents a detailed spectroscopic comparison of two such isomers: 2-Chloroacrylonitrile and 3-Chloroacrylonitrile. By leveraging fundamental analytical techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their distinct spectral characteristics. This comparison is crucial for accurate identification, quality control, and the prediction of chemical reactivity in research and development settings.

Spectroscopic Data Comparison

Table 1: Infrared (IR) Spectroscopy Data for this compound

Functional GroupCharacteristic Absorption (cm⁻¹)
C≡N (Nitrile)~2230
C=C (Alkene)~1630
C-H (Alkene)~3000-3100
C-Cl (Halogen)~700-800

Table 2: ¹H NMR Spectroscopy Data for this compound

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Solvent
Ha6.242Doublet2.5CDCl₃
Hb6.150Doublet2.5CDCl₃

Note: The two vinyl protons are diastereotopic and appear as a pair of doublets.

Table 3: ¹³C NMR Spectroscopy Data for this compound

CarbonChemical Shift (ppm)
C≡N~116
C-Cl~130
=CH₂~125

Table 4: Mass Spectrometry (MS) Data for this compound

Ionm/z (Mass-to-Charge Ratio)Relative Abundance
[M]⁺ (Molecular Ion)87/89Isotopic pattern for Cl
[M-Cl]⁺52High
[C₂H₂N]⁺40Moderate

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited. These protocols are generalized and would be applicable for the analysis of both this compound and 3-Chloroacrylonitrile.

1. Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

  • Methodology:

    • A drop of the neat liquid sample (this compound or 3-Chloroacrylonitrile) is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

    • The plates are carefully pressed together to form a thin liquid film.

    • The assembled plates are mounted in the sample holder of an FTIR spectrometer.

    • A background spectrum of the clean, empty salt plates is recorded.

    • The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

    • The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the chemical structure of the molecule by observing the magnetic properties of its atomic nuclei.

  • Methodology:

    • Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.

    • A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration (0 ppm).

    • The NMR tube is placed in the spectrometer's magnet.

    • The magnetic field is shimmed to achieve homogeneity.

    • For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

    • The FID is then Fourier-transformed to produce the NMR spectrum.

3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and elemental composition of the molecule by measuring the mass-to-charge ratio of its ions.

  • Methodology:

    • A dilute solution of the sample is prepared in a volatile solvent (e.g., methanol or acetonitrile).

    • The solution is introduced into the mass spectrometer's ion source (e.g., via direct infusion or coupled with a gas or liquid chromatograph).

    • In the ion source (commonly using Electron Ionization - EI), the sample molecules are bombarded with high-energy electrons, leading to ionization and fragmentation.

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a small organic molecule like this compound or 3-Chloroacrylonitrile.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Liquid Sample Prep_IR Prepare Thin Film on Salt Plates Sample->Prep_IR Neat Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS IR FTIR Spectroscopy Prep_IR->IR NMR NMR Spectroscopy Prep_NMR->NMR MS Mass Spectrometry Prep_MS->MS Data_IR Functional Group Identification IR->Data_IR Data_NMR Structural Elucidation (Connectivity) NMR->Data_NMR Data_MS Molecular Weight & Formula Determination MS->Data_MS Conclusion Compound Identification and Purity Assessment Data_IR->Conclusion Data_NMR->Conclusion Data_MS->Conclusion

Caption: Experimental workflow for spectroscopic analysis.

Conclusion

References

Safety Operating Guide

Proper Disposal of 2-Chloroacrylonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides crucial safety and logistical information for the proper disposal of 2-chloroacrylonitrile, a highly flammable and toxic compound. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure a safe laboratory environment and compliance with waste management regulations.

This compound is classified as a hazardous substance and requires careful handling throughout its lifecycle, including disposal.[1] It is characterized by its ignitability and reactivity, mandating specific disposal protocols.[1]

I. Immediate Safety Precautions and Spill Response

In the event of a spill, immediate action is critical to mitigate exposure and prevent further contamination.

  • Evacuation and Ventilation: Immediately evacuate the area of personnel and move upwind of the spill.[1] Ensure the area is well-ventilated, using explosion-proof ventilation systems where necessary.[2]

  • Control Ignition Sources: Remove all sources of ignition, including flames, sparks, and hot surfaces.[1][2] Use only non-sparking tools and take precautionary measures against static discharge.[2]

  • Personal Protective Equipment (PPE): Personnel involved in the cleanup must wear appropriate PPE, including chemical-resistant gloves (e.g., PVC), safety glasses with side shields or chemical goggles, and a respirator.[1][3] For larger spills, a self-contained breathing apparatus (SCBA) may be necessary.[3]

  • Containment and Cleanup:

    • Minor Spills: Contain the spillage and absorb it with an inert material such as sand, silica gel, or a universal binder.[2]

    • Major Spills: Alert emergency responders with the location and nature of the hazard.[1] Contain the spill to prevent it from entering drains or waterways.[1]

  • Decontamination: Collect all contaminated materials, including absorbent materials and cleaning supplies, in a suitable, closed container for disposal.[2] Do not allow wash water from cleaning equipment to enter drains; collect it for treatment before disposal.[1]

II. Operational Disposal Plan

All waste containing this compound must be treated as hazardous waste and managed in strict accordance with local, state, and federal regulations.[1]

Step 1: Waste Identification and Classification

  • This compound is classified as a hazardous waste due to its ignitability (EPA hazardous waste number D001) and reactivity (EPA hazardous waste number D003).[1]

  • It is also acutely toxic if swallowed, in contact with skin, or if inhaled, and may cause cancer.

Step 2: Waste Collection and Storage

  • Collect waste this compound in its original container or a compatible, properly labeled, and sealed container.

  • Store waste containers in a well-ventilated, designated hazardous waste storage area away from incompatible materials such as acids, bases, strong oxidizing agents, and reducing agents.[2]

  • The storage area should be a flame-proof area, and containers should be kept tightly closed.[1][2]

Step 3: Treatment and Disposal

  • Recycling and Reclamation: If the material is unused or uncontaminated, recycling or reclamation through methods like filtration or distillation may be possible.[1] Consult the manufacturer for recycling options.[1]

  • Incineration: The preferred method of disposal is through a licensed hazardous waste incinerator. This ensures the complete destruction of the compound.

  • Landfill: If incineration is not available, the material, absorbed on an inert substrate, may be disposed of in an authorized landfill.[1] Containers should be punctured to prevent reuse.[1]

  • Consultation: Always consult with your institution's Environmental Health and Safety (EHS) department or a licensed waste management authority to identify a suitable treatment and disposal facility.[1]

III. Quantitative Data Summary

The following table summarizes key quantitative data related to the hazards and transportation of this compound.

ParameterValueReference
EPA Hazardous Waste Number D001 (Ignitability), D003 (Reactivity)[1]
DOT Hazard Class 3 (Flammable Liquid)[1]
UN Number UN1992[1]
Packing Group II[1]
Flash Point 6 °C / 42.8 °F[2]

IV. Experimental Protocol: Small-Scale Neutralization (for informational purposes only)

Disclaimer: The following protocol is for informational purposes and should only be carried out by trained professionals in a controlled laboratory setting with appropriate safety measures in place. Always consult with your EHS department before attempting any chemical neutralization.

A potential method for the neutralization of small quantities of this compound involves controlled hydrolysis. However, due to the hazardous nature of the compound and its potential to release toxic gases upon reaction with acids, this is not a recommended disposal method without expert consultation and specific procedural validation. The primary and recommended disposal method remains incineration by a licensed facility.

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 On-Site Management cluster_1 Disposal Pathway Decision cluster_2 Final Disposition Start Waste this compound Generated Identify Identify as Hazardous Waste (D001, D003) Start->Identify Collect Collect in Labeled, Sealed Container Identify->Collect Store Store in Designated Hazardous Waste Area Collect->Store Decision Consult EHS / Waste Management Authority Store->Decision Recycle Recycle/Reclaim (if pure) Decision->Recycle Uncontaminated? Incinerate Licensed Hazardous Waste Incineration Decision->Incinerate Contaminated Landfill Authorized Landfill (Absorbed) Decision->Landfill Incineration Unavailable End Disposal Complete Recycle->End Incinerate->End Landfill->End

Caption: Workflow for the safe disposal of this compound.

References

Safe Handling and Disposal of 2-Chloroacrylonitrile: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Chloroacrylonitrile. Adherence to these procedures is critical for ensuring laboratory safety and minimizing the significant risks associated with this highly toxic, flammable, and reactive compound.

Warning: this compound is fatal if swallowed, inhaled, or in contact with skin.[1] It is highly flammable and can cause severe skin burns and eye damage.[1] This substance is also a suspected carcinogen and may cause genetic defects.[2] Handle with extreme caution and only in designated areas with appropriate engineering controls.

Physical and Chemical Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValue
Appearance Colorless to light yellow liquid[2]
Molecular Formula C₃H₂ClN
Molecular Weight 87.51 g/mol [1]
Boiling Point 88-89 °C (190-192 °F)[1]
Melting Point -65 °C (-85 °F)[2]
Flash Point 6 °C (42.8 °F)[2]
Density 1.096 g/mL at 25 °C[3]
Vapor Pressure Not available
Solubility Does not mix with water[3]
Autoignition Temperature Not available
Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent any personal contact with this compound.[3]

Protection TypeRecommended Equipment
Eye and Face Protection Chemical safety goggles with side shields are required.[2][3] A full faceshield is also recommended.
Skin Protection Wear chemical-resistant gloves.[2][3] Specific materials mentioned include PVC and Neoprene rubber.[3] Always inspect gloves for integrity before use and replace if contaminated.[3] Wear appropriate protective clothing, such as a lab coat, overalls, or a PVC apron, to prevent skin exposure.[2][3] For extensive handling, Tyvek-type disposable clothing is recommended.[1][4]
Respiratory Protection Work must be conducted in a well-ventilated area, preferably within a chemical fume hood with explosion-proof ventilation.[2][3] If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA-approved respirator.[2] A full-face positive pressure supplied-air respirator or a self-contained breathing apparatus (SCBA) is recommended.[1][4] A Type A filter respirator of sufficient capacity is also noted.[3]
Foot Protection Non-sparking safety footwear should be worn.[3]

Note: Suitability and durability of glove and clothing type depend on usage.[3] Some plastic PPE may produce static electricity and are not recommended.[3]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is essential for safely handling this compound.

Preparation
  • Risk Assessment: Before beginning any work, perform a thorough risk assessment for the planned experiment.

  • Designated Area: Ensure handling occurs in a designated area, such as a chemical fume hood, with adequate, explosion-proof ventilation.[2]

  • Safety Equipment: Verify that an eyewash station and safety shower are readily accessible and in working order.[2]

  • Remove Ignition Sources: Keep the work area clear of heat, sparks, open flames, and other ignition sources.[2][3] No smoking is permitted.[2][3]

  • Grounding: Ground and bond all containers and receiving equipment to prevent static discharge.[2][5] Use only non-sparking tools.[2]

  • Inspect PPE: Before use, inspect all PPE for tears, punctures, or other signs of degradation.[6]

  • Waste Containers: Have appropriately labeled hazardous waste containers ready for the collection of this compound waste and contaminated materials.[6]

Handling and Use
  • Wear PPE: Don all required PPE as specified in the table above before handling the chemical.

  • Avoid Contact: Avoid all personal contact, including inhalation of vapors.[3] Do not let clothing wet with the material stay in contact with skin.[3]

  • Container Handling: Keep the container tightly closed when not in use.[2] Do not cut, drill, grind, or weld on or near containers, as even empty containers may contain explosive vapors.[3]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[2] Do not eat, drink, or smoke in the work area.[5]

Emergency Procedures
  • Spills:

    • Minor Spills: Remove all ignition sources.[3] Clean up spills immediately using an inert absorbent material (e.g., sand, silica gel).[2]

    • Major Spills: Evacuate the area and move upwind.[3] Alert emergency responders.[3] Isolate the spill or leak area for at least 50 meters (150 feet) in all directions.[1][4]

  • Exposure:

    • Inhalation: Immediately move the victim to fresh air. Keep them warm and at rest.[3] Seek immediate medical attention.[1][4]

    • Skin Contact: Immediately remove all contaminated clothing.[3][4] Flood the affected skin with running water.[3][4] Gently wash with soap and water.[1][4] Seek immediate medical attention.[1][4]

    • Eye Contact: Immediately rinse eyes with plenty of water, removing contact lenses if present.[1] Seek immediate medical attention.[1][2]

    • Ingestion: If swallowed, rinse mouth. Call a poison center or doctor immediately. Ingestion of less than 5 grams may be fatal.[3]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.[3]

  • Waste Collection: Collect all waste, including contaminated absorbent materials and disposable PPE, in suitable, closed, and clearly labeled containers.[2] Do not allow wash water from cleaning equipment to enter drains.[3]

  • EPA Waste Codes: This material is classified as hazardous waste. The relevant US EPA waste numbers are D001 for ignitability and D003 for reactivity.[3]

  • Disposal Method: Dispose of contents and containers at an approved waste disposal plant.[2] All waste must be handled in accordance with local, state, and federal regulations.[3] Consult your institution's environmental health and safety office for specific disposal procedures.

Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_disposal 3. Disposal Phase cluster_emergency Emergency Procedures Risk_Assessment Perform Risk Assessment Prep_Area Prepare Designated Area (Fume Hood) Risk_Assessment->Prep_Area Check_Safety_Equip Verify Eyewash/Shower Prep_Area->Check_Safety_Equip Remove_Ignition Remove Ignition Sources Check_Safety_Equip->Remove_Ignition Inspect_PPE Inspect PPE Remove_Ignition->Inspect_PPE Prep_Waste Prepare Labeled Waste Containers Inspect_PPE->Prep_Waste Don_PPE Don All Required PPE Prep_Waste->Don_PPE Handle_Chem Handle Chemical (Avoid Contact/Inhalation) Don_PPE->Handle_Chem Store_Properly Keep Containers Closed Handle_Chem->Store_Properly Spill_Response Spill Response Handle_Chem->Spill_Response Exposure_Response First Aid for Exposure Handle_Chem->Exposure_Response Clean_Up Clean Work Area Store_Properly->Clean_Up Collect_Waste Collect All Hazardous Waste Clean_Up->Collect_Waste Dispose_Waste Dispose via Approved Facility Collect_Waste->Dispose_Waste

Caption: Safe handling and disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloroacrylonitrile
Reactant of Route 2
2-Chloroacrylonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.